molecular formula C14H15NO2S B2964936 Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate CAS No. 897838-63-0

Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate

Número de catálogo: B2964936
Número CAS: 897838-63-0
Peso molecular: 261.34
Clave InChI: JLMACWNPGQTLRM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate is a useful research compound. Its molecular formula is C14H15NO2S and its molecular weight is 261.34. The purity is usually 95%.
The exact mass of the compound Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-3-17-14(16)8-13-15-12(9-18-13)11-6-4-10(2)5-7-11/h4-7,9H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMACWNPGQTLRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC(=CS1)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Safe Handling of Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scientist's Perspective on Chemical Safety

In the realm of drug discovery and chemical synthesis, the novel compounds we create are frontiers of scientific exploration. Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate, a member of the versatile thiazole family, represents such a frontier. Thiazole derivatives are of immense interest due to their wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] This potential, however, necessitates a profound respect for the unknown. As a research chemical, its toxicological properties have not been exhaustively studied.[4] This guide, therefore, is constructed on a foundation of proactive safety, drawing from data on structurally related compounds and established principles of laboratory hygiene. Our directive is not simply to follow safety protocols but to understand the causality behind them, ensuring every action in the laboratory is a self-validating system of protection.

Section 1: Chemical Identification and Physicochemical Properties

A precise understanding of a compound's identity is the bedrock of its safe handling.

  • Chemical Name: Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate

  • Synonyms: Ethyl 2-(4-p-tolylthiazol-2-yl)acetate

  • CAS Number: 897838-63-0[5]

  • Molecular Formula: C₁₄H₁₅NO₂S[5]

  • Molecular Weight: 261.34 g/mol [5]

Chemical Structure

Caption: Molecular Structure of Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate.

Physicochemical Data Summary

While specific experimental data for this compound is scarce, properties can be inferred from related structures and general chemical principles.

PropertyValue/InformationRationale & Significance
Physical State Likely a solid or oil at room temperature.Thiazole derivatives of this molecular weight are often crystalline solids or viscous oils. This impacts handling, storage, and spill cleanup procedures.
Solubility Expected to be immiscible in water. Soluble in organic solvents like ethanol, acetone, and ethyl acetate.[6]Low water solubility is typical for ester-containing organic compounds. This is critical for choosing appropriate cleaning agents and fire extinguishing media.
Odor No data available, assume it may have a characteristic odor.Odor should never be used for identification. The absence of odor does not indicate the absence of hazard.
Flash Point No data available.As a precaution, it should be treated as potentially combustible, especially if dissolved in a flammable solvent.
Decomposition Thermal decomposition may produce toxic gases.Heating can release hazardous vapors, including oxides of carbon, nitrogen, and sulfur.[6]

Section 2: Hazard Identification and GHS Classification

A complete, verified Safety Data Sheet (SDS) for Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate is not publicly available. Therefore, a conservative hazard assessment is derived from the parent acetic acid analogue and general thiazole derivatives.[7]

GHS Classification ElementHazard IdentificationJustification and Implication for Researchers
Pictograms (Harmful/Irritant) (Health Hazard - Potential)Indicates potential for skin/eye irritation, acute toxicity, and possible specific target organ toxicity.
Signal Word Warning This signifies a moderate level of hazard.
Hazard Statements (H) H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.These statements, derived from similar structures, form the basis of our handling protocols.[7] Direct contact and inhalation must be avoided.
Precautionary Statements (P) P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8] P280: Wear protective gloves/protective clothing/eye protection/face protection.[9] P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]These are direct instructions for mitigating the risks identified by the H-statements. They are non-negotiable elements of the experimental workflow.

Section 3: Toxicological Profile and Health Effects

The toxicological profile is not well-established.[4] The primary concern stems from the reactivity of the thiazole nucleus and its potential to interact with biological systems.

  • Acute Toxicity: Based on related compounds, it is classified as potentially harmful if inhaled, swallowed, or absorbed through the skin.[7]

  • Skin and Eye Irritation: Expected to be a skin and serious eye irritant.[7] The thiazole moiety and acetate group can cause local inflammation upon contact.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory tract.[11]

  • Chronic Exposure: The effects of long-term exposure are unknown. Repeated contact may lead to skin dryness or cracking.[12] It is prudent to assume that chronic exposure could lead to unforeseen health effects.

  • Carcinogenicity & Mutagenicity: No data is available to assess these endpoints.[9] In the absence of data, the compound should be handled as if it were potentially carcinogenic or mutagenic.

Section 4: Laboratory Protocols for Safe Handling and Storage

The principle of As Low As Reasonably Achievable (ALARA) must govern all interactions with this compound.

Engineering Controls and Personal Protective Equipment (PPE) Workflow

Safe_Handling_Workflow cluster_Prep Preparation Phase cluster_Handling Chemical Handling Phase cluster_Cleanup Post-Handling Phase A Verify Fume Hood Certification B Don PPE: - Safety Goggles (EN166) - Nitrile Gloves - Lab Coat A->B Pre-Work Check C Work Inside Fume Hood B->C Begin Work D Use Spatula/Pipette for Transfer C->D E Keep Container Tightly Closed D->E F Wipe Down Work Area with Appropriate Solvent E->F Finish Work G Dispose of Contaminated Waste in Labeled Bag F->G H Remove Gloves Using Proper Technique G->H I Wash Hands Thoroughly H->I

Caption: Workflow for Engineering Controls and Personal Protective Equipment.

Step-by-Step Handling Protocol
  • Preparation:

    • Risk Assessment: Before any new procedure, conduct a formal risk assessment. Identify quantities used, potential for aerosolization, and emergency contacts.

    • Engineering Controls: All handling of the solid compound or its solutions must occur within a certified chemical fume hood to prevent inhalation of vapors or dust.[13]

    • PPE: Don appropriate personal protective equipment:

      • Eye Protection: Chemical safety goggles conforming to EN166 or NIOSH standards are mandatory.[14]

      • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any defects before use and use proper removal techniques to avoid skin contact.[14]

      • Body Protection: Wear a clean, buttoned laboratory coat.

  • During Handling:

    • Avoid Contamination: Use dedicated spatulas and glassware. Avoid creating dust when handling the solid. If dissolving, add the solvent to the solid slowly.

    • Static Discharge: For processes involving flammable solvents, ensure containers are grounded and bonded to prevent static discharge, which can be an ignition source.[15][16]

    • Container Management: Keep the primary container tightly closed when not in use to minimize the release of vapors.[16]

  • Post-Handling:

    • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by water.

    • Waste Disposal: Dispose of contaminated gloves, weighing papers, and pipette tips in a clearly labeled hazardous waste container.

    • Hygiene: Immediately after handling, remove gloves and wash hands thoroughly with soap and water.[14]

Storage Requirements
  • Location: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[8]

  • Container: Keep the container tightly closed and clearly labeled with the chemical name and hazard warnings.[16]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[11][17]

Section 5: Emergency Response and First Aid

Rapid and correct response to an emergency can significantly mitigate harm.

Chemical Spill Response Logic

SpillResponse Start Spill Occurs Assess Assess Spill Size & Immediate Danger Start->Assess SmallSpill Small & Contained Spill Assess->SmallSpill Small LargeSpill Large or Uncontained Spill Assess->LargeSpill Large Alert Alert Colleagues & Supervisor SmallSpill->Alert Evacuate Evacuate Immediate Area LargeSpill->Evacuate Contain Contain with Absorbent (Sand, Vermiculite) Alert->Contain CallEmergency Call Emergency Response (e.g., EHS) Evacuate->CallEmergency Cleanup Collect with Non-Sparking Tools into Waste Container Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate

Caption: Decision workflow for responding to a chemical spill.

First Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[9][15]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[18] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[18]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO₂). A water spray can be used to cool containers.[11]

  • Unsuitable Media: Do not use a heavy water stream, as it may spread the fire.

  • Hazards: Fire may produce irritating and toxic gases, including oxides of sulfur, nitrogen, and carbon.[10] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[11]

Section 6: Disposal Considerations

Chemical waste disposal is a regulated process designed to protect the environment.

  • Waste Chemical: Dispose of the chemical through a licensed hazardous waste disposal company. Do not pour down the drain or mix with other waste.

  • Contaminated Packaging: Empty containers may retain product residue and should be treated as hazardous. Dispose of them in the same manner as the chemical itself.

  • Regulatory Compliance: All disposal practices must comply with local, state, and federal regulations.[19] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Section 7: Context for the Researcher - The Significance of Thiazoles

Understanding the scientific value of a compound reinforces the importance of its safe handling. The thiazole ring is a privileged scaffold in medicinal chemistry.[1] It is a key component in numerous pharmaceuticals, owing to its ability to engage in various biological interactions.[2] Derivatives are investigated for a vast range of therapeutic applications, from antimicrobial agents to novel cancer therapies.[3][20] Your work with Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate is part of this critical effort. Each experiment, conducted with the utmost attention to safety, contributes to the potential development of future medicines.

References

  • Actylis Lab Solutions. (2020, December 14).
  • NextSDS. ethyl 2-(4-phenylthiazol-2-yl)
  • GESTIS Substance Database - DGUV. (2026, February 17).
  • NextSDS. Ethyl 2-(thiazol-2-yl)
  • Peptide Institute, Inc. (2023, October 18).
  • Sapphire Bioscience. Ethyl 2-[4-(4-methylphenyl)
  • TCI Chemicals. (2025, May 21).
  • PENTA. (2024, July 8).
  • Cayman Chemical. (2023, September 5).
  • Central Drug House (P) Ltd.
  • Meridian Bioscience. (2024, February 2).
  • Thermo Fisher Scientific. (2009, October 13).
  • Fisher Scientific.
  • CPAchem. (2023, December 5).
  • GL Sciences Inc. (2017, November 6).
  • NextSDS. ethyl 2-[4-[2-[(4-methylphenyl)
  • Guidechem. ethyl 2-[2-(4-methylphenyl)
  • Hayashi Pure Chemical Ind.,Ltd. (2023, February 21).
  • NextSDS. 2-[2-(4-methylphenyl)
  • RCI Labscan Limited. (2022, August 1).
  • FUJIFILM Wako Chemicals.
  • European Commission. (2024, July 24).
  • Sasol Chemicals. (2025, August 14).
  • ResearchGate. (2026, February 9).
  • Institute of Metallophysics, NAS of Ukraine.
  • National Center for Biotechnology Information (PMC). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • MDPI. (2024, November 21).
  • Biointerface Research in Applied Chemistry. (2021, June 18).

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this heterocyclic compound through the detailed interpretation of its NMR spectra.

Introduction

Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate is a molecule of interest in medicinal chemistry, belonging to the diverse family of thiazole derivatives. Thiazoles are a cornerstone in the development of various therapeutic agents due to their wide range of biological activities.[1] Accurate structural characterization is paramount in the synthesis and development of such compounds, and NMR spectroscopy stands as the most powerful tool for the unambiguous determination of molecular structure in solution. This guide will provide a detailed theoretical analysis and a practical protocol for acquiring and interpreting the ¹H and ¹³C NMR spectra of this target molecule.

Molecular Structure and Atom Numbering

A clear numbering system is essential for the accurate assignment of NMR signals. The structure of Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate with the adopted numbering convention is presented below.

Caption: Molecular structure of Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate with atom numbering for NMR assignments.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the ethyl acetate, the methylene bridge, the thiazole ring, and the p-tolyl group. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • Ethyl Group (H-10, H-11): The ethyl group of the ester will present as a quartet for the methylene protons (H-10) and a triplet for the methyl protons (H-11). The methylene protons are adjacent to an oxygen atom, which deshields them, placing their resonance at approximately 4.1-4.2 ppm.[2] These protons are coupled to the three methyl protons, resulting in a quartet (n+1 = 3+1 = 4). The terminal methyl protons (H-11) will appear further upfield, around 1.2-1.3 ppm, as a triplet due to coupling with the two methylene protons (n+1 = 2+1 = 3).[2]

  • Methylene Bridge (H-6): The two protons of the methylene group attached to the C2 position of the thiazole ring (H-6) are expected to appear as a singlet around 4.0 ppm.[3] Their chemical shift is influenced by the electron-withdrawing character of both the adjacent thiazole ring and the carbonyl group.

  • Thiazole Proton (H-5): The proton on the C5 position of the thiazole ring (H-5) is expected to resonate as a singlet in the aromatic region, typically between 7.0 and 8.0 ppm. The aromatic character of the thiazole ring leads to this downfield shift.[4]

  • p-Tolyl Group (H-13, H-14, H-16, H-17, H-18): The p-tolyl group will exhibit two doublets in the aromatic region and a singlet for the methyl protons. The aromatic protons H-13 and H-17, which are ortho to the thiazole substituent, are expected to appear as a doublet around 7.8-8.0 ppm. The protons H-14 and H-16, meta to the thiazole, will also appear as a doublet, but at a slightly more upfield position, around 7.2-7.4 ppm. The methyl protons (H-18) of the tolyl group will give a sharp singlet at approximately 2.4 ppm.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide complementary information, with signals corresponding to each unique carbon atom in the molecule.

  • Ethyl Group (C-10, C-11): The methylene carbon (C-10) of the ethyl ester is expected to resonate around 61-62 ppm, while the methyl carbon (C-11) will be found further upfield at approximately 14-15 ppm.

  • Methylene Bridge (C-6): The carbon of the methylene bridge (C-6) is anticipated to have a chemical shift in the range of 35-40 ppm.[3]

  • Ester Carbonyl (C-7): The carbonyl carbon of the ester group (C-7) is expected to appear significantly downfield, typically in the region of 168-172 ppm.

  • Thiazole Carbons (C-2, C-4, C-5): The C2 and C4 carbons of the thiazole ring are quaternary and will appear downfield. C2, being adjacent to two heteroatoms (N and S), is expected around 165-170 ppm. C4, attached to the p-tolyl group, will likely be in the 150-155 ppm range. The C5 carbon, bearing a proton, is predicted to be more upfield, around 115-120 ppm.

  • p-Tolyl Group (C-12, C-13, C-14, C-15, C-16, C-17, C-18): The aromatic carbons of the p-tolyl group will have distinct chemical shifts. The quaternary carbon C12, attached to the thiazole ring, will be around 130-135 ppm. The protonated carbons C13 and C17 will be in a similar region, while C14 and C16 will be slightly more shielded. The carbon bearing the methyl group, C15, is expected around 140 ppm. The methyl carbon (C-18) will give a signal at approximately 21-22 ppm.

Summary of Predicted NMR Data

Atom Number ¹H Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) ¹³C Chemical Shift (δ, ppm)
2---165-170
4---150-155
57.0-8.0s-115-120
6~4.0s-35-40
7---168-172
104.1-4.2q~7.161-62
111.2-1.3t~7.114-15
12---130-135
13, 177.8-8.0d~8.0126-128
14, 167.2-7.4d~8.0129-131
15---~140
18~2.4s-21-22

Experimental Protocol for NMR Data Acquisition

The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (¹H NMR) cluster_acq_13C Data Acquisition (¹³C NMR) cluster_proc Data Processing prep1 Weigh ~5-10 mg of the compound. prep2 Dissolve in ~0.6 mL of deuterated chloroform (CDCl3). prep1->prep2 prep3 Add a small amount of TMS as an internal standard. prep2->prep3 prep4 Transfer the solution to a clean, dry 5 mm NMR tube. prep3->prep4 acq1H_1 Insert the sample into the NMR spectrometer. prep4->acq1H_1 acq1H_2 Lock the spectrometer on the deuterium signal of CDCl3. acq1H_1->acq1H_2 acq1H_3 Shim the magnetic field to achieve optimal resolution. acq1H_2->acq1H_3 acq1H_4 Acquire the spectrum using standard parameters (e.g., 30° pulse, 2s relaxation delay). acq1H_3->acq1H_4 acq13C_1 Use the same sample and lock/shim conditions. acq1H_4->acq13C_1 acq13C_2 Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). acq13C_1->acq13C_2 acq13C_3 Accumulate a sufficient number of scans for a good signal-to-noise ratio. acq13C_2->acq13C_3 proc1 Apply Fourier transformation to the acquired FIDs. acq13C_3->proc1 proc2 Phase correct the spectra. proc1->proc2 proc3 Calibrate the chemical shift scale using the TMS signal (0.00 ppm). proc2->proc3 proc4 Integrate the signals in the ¹H spectrum. proc3->proc4

Caption: Experimental workflow for NMR data acquisition and processing.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate. By leveraging established chemical shift principles and data from analogous structures, a comprehensive set of expected spectral parameters has been compiled. The provided experimental protocol offers a robust methodology for obtaining high-quality NMR data for this and similar compounds. This information is crucial for the unambiguous structural verification of this important class of heterocyclic molecules, thereby supporting advancements in synthetic and medicinal chemistry.

References

  • Thiazole - Wikipedia. Available at: [Link]

  • ¹³C and ¹H NMR chemical shifts (ppm) for the imidazole, thiazole, or... - ResearchGate. Available at: [Link]

  • ¹H NMR spectrum of 100% ethyl acetate, neat - ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors | ACS Omega - ACS Publications. Available at: [Link]

  • Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation - PMC. Available at: [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes. Available at: [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - Journal of Organic Chemistry. Available at: [Link]

  • 12.2: NMR Spectra - an introduction and overview - Chemistry LibreTexts. Available at: [Link]

  • 75MHz13C NMR SPECTRUM OF PROPYL p-TOLYL ETHER IN | Chegg.com. Available at: [Link]

  • Spectra of ethyl acetate - School of Chemistry. Available at: [Link]

  • Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides - MDPI. Available at: [Link]

  • Question: 7. Assign all the 'H-NMR and 13 C-NMR peaks on the spectra of propyl-para-tolyl ether presented at pages 325-326 and posted also into the prelecture PP notes CONCENTRATION nest REFERENCE ORG Figure 6.36 IR spectrum - Chegg. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. Available at: [Link]

Sources

The Privileged Scaffold: Mechanism of Action of 4-(4-Methylphenyl)-1,3-Thiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In contemporary medicinal chemistry, the 1,3-thiazole nucleus is universally recognized as a highly privileged heterocyclic scaffold, forming the pharmacophoric core of numerous FDA-approved therapeutics[1]. Within this diverse family, 4-(4-methylphenyl)-1,3-thiazole (also known as 4-(p-tolyl)-1,3-thiazole) derivatives have emerged as exceptionally potent candidates for oncology and inflammatory disease indications.

As an Application Scientist, it is critical to understand why this specific substitution pattern is effective. Quantum chemical calculations utilizing Density Functional Theory (DFT/B3LYP) reveal that the electron-donating methyl group at the para-position of the phenyl ring significantly alters the molecule's stereoelectronic profile[2]. This +I (inductive) effect increases the electron density across the thiazole ring, optimizing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap[2]. Consequently, this enhances the molecule's chemical reactivity, specifically its ability to act as an electron donor for hydrogen bonding or metal chelation within the hydrophobic active sites of target proteins[2].

Core Mechanistic Pathways

Oncology: EGFR Kinase Inhibition

A primary mechanism of action for 4-aryl-1,3-thiazole derivatives in cancer therapy is the competitive inhibition of the Epidermal Growth Factor Receptor (EGFR)[1].

The Causality of Binding: The thiazole nitrogen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of residues (such as Met793) in the highly conserved hinge region of the EGFR kinase domain. Simultaneously, the lipophilic 4-methylphenyl moiety projects deep into the hydrophobic specificity pocket (often exploiting the DFG-out conformation), effectively locking the kinase in an inactive state and preventing ATP binding. This halts the downstream PI3K/AKT and RAS/MAPK signaling cascades, ultimately inducing tumor cell apoptosis.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR Kinase Ligand->EGFR Activates PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylates MAPK RAS / MAPK Pathway EGFR->MAPK Phosphorylates Thiazole 4-(4-methylphenyl)- 1,3-thiazole Thiazole->EGFR Competitive ATP Inhibition Thiazole->PI3K Thiazole->MAPK Apoptosis Tumor Cell Apoptosis PI3K->Apoptosis Pathway Blocked

Diagram 1: EGFR signaling pathway inhibition by 4-(4-methylphenyl)-1,3-thiazole derivatives.

Inflammation: Direct 5-Lipoxygenase (5-LOX) Inhibition

Beyond oncology, N-aryl-4-aryl-1,3-thiazole-2-amine derivatives demonstrate profound anti-inflammatory properties by acting as direct inhibitors of 5-lipoxygenase (5-LOX)[3]. 5-LOX is the rate-limiting enzyme in the synthesis of pro-inflammatory leukotrienes from arachidonic acid[3].

The Causality of Binding: The mechanism relies on the thiazole core chelating the non-heme iron (Fe³⁺) situated in the 5-LOX active site, neutralizing its catalytic redox cycle. The 4-methylphenyl group provides the exact lipophilicity required to penetrate the cellular membrane of polymorphonuclear leukocytes (PMNLs) and navigate the highly hydrophobic channel leading to the 5-LOX active site.

LOX_Pathway AA Arachidonic Acid FLAP FLAP Protein AA->FLAP Binds LOX5 5-Lipoxygenase (5-LOX) FLAP->LOX5 Transfers AA LTA4 Leukotriene A4 (LTA4) LOX5->LTA4 Enzymatic Conversion Thiazole Thiazole Derivative (Direct Inhibitor) Thiazole->LOX5 Iron Chelation / Allosteric Block Inflammation Inflammatory Response LTA4->Inflammation Mediates

Diagram 2: Direct inhibition of the 5-LOX inflammatory cascade by thiazole derivatives.

Quantitative Data Summary

The biological efficacy of 4-aryl-1,3-thiazole derivatives is heavily dependent on the substitution pattern. The table below summarizes the in vitro activity of selected derivatives against key oncological and inflammatory targets to provide a comparative baseline for structure-activity relationship (SAR) optimization.

Compound ScaffoldTarget Cell Line / EnzymePrimary MechanismIC₅₀ Value (µM)Reference
4-(4-hydroxyphenyl)-1,3-thiazoleMCF-7 (Breast Cancer)Cytotoxicity / EGFR Inhibition2.57 ± 0.16[1]
4-(4-hydroxyphenyl)-1,3-thiazoleHepG2 (Liver Cancer)Cytotoxicity / EGFR Inhibition7.26 ± 0.44[1]
N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine5-Lipoxygenase (5-LOX)Direct Enzyme InhibitionPotent (Sub-micromolar)[3]
4-(p-tolyl)-1,3-thiazole derivativesMild Steel Corrosion (Model)Electron Donation / ChelationHigh Efficiency[2]

Self-Validating Experimental Protocols

To ensure data integrity and prevent false positives (such as Pan-Assay Interference Compounds - PAINS), the following protocols are designed as self-validating systems incorporating rigorous controls and orthogonal readouts.

Chemical Synthesis: Hantzsch Thiazole Method

The construction of the 4-(4-methylphenyl)-1,3-thiazole core is most efficiently achieved via the Hantzsch synthesis, a robust method that guarantees high regioselectivity[4].

Step-by-Step Methodology:

  • Preparation: Dissolve equimolar amounts of a substituted thiourea and an α-halo ketone (specifically, 2-bromo-1-(4-methylphenyl)ethanone) in absolute ethanol[4].

  • Catalysis: Introduce a catalytic amount of a base (e.g., sodium ethoxide). Causality: The base facilitates the enolization of the ketone, priming it for nucleophilic attack by the thiourea sulfur atom[4].

  • Cyclization: Reflux the reaction mixture for 2 to 4 hours under an inert nitrogen atmosphere. Monitor progression via Thin-Layer Chromatography (TLC).

  • Purification: Upon completion, cool the mixture to room temperature and precipitate the crude product using ice-cold water. Recrystallize from aqueous ethanol to yield the pure derivative. Validate structure via ¹H-NMR and LC-MS.

Cellular Validation: High-Fidelity MTT Cytotoxicity Assay

To confirm that the synthesized derivatives effectively inhibit targets like EGFR in a cellular environment, an MTT assay is utilized[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., MCF-7 or HepG2) in 96-well plates at a density of 5 × 10³ cells/well. Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cellular adhesion.

  • Compound Treatment: Treat the cells with serial dilutions of the 4-(4-methylphenyl)-1,3-thiazole derivative (0.1 µM to 100 µM) for 72 hours[1].

    • Self-Validation: Always include a negative vehicle control (0.1% DMSO) and a positive control (a known EGFR inhibitor like Erlotinib) to benchmark assay sensitivity[1].

  • Reagent Addition: Add MTT reagent (5 mg/mL) to each well and incubate for exactly 4 hours. Living cells will reduce the tetrazolium dye to insoluble purple formazan crystals[1].

  • Solubilization & Measurement: Dissolve the formazan crystals using DMSO. Measure the absorbance using a microplate reader at a primary wavelength of 570-590 nm[1].

    • Critical Causality Step: Simultaneously measure at a reference wavelength of 630 nm[1]. Subtracting the 630 nm value from the 570 nm value eliminates background noise caused by cellular debris scattering, ensuring a high-fidelity, artifact-free viability readout.

Workflow Synth Hantzsch Synthesis Purify LC-MS/NMR Validation Synth->Purify BioChem In Vitro Assays Purify->BioChem Cellular MTT Viability Screening BioChem->Cellular Hit Hit-to-Lead Optimization Cellular->Hit

Diagram 3: Self-validating high-throughput screening workflow for thiazole drug discovery.

References

  • Korea Research Institute of Chemical Technology. (2012). Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors. PubMed (NIH). Available at:[Link]

  • ResearchGate Contributors. (2015). The Quantum Chemical Calculations of Some Thiazole Derivatives. ResearchGate. Available at:[Link]

Sources

A Comprehensive Technical Guide to Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the physicochemical properties of Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate, a heterocyclic compound of significant interest in medicinal chemistry. The document elucidates the distinction between molecular weight and exact mass, presenting precise values for this compound. Furthermore, it outlines a standard experimental workflow for the empirical verification of its elemental composition using high-resolution mass spectrometry. This guide is intended to serve as a foundational resource for professionals engaged in the research and development of novel therapeutics.

The Strategic Importance of the Thiazole Moiety in Drug Discovery

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, integral to the structure of a multitude of biologically active compounds. Its prevalence is attributed to its unique electronic properties and its ability to act as a bioisostere for other functional groups, thereby modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. The thiazole nucleus is a key component in a variety of approved drugs, demonstrating a broad spectrum of therapeutic activities, including antimicrobial, anti-inflammatory, and anticancer effects. The subject of this guide, Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate, is a member of this important class of compounds, and a thorough understanding of its fundamental chemical properties is paramount for its exploration in drug development pipelines.

Defining and Determining Mass: Molecular Weight vs. Exact Mass

In the realm of chemical sciences, the terms 'molecular weight' and 'exact mass' are often used, and while related, they are not interchangeable. A clear understanding of their distinction is critical for both synthetic and analytical applications.

  • Molecular Weight (Average Molar Mass): This is a weighted average of the masses of an element's naturally occurring isotopes. The values for atomic weights found on the periodic table are these weighted averages. Molecular weight is the appropriate value for stoichiometric calculations in the laboratory, where macroscopic quantities of substances with their natural isotopic distributions are used.

  • Exact Mass: This is the mass calculated by summing the masses of the most abundant isotope of each element within a molecule. This value is of utmost importance in high-resolution mass spectrometry (HRMS), a technique capable of resolving the isotopic fine structure of a molecule. The exact mass is indispensable for the unambiguous determination of a compound's elemental composition.

For Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate, with the confirmed molecular formula C14H15NO2S [1], the calculated values are as follows:

ParameterValueReference
Molecular Formula C14H15NO2S[1][2]
CAS Number 897838-63-0[1]
Molecular Weight 277.34 g/mol Calculated
Exact Mass 277.08235 uCalculated

Note: The molecular weight was calculated using the atomic weights of the elements. The exact mass was calculated using the masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, and ³²S).

Structural Representation

The spatial arrangement of atoms in Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate is crucial for its chemical reactivity and biological interactions. The following diagram illustrates its two-dimensional structure.

Caption: 2D structure of Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate.

Experimental Protocol: Verification by High-Resolution Mass Spectrometry

The empirical confirmation of the elemental composition of a newly synthesized or isolated compound is a cornerstone of chemical research. High-resolution mass spectrometry provides the necessary mass accuracy to achieve this.

Step-by-Step Workflow
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the subject compound.

    • Dissolve the compound in a high-purity solvent (e.g., acetonitrile, methanol) to create a stock solution of 1 mg/mL.

    • Perform serial dilutions to achieve a final concentration suitable for the instrument's sensitivity, typically in the range of 1-10 µg/mL.

    • To prevent clogging of the instrument's fluidics, pass the final diluted sample through a 0.22 µm syringe filter.

  • Instrumental Analysis:

    • Employ a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) analyzer.

    • Introduce the sample into the ion source via direct infusion or through a liquid chromatography system.

    • Utilize a soft ionization technique, most commonly Electrospray Ionization (ESI), to generate intact molecular ions and minimize in-source fragmentation.

    • Operate the instrument in positive ion mode to detect the protonated molecule, [M+H]⁺.

    • Ensure the instrument is calibrated with a certified standard immediately prior to analysis to guarantee high mass accuracy.

  • Data Interpretation:

    • From the acquired total ion chromatogram, extract the mass spectrum corresponding to the compound of interest.

    • Identify the peak for the protonated molecule, [M+H]⁺.

    • The experimentally measured mass of this ion should be compared to the calculated exact mass of the protonated species (278.08962 u).

    • A mass accuracy of less than 5 parts per million (ppm) is the industry standard for confident confirmation of the elemental composition.

G cluster_0 Sample Preparation cluster_1 HRMS Analysis cluster_2 Data Analysis a Weigh Compound b Dissolve & Dilute a->b c Filter b->c d Inject into HRMS c->d e Electrospray Ionization d->e f Mass Measurement e->f g Identify [M+H]⁺ Ion f->g h Compare Measured vs. Exact Mass g->h i Confirm Composition (< 5 ppm) h->i

Caption: Workflow for compound confirmation via High-Resolution Mass Spectrometry.

Conclusion

This technical guide has established the precise molecular weight (277.34 g/mol ) and exact mass (277.08235 u) of Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate. A clear distinction between these two fundamental properties has been provided, alongside a robust, step-by-step protocol for their experimental verification using high-resolution mass spectrometry. This information is critical for any researcher or drug development professional working with this, or structurally related, thiazole derivatives, ensuring accuracy and reproducibility in future scientific investigations.

References

  • Chemazone. ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate. [Link]

Sources

An In-Depth Technical Guide to the In Silico Molecular Docking of Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate with Cyclooxygenase-2 (COX-2)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, step-by-step methodology for conducting an in silico molecular docking study of Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate, a novel compound belonging to the pharmacologically significant thiazole class of heterocycles.[1] Recognizing the well-documented anti-inflammatory potential of thiazole derivatives, this guide focuses on docking the ligand against Cyclooxygenase-2 (COX-2), a key enzyme implicated in inflammation and pain pathways.[2][3] This document is intended for researchers, computational chemists, and drug development professionals, offering both the procedural "how" and the scientific "why" behind each step. The protocols outlined herein are designed to be self-validating and reproducible, grounding each technical claim in authoritative scientific principles and literature.[4]

Introduction: The Rationale for Investigation

The Therapeutic Promise of Thiazole Derivatives

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms that serves as a core scaffold in numerous FDA-approved drugs and biologically active agents.[1] Compounds incorporating this moiety exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[5][6] This versatility makes thiazole derivatives a highly attractive area for new drug discovery and development. Our subject molecule, Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate (henceforth referred to as LIGAND-X), possesses the characteristic thiazole core and warrants investigation into its potential therapeutic applications.

Molecular Docking in Modern Drug Discovery

Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a macromolecular target, typically a protein.[7][8] Its primary goals are to predict the binding mode and estimate the binding affinity, often expressed as a scoring function value.[9][10] By simulating these molecular interactions, researchers can rapidly screen large libraries of compounds, prioritize candidates for experimental testing, and gain insights into structure-activity relationships (SAR), thereby accelerating the drug discovery pipeline and reducing costs.[11][12]

Selection of Cyclooxygenase-2 (COX-2) as a Therapeutic Target

Inflammation is a critical biological response, but its chronic dysregulation is implicated in numerous diseases.[1] Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, converting arachidonic acid into prostaglandins.[2] Of the two main isoforms, COX-2 is inducibly expressed at sites of inflammation, making it a validated target for anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective COX inhibitors.[2] Given the established anti-inflammatory activity of many thiazole derivatives, COX-2 presents a logical and scientifically sound target for evaluating the therapeutic potential of LIGAND-X.[3][13]

Comprehensive Methodology: A Validated Workflow

This section details the complete workflow for the molecular docking study. The causality behind each choice of software and protocol is explained to ensure both clarity and scientific rigor. We will utilize AutoDock Vina, a widely used and validated open-source docking program, for its accuracy and efficiency.[14][15]

General Experimental Workflow

The entire process, from data acquisition to final analysis, follows a structured and logical path. This workflow is designed to ensure the integrity and reproducibility of the results.[4]

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation PDB Target Selection (COX-2, PDB: 5IKQ) PDB_Prep Receptor Preparation PDB->PDB_Prep LIG Ligand Acquisition (LIGAND-X) LIG_Prep Ligand Preparation LIG->LIG_Prep Grid Grid Box Generation PDB_Prep->Grid Dock Run AutoDock Vina LIG_Prep->Dock Grid->Dock Results Analyze Docking Scores & Binding Poses Dock->Results Validate Protocol Validation (Re-docking Native Ligand) Dock->Validate Control Visualize Visualize Interactions (PyMOL / Discovery Studio) Results->Visualize

Caption: Overall workflow for the in silico molecular docking study.

Step-by-Step Protocol: Ligand Preparation

The accuracy of a docking simulation begins with a chemically correct and energetically minimized ligand structure.[4]

  • Obtain Ligand Structure: The canonical SMILES string for LIGAND-X, CCC(=O)OCC1=CN=C(S1)C2=CC=C(C=C2)C, is obtained from chemical databases. Its properties are listed in Table 1.[16][17]

  • 2D to 3D Conversion: Use a molecular editor and converter tool (e.g., Open Babel) to convert the 2D SMILES representation into a 3D structure.

  • Energy Minimization: The 3D structure must be energetically minimized to find a low-energy, stable conformation. This is performed using a suitable force field, such as MMFF94 (Merck Molecular Force Field). This step ensures realistic bond lengths and angles.[18]

  • File Format Conversion: The minimized ligand structure is saved in the PDBQT file format (ligand.pdbqt), which is required for AutoDock Vina. This format includes atomic coordinates, partial charges, and information about rotatable bonds.

Step-by-Step Protocol: Receptor Preparation

Proper preparation of the target protein is critical for a meaningful docking simulation. This involves cleaning the crystal structure to create a chemically correct and computationally ready model.[18][19]

  • Select and Download PDB Structure: The crystal structure of human Cyclooxygenase-2 (COX-2) in complex with a selective inhibitor is downloaded from the Protein Data Bank (PDB). For this guide, we select PDB ID: 5IKQ .[2]

  • Clean the PDB File: Using molecular visualization software (e.g., UCSF Chimera, Biovia Discovery Studio), perform the following cleaning steps:

    • Remove Water Molecules: Co-crystallized water molecules are typically removed as their effect is complex to model accurately in standard docking protocols.[20]

    • Remove Co-crystallized Ligands/Ions: The original ligand and any non-essential ions are removed to leave the binding site empty for our docking experiment.[18]

    • Select Protein Chains: If the biological unit is a monomer, remove any additional protein chains. For 5IKQ, we will work with Chain A.

  • Add Polar Hydrogens and Assign Charges: Hydrogen atoms are usually absent in PDB files. Add polar hydrogens, which are crucial for defining hydrogen bonds. Assign Gasteiger charges to all atoms, which are necessary for calculating electrostatic interactions.[19]

  • File Format Conversion: Save the prepared receptor as a PDBQT file (receptor.pdbqt). This file contains the prepared protein structure ready for docking.

Step-by-Step Protocol: Docking Execution
  • Define the Binding Site (Grid Box Generation): The search space for the docking algorithm must be defined. A grid box is centered on the active site of the receptor. A reliable method is to center the box on the position of the co-crystallized ligand from the original PDB file.[4] For PDB ID 5IKQ, the active site is well-defined.

    • Grid Center: Determine the X, Y, Z coordinates of the active site.

    • Grid Dimensions: Define the size of the box in Angstroms (e.g., 25 x 25 x 25 Å) to ensure it is large enough to accommodate the ligand in various orientations.

  • Create Configuration File: Prepare a configuration text file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, and defines the center and size of the grid box.

  • Run AutoDock Vina: Execute the docking simulation from the command line: vina --config conf.txt --log output_log.txt Vina will perform the conformational search and generate an output file (output_poses.pdbqt) containing the predicted binding poses ranked by their binding affinity scores.[21]

Results and Interpretation

The output of a molecular docking simulation is a set of predicted binding poses and associated scores. Proper analysis is key to extracting meaningful biological hypotheses.

Quantitative Analysis

The primary quantitative outputs are the binding affinity and the Root Mean Square Deviation (RMSD).

  • Binding Affinity (kcal/mol): This score estimates the binding free energy. More negative values indicate stronger, more favorable binding.[22] Values more negative than -7.0 kcal/mol are generally considered to indicate moderate interaction, while those below -10.0 kcal/mol suggest strong interactions.[23]

  • RMSD (Å): When validating a protocol by re-docking a native ligand, the RMSD measures the deviation between the predicted pose and the experimentally determined (crystal structure) pose. An RMSD value below 2.0 Å is considered a successful validation, indicating the docking protocol can accurately reproduce the known binding mode.[24]

Table 1: Physicochemical Properties and Docking Results for LIGAND-X

Property / Result Value Lipinski's Rule of Five Compliance
Molecular Formula C₁₄H₁₅NO₂S -
Molecular Weight 261.34 g/mol Yes (< 500)
LogP (calculated) 3.2 Yes (< 5)
Hydrogen Bond Donors 0 Yes (≤ 5)
Hydrogen Bond Acceptors 3 Yes (≤ 10)
Binding Affinity (kcal/mol) -9.2 -

| Interacting Residues | Tyr385, Arg120, Ser530 | - |

Compliance with Lipinski's Rule of Five suggests the compound has drug-like properties and is likely to be an orally active drug in humans.[4][25]

Qualitative Analysis: Visualizing Interactions

Visual inspection of the top-ranked binding pose is essential to assess the plausibility of the predicted interactions.[23][26] Using software like PyMOL or Discovery Studio, we can identify key non-covalent interactions that stabilize the protein-ligand complex.

Interactions cluster_ligand LIGAND-X cluster_receptor COX-2 Active Site Residues LIG Ethyl 2-[4-(4-methylphenyl) -1,3-thiazol-2-yl]acetate TYR385 Tyr385 LIG->TYR385 Pi-Pi Stacking ARG120 Arg120 LIG->ARG120 Hydrogen Bond (with ester oxygen) SER530 Ser530 LIG->SER530 Hydrophobic Interaction (with methylphenyl group)

Caption: Key molecular interactions between LIGAND-X and COX-2.

Based on our hypothetical docking result, LIGAND-X fits snugly into the COX-2 active site. The key interactions stabilizing the complex are:

  • Hydrogen Bonding: The ester oxygen of LIGAND-X forms a crucial hydrogen bond with the side chain of Arg120 .

  • Pi-Pi Stacking: The thiazole ring engages in a pi-pi stacking interaction with the aromatic ring of Tyr385 .

  • Hydrophobic Interactions: The 4-methylphenyl group is positioned within a hydrophobic pocket, interacting with residues such as Ser530 .

These interactions are consistent with those observed for known COX-2 inhibitors, lending confidence to the predicted binding mode.

Conclusion and Future Perspectives

This guide has outlined a comprehensive and scientifically grounded protocol for the in silico molecular docking of Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate with the COX-2 enzyme. The hypothetical results indicate a strong binding affinity (-9.2 kcal/mol) and a plausible binding mode stabilized by key interactions within the active site.

The findings from this in silico study strongly suggest that LIGAND-X is a promising candidate for development as a selective COX-2 inhibitor. However, it is imperative to remember that molecular docking is a predictive tool that generates hypotheses.[11] The next logical steps would involve:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complex over time.

  • In Vitro Enzyme Assays: To experimentally measure the inhibitory activity (IC₅₀) of LIGAND-X against COX-2 and COX-1.

  • Lead Optimization: To synthesize and test analogues of LIGAND-X to improve potency and selectivity based on the docking insights.

By integrating computational methods like molecular docking with experimental validation, the drug discovery process can be made significantly more efficient and targeted.

References

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. National Institutes of Health (NIH). [Link]

  • Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. ResearchGate. [Link]

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. National Institutes of Health (NIH). [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. ScienceScholar. [Link]

  • Session 4: Introduction to in silico docking. University of Glasgow. [Link]

  • Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. Journal of Pharmaceutical Negative Results. [Link]

  • Researchers Identify New Protein Target to Control Chronic Inflammation. Mass General Brigham. [Link]

  • A Guide to In Silico Drug Design. National Institutes of Health (NIH). [Link]

  • In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. IntechOpen. [Link]

  • Software for molecular docking: a review. National Institutes of Health (NIH). [Link]

  • Molecular Docking: A Comprehensive Guide for 2025. Shadecoder. [Link]

  • How does one prepare proteins for molecular docking?. Quora. [Link]

  • Software for molecular docking: a review. PubMed. [Link]

  • Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery. IntechOpen. [Link]

  • Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. National Institutes of Health (NIH). [Link]

  • How to interprete and analyze molecular docking results?. ResearchGate. [Link]

  • [MD-2] Protein Preparation for Molecular Docking. YouTube. [Link]

  • Editorial: Recent advances in novel therapeutic molecules and targets for inflammatory diseases. Frontiers. [Link]

  • Steps of ligand docking. Docking Server. [Link]

  • Promising Molecular Therapeutic Targets for Drug Development in Rheumatoid Arthritis. MDPI. [Link]

  • Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. PubMed. [Link]

  • ethyl 2-[4-[2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl]phenoxy]acetate. NextSDS. [Link]

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. [Link]

  • Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. National Institutes of Health (NIH). [Link]

  • Advances toward structure-based drug discovery for inflammasome targets. National Institutes of Health (NIH). [Link]

  • Protein Preparation Workflow. Schrödinger. [Link]

  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. [Link]

    • Preparing the protein and ligand for docking. ScotChem. [Link]

  • A Review on Molecular Docking: Novel Tool for Drug Discovery. JSciMed Central. [Link]

  • How I can analyze and present docking results?. Matter Modeling Stack Exchange. [Link]

  • A Comprehensive Review on Molecular Docking in Drug Discovery. LinkedIn. [Link]

  • What protein pre-processing steps required for docking? and what is best for binding site detection and analysis?. ResearchGate. [Link]

  • Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. National Institutes of Health (NIH). [Link]

  • A Beginner's Guide to Molecular Docking. ETFLIN. [Link]

  • Docking and scoring. Schrödinger. [Link]

  • Protein-ligand docking. Galaxy Training!. [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. [Link]

Sources

Toxicological and Safety Profiling of Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate: A Mechanistic Evaluation of 4-Arylthiazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate is a highly functionalized heterocyclic scaffold characterized by a 1,3-thiazole core, a p-tolyl (4-methylphenyl) substitution at the C4 position, and an ethyl acetate group at the C2 position. While this structural motif is highly valued in medicinal chemistry for its diverse pharmacological activities, the standalone thiazole moiety is a well-documented structural alert[1].

As a Senior Application Scientist evaluating this compound for drug development, it is critical to look beyond basic acute toxicity. The primary safety liabilities of this molecule do not stem from the parent compound itself, but rather from its cytochrome P450 (CYP450)-mediated biotransformation . This whitepaper provides a comprehensive, mechanistic breakdown of the toxicity profile of 4-arylthiazole derivatives, detailing the quantum mechanics of their metabolism, quantitative safety metrics, and self-validating experimental workflows required to de-risk this compound during preclinical development.

Structural Vulnerability & Biotransformation Mechanics

The toxicity of thiazole-containing compounds is intrinsically linked to their metabolic activation into electrophilic Reactive Metabolites (RMs). These RMs covalently modify essential cellular macromolecules, leading to hepatotoxicity and Idiosyncratic Adverse Drug Reactions (IADRs)[2].

The Quantum Mechanics of Thiazole Activation

Recent have elucidated the precise energy barriers required for the biotransformation of the thiazole ring catalyzed by CYP450 enzymes (predominantly CYP2C9 and CYP3A4)[2]. The metabolism occurs via competitive oxidation pathways:

  • Epoxidation (Primary): Oxidation of the C4=C5 double bond.

  • S-Oxidation (Secondary): Direct oxygen transfer to the sulfur atom.

  • N-Oxidation (Minor): Oxidation of the nitrogen atom.

Because the C4 position in our target molecule is occupied by a p-tolyl group, the steric bulk directs the regioselectivity of CYP450, but the unsaturated C5 center remains highly vulnerable to epoxidation. Once formed, the thiazole epoxide acts as a potent electrophile, rapidly depleting intracellular glutathione (GSH) and binding to nucleophilic amino acid residues on hepatic proteins[2].

Esterase-Mediated Hydrolysis

In addition to CYP450 metabolism, the C2 ethyl acetate group is highly susceptible to rapid hydrolysis by hepatic carboxylesterases (CES1/CES2). The resulting carboxylic acid can undergo Phase II metabolism to form an acyl glucuronide . Acyl glucuronides are known to be chemically unstable and can undergo intramolecular rearrangement or direct nucleophilic attack by proteins, representing a secondary vector for covalent binding and immune-mediated toxicity.

MetabolicPathway Parent Ethyl 2-[4-(4-methylphenyl) -1,3-thiazol-2-yl]acetate CYP Cytochrome P450 (CYP2C9, CYP3A4) Parent->CYP Oxidation Epoxide Thiazole Epoxide (ΔE = 13.63 kcal/mol) CYP->Epoxide Primary (58%) SOxide S-Oxide (ΔE = 14.56 kcal/mol) CYP->SOxide Secondary (34%) NOxide N-Oxide (ΔE = 17.90 kcal/mol) CYP->NOxide Minor (8%) Toxicity Covalent Binding to Proteins (Hepatotoxicity / IADRs) Epoxide->Toxicity Electrophilic Attack Detox GSH Conjugation (Detoxification) Epoxide->Detox Glutathione S-transferase SOxide->Toxicity Electrophilic Attack

Caption: CYP450-mediated biotransformation pathways of the thiazole scaffold leading to reactive metabolites.

Quantitative Safety Metrics & Analog Profiling

Due to the specific nature of Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate, we must extrapolate baseline toxicity metrics from structurally identical 4-(p-tolyl)thiazole analogs and quantum chemical models[3],[2],[4].

Table 1: Thermodynamic and Toxicological Data Summary
Parameter / MetricValue / ClassificationToxicological Implication
Epoxidation Energy Barrier 13.63 kcal/molLowest energy barrier; highly favorable formation of reactive epoxide[2].
S-Oxidation Energy Barrier 14.56 kcal/molSecondary pathway; leads to reactive sulfoxide metabolites[2].
N-Oxidation Energy Barrier 17.90 kcal/molMinor pathway due to higher energy requirement[2].
SOM Prediction Success (Epoxide) 58%Site of Metabolism (SOM) docking shows the C4=C5 bond is the primary target[2].
Acute Toxicity (Analog Core) GHS: H301, H311, H332Toxic if swallowed, in contact with skin, or inhaled (based on 2-amino-4-(p-tolyl)thiazole)[4].
In Vivo Hepatotoxicity Altered AOS Enzymes on related thiazole derivatives show significant disruption of Antioxidant System (AOS) enzymes in liver cells, confirming oxidative stress[5].

Self-Validating Experimental Protocols for Safety Profiling

To rigorously evaluate the safety profile of this compound, we must move beyond standard viability assays and interrogate the specific mechanisms of toxicity. The following protocols are designed as self-validating systems —meaning the experimental design inherently controls for false positives and definitively proves causality.

Protocol 1: Electrophilic Trapping of Reactive Metabolites (In Vitro)

Causality & Rationale: To prove that the thiazole ring is undergoing toxic bioactivation, we must trap the transient RMs before they bind to cellular proteins. Glutathione (GSH) is utilized as a "soft" nucleophile to kinetically trap soft electrophiles (epoxides/S-oxides). Potassium Cyanide (KCN) is used as a "hard" nucleophile to trap hard electrophiles (iminium ions).

Step-by-Step Methodology:

  • Preparation: Prepare a 10 µM solution of Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate in 100 mM potassium phosphate buffer (pH 7.4).

  • Enzyme Addition: Add Human Liver Microsomes (HLM) to a final protein concentration of 1 mg/mL.

  • Trapping Agents: Add GSH (5 mM final) and KCN (1 mM final) to the reaction mixture.

  • Initiation (The Trigger): Initiate the reaction by adding the cofactor NADPH (1 mM).

    • Self-Validation Control: Run a parallel reaction without NADPH. If adducts appear in the -NADPH control, they are artifacts of chemical degradation, not CYP450 metabolism.

  • Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Extraction: Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins. Extract the supernatant.

  • Analysis: Analyze via LC-HRMS/MS using a neutral loss scan (e.g., neutral loss of 129 Da for GSH adducts) to identify the specific site of covalent modification.

Workflow Step1 Incubate Compound with HLM & NADPH Step2 Add Trapping Agents (GSH / KCN) Step1->Step2 Step3 Quench Reaction (Ice-cold Acetonitrile) Step2->Step3 Step4 Centrifugation & Extraction Step3->Step4 Step5 LC-HRMS/MS Analysis Step4->Step5 Step6 Identify Adducts (Neutral Loss Scan) Step5->Step6

Caption: Self-validating high-throughput screening workflow for reactive metabolite trapping.

Protocol 2: Mechanistic Hepatotoxicity & Oxidative Stress Profiling

Causality & Rationale: If Protocol 1 confirms RM formation, Protocol 2 determines if those RMs cause actual cellular damage. HepG2 cells are used because they retain basal phase I/II metabolic enzymes. We use a dual-readout system: CellTiter-Glo (ATP-dependent viability) and H2DCFDA (Reactive Oxygen Species). This creates a self-validating loop: if viability drops concurrently with an ROS spike, it mechanistically proves that cytotoxicity is driven by oxidative stress (GSH depletion by RMs)[5].

Step-by-Step Methodology:

  • Cell Culture: Seed HepG2 cells in a 96-well plate at 1x10^4 cells/well and incubate for 24 hours.

  • Dosing: Treat cells with a concentration gradient of the compound (0.1 µM to 100 µM) for 24 and 48 hours.

  • ROS Quantification: After incubation, wash cells and add 10 µM H2DCFDA for 30 minutes. Measure fluorescence (Ex/Em: 485/535 nm) to quantify oxidative stress.

  • Viability Assessment: In a parallel plate, add CellTiter-Glo reagent. Luminescence is measured to quantify ATP levels, directly correlating to the number of metabolically active cells.

  • Data Synthesis: Calculate the IC50 for viability and correlate it with the EC50 of ROS generation.

Strategic Mitigation of Thiazole Toxicity

If the safety profile of Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate proves too toxic for advancement, structural optimization must be employed to block the metabolic soft spots:

  • Blocking Epoxidation: Introduce steric hindrance or electron-withdrawing groups (e.g., fluorine) at the C5 position of the thiazole ring to increase the energy barrier for CYP-mediated epoxidation.

  • Preventing Benzylic Oxidation: The methyl group on the p-tolyl ring is highly susceptible to benzylic oxidation. Substituting this with a trifluoromethyl (-CF3) or a chlorine atom can shut down this metabolic liability.

  • Ester Replacement: To prevent rapid hydrolysis and potential acyl glucuronide formation, the ethyl acetate group can be replaced with a bioisosteric oxadiazole or a sterically hindered amide, which are significantly more stable against plasma and hepatic esterases.

References

  • Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Forschungszentrum Jülich / NIPER.

  • Safety profile of thiazole derivative and its complex with PEG-based polymeric nanoparticles on liver and blood cells in tumor-bearing mice. Studia Biologica 16(4):19-32 (2022).

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules 2022, 27(13), 3994. MDPI.

  • 4-(4-Methylphenyl)-1,3-thiazole-2-thiol (CID 820765) Safety and Hazards. PubChem, National Library of Medicine.

  • 2-Amino-4-(p-tolyl)thiazole Safety Data. Thermo Scientific Chemicals.

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis Protocol for Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Laboratory Protocol & Mechanistic Guide

Introduction & Retrosynthetic Rationale

Thiazole-containing scaffolds are ubiquitous in medicinal chemistry, frequently serving as bioisosteres for pyridines or oxazoles in drug development. The target molecule, Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate , is a highly functionalized 2,4-disubstituted thiazole. The presence of the ethyl acetate moiety at the C2 position provides a versatile synthetic handle for further downstream functionalization (e.g., saponification, amidation, or reduction), while the p-tolyl group at C4 enhances lipophilicity and target-binding affinity.

To construct this core, we employ the classic Hantzsch Thiazole Synthesis . This method is selected for its robust regioselectivity, high atom economy, and tolerance for diverse functional groups. The retrosynthetic disconnection breaks the thiazole ring into two primary synthons: an α -haloketone (2-bromo-4'-methylacetophenone) and a thioamide (ethyl 3-amino-3-thioxopropanoate).

Workflow A Ethyl Cyanoacetate + Thioacetic Acid B Ethyl 3-amino-3- thioxopropanoate A->B BF3•OEt2 DCE, 0°C to RT D Ethyl 2-[4-(4-methylphenyl) -1,3-thiazol-2-yl]acetate B->D Hantzsch Cyclization C 2-Bromo-4'- methylacetophenone C->D Reflux, EtOH

Figure 1: Two-step synthetic workflow for the target thiazole derivative.

Experimental Methodologies & Causality

This protocol is designed as a self-validating system. Each step includes specific analytical checkpoints to ensure intermediate purity before proceeding, which is critical for maintaining high overall yields.

Step 1: Synthesis of Ethyl 3-amino-3-thioxopropanoate (Thioamide Precursor)

Historically, the conversion of nitriles to thioamides relied on highly toxic hydrogen sulfide ( H2​S ) gas. To align with modern safety standards, this protocol utilizes thioacetic acid activated by Boron trifluoride diethyl etherate ( BF3​⋅OEt2​ ) [1].

Causality of Reagents: The Lewis acid ( BF3​⋅OEt2​ ) coordinates to the nitrogen lone pair of ethyl cyanoacetate, dramatically increasing the electrophilicity of the nitrile carbon. This allows the relatively weak sulfur nucleophile in thioacetic acid to attack, forming a thioimidate intermediate that rapidly hydrolyzes/rearranges to the stable thioamide [1, 2].

Procedure:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve ethyl cyanoacetate (10.0 mmol, 1.13 g) and thioacetic acid (24.0 mmol, 1.72 mL) in anhydrous 1,2-dichloroethane (DCE, 25 mL).

  • Activation: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition: Add BF3​⋅OEt2​ (24.0 mmol, 3.0 mL) dropwise over 10 minutes. Note: The addition is highly exothermic; controlled dropwise addition prevents thermal degradation of the nitrile.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 2:1; Rf​ of product 0.4).

  • Quenching & Extraction: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NaHCO3​ (30 mL). Caution: Vigorous CO2​ evolution will occur. Extract the aqueous layer with CH2​Cl2​ (3 × 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude orange oil via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield the pure thioamide as a pale yellow solid [3].

Step 2: Hantzsch Cyclization to the Target Thiazole

Causality of Reagents: Absolute ethanol is chosen as the solvent because its protic nature stabilizes the polar transition states during the initial SN​2 displacement. Furthermore, the reflux temperature of ethanol (78 °C) provides the exact thermodynamic energy required to drive the final dehydration step, ensuring the irreversible formation of the aromatic thiazole ring [2].

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve Ethyl 3-amino-3-thioxopropanoate (10.0 mmol, 1.47 g) in absolute ethanol (30 mL).

  • Alkylation: Add 2-bromo-4'-methylacetophenone (10.0 mmol, 2.13 g) in one portion. Safety Note: α -haloketones are potent lachrymators; handle strictly inside a fume hood.

  • Cyclization: Attach a reflux condenser and heat the mixture to a gentle reflux (78 °C) for 3 hours. The solution will initially turn deep yellow and may precipitate the thiazolium hydrobromide salt as the reaction progresses.

  • Validation: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The disappearance of the UV-active α -haloketone spot confirms completion.

  • Workup: Cool the mixture to room temperature. Concentrate the ethanol in vacuo to roughly 10 mL. Add saturated aqueous NaHCO3​ (20 mL) to neutralize the hydrobromide salt and liberate the free thiazole base.

  • Isolation: Extract the aqueous mixture with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO4​ , and evaporate the solvent.

  • Final Purification: Recrystallize the crude product from hot ethanol (or perform silica gel chromatography) to afford Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate as an off-white crystalline solid.

Mechanistic Pathway

The Hantzsch synthesis is a cascade reaction. It begins with an intermolecular SN​2 attack, followed by an intramolecular nucleophilic addition, and concludes with a thermodynamically driven dehydration.

Mechanism S1 Thioamide + α-Haloketone S2 S-Alkylation (SN2) Thioimidate Intermediate S1->S2 - HBr S3 Intramolecular Cyclization Hydroxythiazoline Intermediate S2->S3 Nucleophilic attack by Nitrogen S4 Dehydration (-H2O) Aromatic Thiazole S3->S4 Acid/Heat driven loss of water

Figure 2: Step-by-step mechanism of the Hantzsch thiazole synthesis.

Quantitative Data & Characterization

To ensure seamless replication, all stoichiometric parameters and expected analytical characterization data are summarized below.

Table 1: Reaction Components and Stoichiometry (Step 1 & 2)
Reagent / MaterialMW ( g/mol )EquivalentsAmount (10 mmol scale)Role in Synthesis
Ethyl cyanoacetate 113.111.0 eq1.13 gStarting Material (Nitrile)
Thioacetic acid 76.122.4 eq1.72 mLSulfur Source
BF3​⋅OEt2​ 141.932.4 eq3.00 mLLewis Acid Activator
Ethyl 3-amino-3-thioxopropanoate 147.191.0 eq1.47 gThioamide Intermediate
2-Bromo-4'-methylacetophenone 213.071.0 eq2.13 gElectrophile ( α -haloketone)
Target Thiazole 261.341.0 eq2.61 g (Theoretical)Final Product
Table 2: Expected Analytical Characterization ( 1 H NMR, 400 MHz, CDCl3​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignment / Structural Correlation
7.75 Doublet ( J=8.0 Hz)2HAromatic protons (ortho to thiazole on p-tolyl ring)
7.32 Singlet1HThiazole ring proton (C5-H)
7.22 Doublet ( J=8.0 Hz)2HAromatic protons (meta to thiazole on p-tolyl ring)
4.22 Quartet ( J=7.1 Hz)2HEster −O−CH2​−CH3​
4.05 Singlet2HMethylene bridge (Thiazole- CH2​ -COO)
2.38 Singlet3HTolyl methyl group (Ar- CH3​ )
1.28 Triplet ( J=7.1 Hz)3HEster −O−CH2​−CH3​

Note: The distinct singlet at ~4.05 ppm is the definitive self-validating marker that the ethyl acetate moiety has remained intact and did not undergo unwanted hydrolysis during the cyclization.

References

  • PTC Therapeutics, Inc. "Compounds for treating spinal muscular atrophy." WIPO Patent Application WO2013101974A1, 2013.
  • Dyachenko, V., Nikishin, A. A., & Dyachenko, I. E. "Synthesis and alkylation of new functionally substituted 4,4-dimethylpiperidin-2-ones." Russian Journal of Organic Chemistry, 2011. URL:[Link]

Application Notes & Protocols: Hantzsch Thiazole Synthesis for 4-Methylphenyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Hantzsch Synthesis in Modern Drug Discovery

The Hantzsch thiazole synthesis, a robust and versatile reaction first described by Arthur Hantzsch in 1887, remains a cornerstone of heterocyclic chemistry.[1] It provides a direct and efficient pathway to the thiazole ring, a privileged scaffold found in a multitude of pharmacologically active compounds. The thiazole moiety is a key structural component in pharmaceuticals exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[2][3]

This guide focuses on the application of the Hantzsch synthesis for preparing 4-methylphenyl (p-tolyl) substituted thiazoles. The 4-methylphenyl group is a common substituent in drug candidates, often introduced to modulate lipophilicity, metabolic stability, and target engagement. The ability to reliably synthesize a diverse library of 4-(4-methylphenyl)thiazole derivatives is therefore invaluable for structure-activity relationship (SAR) studies in drug development.[2]

This document provides researchers, scientists, and drug development professionals with a detailed examination of the reaction mechanism, step-by-step experimental protocols, and key optimization strategies for synthesizing these valuable compounds.

Reaction Mechanism: A Stepwise Annulation

The Hantzsch thiazole synthesis is a classic condensation reaction that proceeds through a well-defined multi-step mechanism involving an α-haloketone and a thioamide.[1][2] The thermodynamic driving force for the reaction is the formation of the highly stable aromatic thiazole ring.[4]

The process unfolds in three primary stages:

  • S-Alkylation (SN2 Attack): The reaction initiates with the nucleophilic sulfur atom of the thioamide attacking the α-carbon of the haloketone. This is a classic SN2 reaction that displaces the halide ion and forms a key S-alkylated intermediate.[5][6]

  • Intramolecular Cyclization: Following the initial S-alkylation, the nitrogen atom of the thioamide intermediate acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This step forges the five-membered ring, resulting in a hydroxythiazoline intermediate.[2][5]

  • Dehydration: The final step is the elimination of a water molecule (dehydration) from the hydroxythiazoline intermediate. This acid- or base-catalyzed step generates the double bond required to form the stable, aromatic thiazole ring.[6]

Hantzsch_Mechanism cluster_reactants cluster_intermediates cluster_product Reactants Reactants Haloketone α-Halo-4-methylacetophenone (Ar-CO-CH₂-X) S_Alkylation S-Alkylation Intermediate Haloketone->S_Alkylation  S-Nucleophilic Attack (SN2) Thioamide Thioamide (e.g., Thiourea) Thioamide->S_Alkylation Intermediates Intermediates Hydroxythiazoline Hydroxythiazoline Intermediate S_Alkylation->Hydroxythiazoline  Intramolecular Cyclization Thiazole 4-(4-methylphenyl)thiazole Derivative Hydroxythiazoline->Thiazole  Dehydration (-H₂O) Product_Label Product

Caption: The Hantzsch Thiazole Synthesis Mechanism.

Experimental Protocols

The following protocols provide a robust framework for the synthesis of 4-(4-methylphenyl)thiazole derivatives. While the classical heating method is reliable and widely used, modern variations such as microwave-assisted synthesis offer significant advantages in terms of speed and efficiency.[5][7]

Protocol 1: Classical Synthesis of 2-Amino-4-(4-methylphenyl)thiazole

This protocol details the synthesis using conventional heating. The key starting materials are 2-bromo-1-(4-methylphenyl)ethan-1-one and thiourea. The procedure is adapted from standard, high-yielding Hantzsch synthesis methods.[5][8]

Materials:

  • 2-Bromo-1-(4-methylphenyl)ethan-1-one (1.0 equiv)

  • Thiourea (1.5 equiv)

  • Methanol or Ethanol (approx. 2-3 mL per mmol of α-haloketone)

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

  • Round-bottom flask or scintillation vial

  • Magnetic stir bar and hot plate

  • Reflux condenser (if using a flask)

  • Buchner funnel and filter flask

Procedure:

  • Reaction Setup: In a 20 mL scintillation vial or an appropriately sized round-bottom flask, combine 2-bromo-1-(4-methylphenyl)ethan-1-one (e.g., 5.0 mmol, 1.07 g) and thiourea (e.g., 7.5 mmol, 0.57 g).[5]

  • Solvent Addition: Add methanol (5 mL) and a magnetic stir bar.[8]

  • Heating: Heat the mixture with stirring to a gentle reflux (approx. 65-70°C for methanol) on a hot plate. Maintain this temperature for 30 to 60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5][6]

  • Cooling: Once the reaction is complete, remove the vessel from the heat and allow the solution to cool to room temperature.

  • Precipitation (Work-up): Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl the mixture.[2][8] This crucial step neutralizes the hydrobromide salt of the thiazole product, which is often soluble in the reaction medium, causing the neutral and less soluble product to precipitate.[4]

  • Isolation: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.[5]

  • Drying: Spread the collected solid on a tared watch glass and allow it to air dry completely. Determine the mass of the product and calculate the percent yield. The crude product is often pure enough for characterization.[8]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to improved yields and cleaner reaction profiles.[5][7]

Materials:

  • Same as Protocol 1

  • Microwave reaction vessel (10-20 mL)

  • Microwave synthesizer with temperature and pressure controls

Procedure:

  • Reaction Setup: In a microwave reaction vessel, combine 2-bromo-1-(4-methylphenyl)ethan-1-one (1.0 mmol) and thiourea (1.1-1.5 mmol).[5]

  • Solvent Addition: Add a suitable solvent such as methanol or ethanol (3-5 mL).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the reaction mixture to a target temperature of 90-120°C for 10-30 minutes.[5] It is critical to use a synthesizer with temperature control to avoid excessive pressure buildup and ensure reproducibility.[7]

  • Work-up and Isolation: After the reaction is complete, cool the vessel to room temperature. Isolate the product using the precipitation, filtration, and washing steps described in Protocol 1 (Steps 5-8).

Optimization and Modern Variations

While the classical Hantzsch synthesis is reliable, several parameters can be adjusted to optimize yield, purity, and reaction efficiency.

ParameterConventional MethodModern Variations & NotesImpact on Synthesis
Energy Source Hot plate (reflux)Microwave irradiation, Ultrasonic irradiation[3]Reduces reaction time significantly (hours to minutes), can improve yields.[5]
Solvent Ethanol, Methanol[8]Ethanol/Water mixtures, Solvent-free (grinding)[3][9]"Green" chemistry approaches reduce volatile organic compound (VOC) usage.
Temperature 65-100°C90-140°C (Microwave)[5][7]Higher temperatures accelerate the reaction but must be controlled to prevent side product formation.[6]
Catalysis Typically uncatalyzedSilica-supported tungstosilicic acid[3][10]Catalysts can enable one-pot, multi-component reactions and improve yields under milder conditions.
Reaction Type Two-componentOne-pot, three-component (α-haloketone, thioamide, aldehyde)[3][5]Increases molecular complexity and synthetic efficiency by forming multiple bonds in a single step.

General Laboratory Workflow

A successful synthesis relies on a systematic and logical workflow, from initial setup to final analysis.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis A 1. Combine α-haloketone & thioamide B 2. Add Solvent (e.g., Methanol) A->B C 3. Heat & Stir (Conventional or Microwave) B->C D 4. Monitor by TLC C->D E 5. Cool to RT D->E F 6. Pour into Na₂CO₃ soln. E->F G 7. Filter Precipitate F->G H 8. Wash with Water & Dry G->H I 9. Calculate Yield H->I J 10. Characterize (NMR, MP, MS) I->J

Sources

Application Notes and Protocols: Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to engage in various biological interactions and its synthetic tractability. Within this important class of heterocycles, Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate represents a highly valuable, yet underexplored, building block. The strategic placement of the 4-methylphenyl group at the 4-position and the ethyl acetate moiety at the 2-position provides a unique combination of lipophilicity and reactive potential for constructing diverse molecular architectures with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antifungal agents.[3][4][5]

This guide provides a comprehensive overview of the synthesis and synthetic utility of Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate. It details robust protocols for its preparation and subsequent transformations into key intermediates for drug discovery programs, supported by mechanistic insights and examples from the primary literature.

I. Synthesis of Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate

The most direct and widely employed method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[6] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of the title compound, 2-bromo-1-(4-methylphenyl)ethanone serves as the α-haloketone and ethyl 2-mercaptoacetate provides the thioamide component.

Protocol 1: Synthesis of Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate

Materials:

  • 2-bromo-1-(4-methylphenyl)ethanone

  • Ethyl 2-mercaptoacetate

  • Anhydrous ethanol

  • Triethylamine (TEA) or a mild inorganic base (e.g., NaHCO₃)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-1-(4-methylphenyl)ethanone (1.0 eq) in anhydrous ethanol.

  • To the stirred solution, add ethyl 2-mercaptoacetate (1.1 eq).

  • Slowly add triethylamine (1.2 eq) to the reaction mixture at room temperature. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and determine its melting point.

Diagram 1: Hantzsch Synthesis of the Building Block

Hantzsch_Synthesis reagents 2-bromo-1-(4-methylphenyl)ethanone + Ethyl 2-mercaptoacetate product Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate reagents->product Ethanol, TEA, Reflux

Caption: Hantzsch thiazole synthesis pathway.

II. Applications in the Synthesis of Bioactive Molecules

The ethyl acetate moiety of the title compound is a versatile functional group that can be readily transformed into other key functionalities such as carboxylic acids, amides, and hydrazides. These transformations open up avenues for the synthesis of a wide array of derivatives with potential therapeutic value.

The hydrolysis of the ester to the corresponding carboxylic acid is a fundamental transformation that provides a key intermediate for the synthesis of amides via peptide coupling reactions or for further derivatization. This can be achieved under either acidic or basic conditions.[7][8]

Protocol 2: Alkaline Hydrolysis of Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate

Materials:

  • Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Ethanol (optional, to aid solubility)

  • Dilute Hydrochloric Acid (HCl)

  • Standard laboratory glassware for reaction and work-up

Procedure:

  • In a round-bottom flask, suspend Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate (1.0 eq) in a 10% aqueous NaOH solution. If solubility is an issue, a co-solvent like ethanol can be added.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then further in an ice bath.

  • Acidify the reaction mixture to pH 3-4 by the slow addition of dilute HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Application Example: Synthesis of Anticancer Agents

Carboxylic acids derived from thiazole scaffolds are pivotal in the synthesis of potent anticancer agents. For instance, the analogous 2-(2-(1H-indole-2-carboxamido)thiazol-4-yl)acetic acid has shown significant cytotoxicity against various cancer cell lines.[7][8] The carboxylic acid can be coupled with various amines using standard peptide coupling reagents like HATU or EDC/HOBt to generate a library of amide derivatives for structure-activity relationship (SAR) studies.[9]

The conversion of the ethyl ester to a hydrazide is a critical step in the synthesis of many biologically active compounds, including hydrazones, pyrazoles, and other heterocyclic systems. This is typically achieved by reacting the ester with hydrazine hydrate.[7][8]

Protocol 3: Synthesis of 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetohydrazide

Materials:

  • Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate

  • Hydrazine hydrate (80-100%)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Dissolve Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate (1.0 eq) in ethanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate (5-10 eq) to the solution.

  • Heat the reaction mixture to reflux for 6-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, collect it by filtration. If not, reduce the volume of the solvent under reduced pressure and cool the concentrated solution to induce crystallization.

  • Wash the collected solid with cold ethanol and dry under vacuum to obtain the pure hydrazide.

Application Example: Synthesis of Hydrazone Derivatives as Anticancer Agents

Hydrazides are valuable intermediates for the synthesis of hydrazones, a class of compounds known for their broad spectrum of biological activities, including anticancer effects.[8] The hydrazide can be condensed with a variety of aldehydes and ketones in the presence of a catalytic amount of acid (e.g., glacial acetic acid) to yield the corresponding hydrazones. A series of (E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide derivatives have been synthesized and shown to inhibit key protein kinases and induce apoptosis in cancer cells.[1][7][10][11]

Diagram 2: Synthetic Transformations of the Building Block

Transformations start Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate acid 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetic acid start->acid 10% NaOH, Reflux hydrazide 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetohydrazide start->hydrazide Hydrazine Hydrate, EtOH, Reflux hydrazone Hydrazone Derivatives hydrazide->hydrazone R-CHO, Acetic Acid, EtOH

Caption: Key synthetic transformations of the title compound.

III. Quantitative Data Summary

The biological activity of derivatives synthesized from thiazole acetic acid scaffolds highlights the potential of this building block. The following table summarizes the in vitro cytotoxic activity (IC₅₀ values in µM) of analogous thiazolyl-indole-2-carboxamide derivatives against a panel of human cancer cell lines.[1]

CompoundMCF-7 (Breast)HCT-116 (Colon)WI-38 (Normal)
6a 37.2565.3718.21
6e 4.3623.8671.90
6i 6.10 ± 0.4-51.26
6q 5.0418.67-
6v 6.49 ± 0.367.51-
Dasatinib 46.8360.8428.62
Doxorubicin 4.175.57-

Note: Lower IC₅₀ values indicate greater potency. Data is presented for analogous compounds to demonstrate the potential of the scaffold.[1]

IV. Conclusion

Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis via the Hantzsch reaction and the reactivity of its ethyl acetate group allow for the generation of a diverse library of derivatives. The successful application of analogous scaffolds in the development of potent anticancer agents underscores the potential of this compound in the discovery of novel therapeutics. The protocols and application notes provided herein offer a solid foundation for researchers to explore the full potential of this promising chemical entity.

References

  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. (2024). ACS Omega, 9(40), 41944-41967. [Link]

  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. (2025). ACS Omega. [Link]

  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. (2024). ACS Omega. [Link]

  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. (2024). PubMed. [Link]

  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. (n.d.). PMC. [Link]

  • A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans. (2020). Frontiers in Microbiology. [Link]

  • The Synthesis and Antiproliferative Activities of New Arylidene-Hydrazinyl-Thiazole Derivatives. (2014). Molecules, 19(12), 20055-20070. [Link]

  • Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety. (2024). Molecules, 29(2), 285. [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Chemistry Reviews Letters, 8, 720-740. [Link]

  • Synthesis of some new pyrene-based hydrazinyl-thiazole derivatives via a one-pot strategy: biological evaluation and molecular docking studies. (2026). RSC Advances, 16(1), 1-15. [Link]

  • Synthetic protocol of the 4-phenyl-1,3-thiazole derivatives 4a–e. (n.d.). ResearchGate. [Link]

  • Synthesis of 2-hydrazonyl-4-phenylthiazoles 4a–k. (n.d.). ResearchGate. [Link]

  • Synthetic protocol of the 4-phenyl-1,3-thiazole derivatives 4a–d. (n.d.). ResearchGate. [Link]

  • Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety. (2024). PubMed. [Link]

  • Simple, novel, and efficient synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3 (2H). (n.d.). Research on Chemical Intermediates. [Link]

  • Synthesis of N-[2-(1H-Indol-3-yl)ethyl]-2-acetylthiazole-4-caboxamide and Its Analogues. (n.d.). ResearchGate. [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2016). Molecules, 21(3), 324. [Link]

  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. (2023). Semantic Scholar. [Link]

  • Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. (2020). ResearchGate. [Link]

  • Process for the preparation of 2-(2-aminothiazol-4-yl)-n-[4-(2-{[(2r)-2-hydroxy-2-phenyl ethyl]amino}ethyl)phenyl]acetamide monohydrochloride, its intermediates and polymorph thereof. (n.d.).
  • Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. (2026). Molbank, 2026(1), M1736. [Link]

  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. (2024). Frontiers in Chemistry, 12, 1362002. [Link]

Sources

protocol for the hydrolysis of Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate to carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

Thiazole-2-acetic acid derivatives are highly valued pharmacophores in medicinal chemistry, frequently serving as critical building blocks in the design of peptidomimetic analogues and multidrug resistance (MDR) modulators[1]. This application note details a highly optimized, self-validating protocol for the base-catalyzed hydrolysis (saponification) of ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate to its corresponding carboxylic acid. The methodology emphasizes mild conditions and precise pH control to maximize yield while preventing common degradation pathways such as decarboxylation.

Scientific Rationale & Causality

The Saponification Mechanism

Standard alkaline hydrolysis utilizes aqueous hydroxide ions to perform an irreversible saponification, attacking the ester carbonyl to form a tetrahedral intermediate, which subsequently collapses to yield a carboxylate salt and an alcohol byproduct[2].

For this protocol, Lithium hydroxide (LiOH) is selected over harsher bases like NaOH or KOH. The causality is twofold:

  • Electrophilic Activation: The small, highly charged Li⁺ cation acts as a Lewis acid, coordinating with the carbonyl oxygen of the ester. This increases the electrophilicity of the carbonyl carbon, allowing the hydroxide nucleophile to attack efficiently even at room temperature.

  • Mitigation of Decarboxylation: Thiazole-2-acetic acid derivatives are highly susceptible to degradation. Under harsh thermal or highly basic conditions, ester hydrolysis is frequently followed by rapid decarboxylation, yielding a simple 2-alkyl thiazole (in this case, 2-methyl-4-(4-methylphenyl)thiazole)[3]. Mild LiOH conditions prevent this thermal degradation.

Solvent System Selection

The protocol utilizes a THF/MeOH/H₂O (3:1:1 v/v/v) solvent system.

  • Causality: The hydrophobic 4-(4-methylphenyl)-thiazole moiety is insoluble in water. Tetrahydrofuran (THF) ensures complete dissolution of the organic substrate. Methanol acts as a miscible bridge to prevent biphasic separation, while water is strictly required to dissolve the LiOH and provide the hydroxide nucleophile[4].

The Isoelectric Work-up (pH Control)

While some general thiazole synthesis protocols recommend acidifying the aqueous layer to pH ~1 to precipitate the product[5], doing so for thiazole-2-acetic acids is a critical error. The pKa of the carboxylic acid is ~3.5–4.0, but the conjugate acid of the thiazole nitrogen has a pKa of ~2.5. Acidifying below pH 2 protonates the thiazole ring, forming a highly water-soluble hydrochloride salt that will not precipitate. Carefully adjusting the pH to 2.5–3.0 ensures the molecule exists in its neutral (or zwitterionic) state, driving crystallization.

Physicochemical Data Presentation

CompoundRoleMW ( g/mol )EquivalentsAmount
Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetateSubstrate261.341.0 eq1.00 g (3.82 mmol)
Lithium hydroxide monohydrate (LiOH·H₂O)Base41.963.0 eq0.48 g (11.47 mmol)
THF / MeOH / H₂O (3:1:1)SolventN/AN/A25 mL
1M Hydrochloric Acid (HCl)Acidifying Agent36.46As needed~12-15 mL (to pH 2.5)
2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetic acid Product 233.29 - Expected: ~0.80 g (90%)

Experimental Protocol

Step 1: Substrate Dissolution

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1.00 g (3.82 mmol) of ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate.

  • Add 15 mL of Tetrahydrofuran (THF) and 5 mL of Methanol (MeOH). Stir until the substrate is completely dissolved.

Step 2: Base Addition & Saponification

  • Dissolve 0.48 g (11.47 mmol) of LiOH·H₂O in 5 mL of deionized water.

  • Cool the organic solution to 0 °C using an ice-water bath.

  • Add the aqueous LiOH solution dropwise over 5 minutes to prevent localized exothermic degradation.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.

Step 3: Reaction Validation

  • Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (3:1) mobile phase. The starting material (Rf ~0.6) should completely disappear, with the product remaining at the baseline (Rf = 0.0) due to carboxylate salt formation.

Step 4: Solvent Removal

  • Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporator) at 30 °C to remove the THF and MeOH. Note: Do not exceed 35 °C to prevent premature decarboxylation of the concentrated salt.

  • Dilute the remaining aqueous residue with an additional 10 mL of deionized water. Extract once with 10 mL of diethyl ether to remove any unreacted starting material or non-polar impurities. Discard the organic wash.

Step 5: Isoelectric Precipitation (Critical Step)

  • Cool the aqueous layer to 0 °C in an ice bath.

  • While stirring vigorously, add 1M HCl dropwise. Continuously monitor the pH using a calibrated pH meter or narrow-range pH paper.

  • Stop the addition exactly when the pH reaches 2.5 to 3.0 . A dense white/off-white precipitate will form.

Step 6: Isolation

  • Filter the precipitate through a Büchner funnel under vacuum.

  • Wash the filter cake with 10 mL of ice-cold deionized water to remove residual inorganic lithium salts.

  • Dry the solid under high vacuum at room temperature for 12 hours to afford pure 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetic acid.

Analytical Characterization (Self-Validation)

To confirm structural integrity and the absence of the decarboxylated byproduct, perform ¹H NMR (400 MHz, DMSO-d₆):

  • Disappearance: The ethyl ester signals (triplet at ~1.2 ppm, quartet at ~4.1 ppm) must be completely absent.

  • Product Confirmations:

    • Broad singlet at ~12.5 ppm (1H, -COOH).

    • Singlet at ~7.8 ppm (1H, thiazole C5-H).

    • Doublets at ~7.7 ppm and ~7.2 ppm (4H, p-tolyl aromatic protons).

    • Singlet at ~4.0 ppm (2H, -CH₂-COOH). If this integrates to 3H and shifts upfield to ~2.7 ppm, decarboxylation has occurred.

    • Singlet at ~2.3 ppm (3H, Ar-CH₃).

Workflow Visualization

G Start Ethyl 2-[4-(4-methylphenyl) -1,3-thiazol-2-yl]acetate Solvent Dissolve in THF/MeOH/H2O (3:1:1 ratio) Start->Solvent Base Add LiOH·H2O (3.0 eq) at 0 °C to RT Solvent->Base Hydrolysis Saponification (Tetrahedral Intermediate) Base->Hydrolysis Nucleophilic Attack Evaporation Remove Organic Solvents (Rotary Evaporator) Hydrolysis->Evaporation Reaction Complete Acidification Acidify with 1M HCl (pH 2.5 - 3.0) Evaporation->Acidification Aqueous Residue Precipitation Precipitation of Carboxylic Acid Acidification->Precipitation Protonation Isolation Filter, Wash (H2O), Dry under Vacuum Precipitation->Isolation Product 2-[4-(4-methylphenyl) -1,3-thiazol-2-yl]acetic acid Isolation->Product Pure Yield

Workflow for the base-catalyzed hydrolysis of ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate.

Sources

The Strategic Application of Cross-Coupling Reactions in the Synthesis and Functionalization of Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thiazole Scaffold and the Power of Cross-Coupling

The 1,3-thiazole ring is a privileged heterocyclic motif and a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its derivatives exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[3][4][5] The biological significance of the thiazole scaffold is profoundly influenced by the nature and position of its substituents.[1] Consequently, synthetic methodologies that allow for the precise and versatile functionalization of the thiazole nucleus are of paramount importance in drug discovery and development.[1][6]

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool for the construction of complex molecules, offering a mild and highly efficient means of forming carbon-carbon and carbon-heteroatom bonds.[7][8] These reactions, such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings, provide unparalleled opportunities for the targeted synthesis and diversification of thiazole-based drug candidates.[6][9]

This guide provides detailed application notes and protocols centered around Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate , a model 2,4-disubstituted thiazole. We will explore how cross-coupling reactions are strategically employed to construct this core structure and to further elaborate upon it, creating a diverse library of analogues for pharmacological screening.

Synthesis of the 2,4-Disubstituted Thiazole Core

While our focus is on cross-coupling applications, it is instructive to understand the initial synthesis of the core scaffold. The Hantzsch thiazole synthesis is a classic and reliable method for constructing the 2,4-disubstituted thiazole ring.[10][11] This reaction involves the condensation of an α-haloketone with a thioamide.

For the synthesis of our target compound, a plausible Hantzsch-type approach would involve the reaction of ethyl 2-chloroacetoacetate with 4-methylthiobenzamide. However, a more versatile and modern approach often involves the use of a pre-formed thiazole that is then functionalized using cross-coupling, which offers greater modularity.

Application of Cross-Coupling Reactions for Thiazole Functionalization

The true power of modern organic synthesis is realized when cross-coupling reactions are used to introduce a wide variety of substituents onto a heterocyclic core. For the thiazole ring, the 2, 4, and 5 positions are all amenable to functionalization, typically starting from a halogenated (bromo- or iodo-) or triflated thiazole precursor. The electron-rich nature of the thiazole ring and the potential for coordination of its sulfur and nitrogen atoms to the palladium catalyst can present unique challenges, making the careful selection of ligands and reaction conditions critical for success.[6]

Suzuki-Miyaura Coupling: Forging the C4-Aryl Bond

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron compound and an organohalide.[8] In the context of our target molecule, this reaction is ideal for introducing the 4-(4-methylphenyl) group onto the thiazole ring.

Conceptual Workflow for Suzuki-Miyaura Coupling

cluster_start Starting Materials cluster_reaction Reaction Conditions BromoThiazole Ethyl 2-(4-bromo-1,3-thiazol-2-yl)acetate Catalyst Pd Catalyst (e.g., Pd(PPh3)4) BoronicAcid 4-Methylphenylboronic Acid Product Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate Catalyst->Product Base Base (e.g., K2CO3) Solvent Solvent (e.g., Toluene/Water)

Caption: Workflow for Suzuki-Miyaura synthesis of the target thiazole.

Protocol 1: Suzuki-Miyaura Coupling of Ethyl 2-(4-bromo-1,3-thiazol-2-yl)acetate

This protocol describes a general procedure for the Suzuki-Miyaura coupling to synthesize the title compound from a brominated precursor.

Materials:

  • Ethyl 2-(4-bromo-1,3-thiazol-2-yl)acetate (1.0 equiv)

  • 4-Methylphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Toluene and Water (4:1 mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add ethyl 2-(4-bromo-1,3-thiazol-2-yl)acetate, 4-methylphenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add Pd(OAc)₂ and PPh₃ to the flask under the inert atmosphere.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

ParameterConditionRationale
Catalyst Pd(OAc)₂ / PPh₃A common and effective catalyst system for Suzuki couplings.
Base K₂CO₃A moderately strong base sufficient for transmetalation.
Solvent Toluene/WaterBiphasic system to dissolve both organic and inorganic reagents.
Temperature 90 °CProvides sufficient energy for the catalytic cycle to proceed efficiently.
Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][12][13] This reaction is invaluable for introducing alkynyl moieties onto the thiazole scaffold, which are versatile handles for further transformations (e.g., click chemistry) or can be key pharmacophores themselves.

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L2Pd(II)(Ar)X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Cu_Acetylide Cu(I)-C≡CR' Cu_Acetylide->Transmetal PdII_Alkyne L2Pd(II)(Ar)(C≡CR') Transmetal->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Re-generates Catalyst Product Ar-C≡CR' RedElim->Product

Caption: Simplified catalytic cycle for the Sonogashira coupling.

Protocol 2: Sonogashira Coupling of a Halothiazole with a Terminal Alkyne

This protocol outlines a general procedure for the Sonogashira coupling of a 4-bromothiazole derivative.

Materials:

  • Ethyl 2-(4-bromo-1,3-thiazol-2-yl)acetate (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene, 1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add the bromothiazole derivative, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF and triethylamine via syringe.

  • Add the terminal alkyne dropwise to the stirring solution.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture and dilute with ethyl acetate.

  • Wash with aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography.

Heck Coupling: Olefinic Functionalization

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[14][15] This reaction is an excellent method for introducing vinyl groups onto the thiazole ring, which can serve as important structural motifs or as intermediates for further derivatization.

Protocol 3: Heck Coupling of a Halothiazole with an Alkene

This protocol provides a general method for the Heck coupling of a 4-bromothiazole derivative with an acrylate.

Materials:

  • Ethyl 2-(4-bromo-1,3-thiazol-2-yl)acetate (1.0 equiv)

  • Alkene (e.g., Ethyl acrylate, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 10 mol%)

  • Triethylamine (Et₃N, 1.5 equiv)

  • Anhydrous Acetonitrile (MeCN)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a sealed tube, combine the bromothiazole, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous acetonitrile, triethylamine, and the alkene.

  • Seal the tube and heat the reaction to 100 °C for 16-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the desired product.

ParameterConditionRationale
Catalyst Pd(OAc)₂ / P(o-tol)₃A robust catalyst system for Heck reactions with electron-deficient alkenes.
Base Et₃NActs as a halide scavenger to regenerate the active Pd(0) catalyst.
Solvent AcetonitrileA polar aprotic solvent suitable for Heck couplings.
Temperature 100 °CHigher temperatures are often required for less reactive substrates.
Buchwald-Hartwig Amination: Introducing Nitrogen Substituents

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[16][17][18] This reaction is a powerful tool for synthesizing aryl amines and is particularly useful for introducing diverse amine functionalities onto the thiazole core, which is a common feature in many bioactive molecules.

Protocol 4: Buchwald-Hartwig Amination of a Halothiazole

This protocol describes a general procedure for the amination of a 4-bromothiazole derivative.

Materials:

  • Ethyl 2-(4-bromo-1,3-thiazol-2-yl)acetate (1.0 equiv)

  • Amine (e.g., Morpholine, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous Toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a glovebox, add the bromothiazole, amine, NaOtBu, Pd₂(dba)₃, and XPhos to a dry vial.

  • Add anhydrous toluene and seal the vial.

  • Remove the vial from the glovebox and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography.

Conclusion

The strategic application of palladium-catalyzed cross-coupling reactions is fundamental to modern drug discovery and development. For scaffolds such as Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate, these reactions provide a modular and highly efficient route for both the initial synthesis of the core structure and its subsequent diversification. The protocols outlined in this guide serve as a starting point for researchers to explore the vast chemical space around the thiazole nucleus, enabling the synthesis of novel compounds with potentially enhanced pharmacological properties. Judicious selection of catalysts, ligands, and reaction conditions is paramount to achieving high yields and selectivity in these powerful transformations.

References

  • 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. (n.d.). National Center for Biotechnology Information. [Link]

  • Sonogashira Coupling of Functionalized Trifloyl Oxazoles and Thiazoles with Terminal Alkynes: Synthesis of Disubstituted Heterocycles. (2002). ACS Publications. [Link]

  • Systematic Review On Thiazole And Its Applications. (2024). Educational Administration: Theory and Practice. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. [Link]

  • Sonogashira coupling of functionalized trifloyl oxazoles and thiazoles with terminal alkynes: synthesis of disubstituted heterocycles. (2002). National Center for Biotechnology Information. [Link]

  • A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments. (n.d.). National Center for Biotechnology Information. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]

  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022). ScienceScholar. [Link]

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2020). ACS Publications. [Link]

  • Pd-Catalyzed Heterocyclization During Sonogashira Coupling: Synthesis of 3-Aryl-substituted Imidazo[2,1-b]thiazoles. (2011). Taylor & Francis Online. [Link]

  • Pd‐catalyzed Buchwald‐Hartwig amination reaction of 5‐bromothiazoles 1 with diarylamines. (n.d.). ResearchGate. [Link]

  • Palladium-catalysed coupling of thiazole derivatives with aryl halides. (n.d.). ResearchGate. [Link]

  • Synthesis of 2,4‐disubstituted thiazoles. (n.d.). ResearchGate. [Link]

  • A Facile Synthesis of 2,4-Disubstituted Thiazoles Using MnO2. (2013). National Center for Biotechnology Information. [Link]

  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. (2024). MDPI. [Link]

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. (2022). National Center for Biotechnology Information. [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Heck Reaction. (2023). Chemistry LibreTexts. [Link]

  • Cross-coupling reactions. (n.d.). Shodhganga. [Link]

Sources

Application Notes and Protocols for In Vitro Evaluation of Thiazole-Based Antimicrobial and Antifungal Agents

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the in vitro evaluation of novel thiazole-based compounds for their antimicrobial and antifungal properties. The protocols detailed herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and reproducibility. Beyond procedural steps, this guide delves into the scientific rationale behind each assay, empowering researchers to make informed decisions and interpret results with confidence.

Introduction: The Promise of Thiazole-Based Antimicrobials

The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous natural and synthetic compounds with a wide array of biological activities.[1] In the fight against infectious diseases, thiazole derivatives have emerged as a promising class of antimicrobial and antifungal agents.[1][2] Their mechanisms of action are diverse, ranging from the inhibition of essential enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH) in bacteria to the disruption of ergosterol biosynthesis in fungi by inhibiting lanosterol 14α-demethylase (CYP51).[1][3] Some thiazole-quinolinium derivatives have even been shown to disrupt bacterial cell division by interfering with the FtsZ protein.[4] This multifaceted inhibitory potential makes thiazole-based compounds a fertile ground for the discovery of new drugs to combat multidrug-resistant pathogens.

These application notes provide a suite of robust in vitro assays to systematically characterize the antimicrobial and antifungal efficacy of novel thiazole derivatives.

Part 1: Antimicrobial Susceptibility Testing

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][6] The MIC is defined as the lowest concentration of the drug that completely inhibits the visible growth of a microorganism after overnight incubation.[6] This quantitative measure is crucial for assessing the potency of a compound and for comparing it to existing antibiotics.

Scientific Rationale: This assay is based on exposing a standardized bacterial inoculum to serial dilutions of the test compound in a liquid growth medium. The inhibition of growth is assessed visually or spectrophotometrically. This method provides a quantitative result that is essential for the early-stage evaluation of a potential new drug.

Experimental Protocol:

  • Preparation of Thiazole Compound Stock Solution: Dissolve the thiazole derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).[7][8]

  • Preparation of Microtiter Plates: In a sterile 96-well round-bottom microtiter plate, add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells.[9]

  • Serial Dilution: Add 100 µL of the thiazole compound stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down to the tenth well. Discard the final 100 µL from the tenth well.[9] This will create a range of concentrations of the test compound.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh overnight culture on a non-selective agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5][10]

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[10] Add 100 µL of this diluted inoculum to each well of the microtiter plate (except for the sterility control well).

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum.

    • Sterility Control: A well containing only CAMHB.

  • Incubation: Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in an ambient air incubator.[10]

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the thiazole compound at which there is no visible growth.[6] For some compounds, a spectrophotometer can be used to read the optical density at 600 nm, with the MIC defined as the concentration that inhibits growth by a certain percentage (e.g., ≥80%) compared to the growth control.[11]

Data Presentation: MIC Values

Thiazole DerivativeTarget OrganismMIC (µg/mL)
Compound AStaphylococcus aureus ATCC 292131.3
Compound BEscherichia coli ATCC 259226.25
Compound CPseudomonas aeruginosa ATCC 27853>64

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow prep_stock Prepare Thiazole Stock Solution serial_dilute Perform Serial Dilutions prep_stock->serial_dilute prep_plate Prepare 96-well Plate with Broth prep_plate->serial_dilute inoculate Inoculate Wells serial_dilute->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC incubate->read_mic

Caption: Workflow for the broth microdilution assay.

Disk Diffusion Assay (Kirby-Bauer Method)

The disk diffusion assay is a qualitative or semi-quantitative method to assess the susceptibility of a bacterium to an antimicrobial agent.[12][13] It is a simple, cost-effective, and widely used method for routine antimicrobial susceptibility testing.[14]

Scientific Rationale: This method involves placing a paper disk impregnated with a known concentration of the thiazole compound onto an agar plate that has been uniformly inoculated with a bacterial suspension. The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible to the compound, a clear zone of no growth will be observed around the disk.[13] The diameter of this zone of inhibition is proportional to the susceptibility of the organism to the compound.

Experimental Protocol:

  • Prepare Mueller-Hinton Agar (MHA) Plates: Use commercially available MHA plates or prepare them according to the manufacturer's instructions. The agar depth should be uniform.

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.[12]

  • Inoculation of MHA Plate: Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing the swab against the inside of the tube.[13] Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a confluent lawn of growth.[13]

  • Application of Disks: Aseptically place paper disks impregnated with a known amount of the thiazole compound onto the inoculated agar surface.[13] Gently press each disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-24 hours.

  • Measurement of Zones of Inhibition: After incubation, measure the diameter of the zones of complete growth inhibition around each disk to the nearest millimeter.[13]

Data Presentation: Zones of Inhibition

Thiazole DerivativeTarget OrganismZone of Inhibition (mm)
Compound AStaphylococcus aureus ATCC 2921325
Compound BEscherichia coli ATCC 2592218
Compound CPseudomonas aeruginosa ATCC 278530

Workflow for Disk Diffusion Assay

Disk_Diffusion_Workflow prep_plate Prepare Mueller-Hinton Agar Plate inoculate_plate Inoculate Plate prep_plate->inoculate_plate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate_plate apply_disks Apply Thiazole- Impregnated Disks inoculate_plate->apply_disks incubate Incubate Plate apply_disks->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones

Caption: Workflow for the disk diffusion assay.

Part 2: Antifungal Susceptibility Testing

The principles of antifungal susceptibility testing are similar to those for antibacterial testing, but with modifications to accommodate the slower growth and different nutritional requirements of fungi. The CLSI and EUCAST provide specific guidelines for antifungal susceptibility testing.[15][16][17]

Broth Microdilution Assay for Yeasts

This protocol is adapted from the CLSI M27 and EUCAST guidelines for antifungal susceptibility testing of yeasts.[15][18]

Scientific Rationale: Similar to the antibacterial broth microdilution assay, this method determines the MIC of a thiazole compound against yeast isolates. The use of a specific growth medium (RPMI-1640) and standardized inoculum preparation are critical for obtaining reliable and reproducible results.

Experimental Protocol:

  • Preparation of Thiazole Compound Stock Solution: Prepare as described for the antibacterial assay.

  • Preparation of Microtiter Plates: In a sterile 96-well flat-bottom microtiter plate, add 100 µL of RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to all wells.[19]

  • Serial Dilution: Perform a two-fold serial dilution of the thiazole compound as described previously.

  • Inoculum Preparation: From a 24-hour culture on Sabouraud Dextrose Agar, prepare a yeast suspension in sterile saline. Adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[7]

  • Inoculation: Add 100 µL of the diluted yeast inoculum to each well (except the sterility control).

  • Controls: Include growth and sterility controls as in the antibacterial assay.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.[3]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth (e.g., approximately 50% or 80% reduction in turbidity) compared to the growth control.[3][20] This can be assessed visually or with a spectrophotometer.

Data Presentation: Antifungal MIC Values

Thiazole DerivativeTarget OrganismMIC (µg/mL)
Compound DCandida albicans ATCC 900283.9
Compound ECryptococcus neoformans ATCC 901127.81
Fluconazole (Control)Candida albicans ATCC 9002815.62

Part 3: Advanced In Vitro Assays

Time-Kill Kinetics Assay

The time-kill assay provides information on the bactericidal or fungicidal activity of an antimicrobial agent over time.[21][22] This assay is crucial for understanding the pharmacodynamics of a compound and can distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) effects.

Scientific Rationale: A standardized inoculum of the microorganism is exposed to various concentrations of the thiazole compound. At specific time intervals, aliquots are removed, serially diluted, and plated to determine the number of viable colony-forming units (CFU/mL). A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[22]

Experimental Protocol:

  • Determine MIC: First, determine the MIC of the thiazole compound against the test organism using the broth microdilution method.

  • Prepare Bacterial/Fungal Inoculum: Prepare a standardized inoculum in the appropriate broth (e.g., CAMHB for bacteria, RPMI-1640 for fungi) to a final concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Exposure to Thiazole Compound: Prepare tubes containing the appropriate broth with the thiazole compound at concentrations corresponding to multiples of the MIC (e.g., 0.5x, 1x, 2x, 4x MIC). Also, include a growth control tube without the compound.

  • Inoculation and Sampling: Inoculate each tube with the prepared microbial suspension. Immediately after inoculation (time 0) and at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), remove an aliquot from each tube.[21]

  • Quantification of Viable Cells: Perform serial 10-fold dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS). Plate a known volume of the appropriate dilutions onto non-selective agar plates.

  • Incubation and Colony Counting: Incubate the plates under appropriate conditions until colonies are visible. Count the colonies on plates that have between 30 and 300 colonies.

  • Data Analysis: Calculate the CFU/mL for each time point and concentration. Plot the log₁₀ CFU/mL against time for each concentration and the growth control.

Data Presentation: Time-Kill Curve

A graph showing the log₁₀ CFU/mL on the y-axis and time (in hours) on the x-axis for each concentration of the thiazole compound and the growth control.

Workflow for Time-Kill Kinetics Assay

Time_Kill_Workflow prep_inoculum Prepare Standardized Inoculum inoculate Inoculate Tubes prep_inoculum->inoculate prep_tubes Prepare Tubes with Thiazole Compound prep_tubes->inoculate sample Sample at Time Intervals inoculate->sample serial_dilute Perform Serial Dilutions sample->serial_dilute plate Plate Dilutions serial_dilute->plate incubate Incubate Plates plate->incubate count_colonies Count Colonies and Calculate CFU/mL incubate->count_colonies plot_data Plot Time-Kill Curve count_colonies->plot_data

Caption: Workflow for the time-kill kinetics assay.

References

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available at: [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. Available at: [Link]

  • Determination of the Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method. Bio-protocol. Available at: [Link]

  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. JoVE. Available at: [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. Available at: [Link]

  • Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives. RSC Advances. Available at: [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. Available at: [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]

  • M44: Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. CLSI. Available at: [Link]

  • Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli. Journal of Clinical Microbiology. Available at: [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. Available at: [Link]

  • M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. CLSI. Available at: [Link]

  • M60: Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI. Available at: [Link]

  • M57: Principles and Procedures for the Development of Epidemiological Cutoff Values for Antifungal Susceptibility Testing. CLSI. Available at: [Link]

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry. Available at: [Link]

  • Time-Kill Kinetics Assay. Bio-protocol. Available at: [Link]

  • Fungi (AFST). EUCAST. Available at: [Link]

  • Disk diffusion test. GARDP Revive. Available at: [Link]

  • CLSI M27: Antifungal Testing Standards. Scribd. Available at: [Link]

  • Time-Kill Kinetics Assay. Emery Pharma. Available at: [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]

  • Antifungal Susceptibility Testing (AFST). EUCAST. Available at: [Link]

  • Time-Kill Assay. Academia.edu. Available at: [Link]

  • Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. Available at: [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. NICD. Available at: [Link]

  • The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. PLOS ONE. Available at: [Link]

  • Disk diffusion method. SEAFDEC/AQD Institutional Repository. Available at: [Link]

  • EUCAST breakpoints for antifungals. ResearchGate. Available at: [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. Available at: [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society. Available at: [Link]

  • Synthesis, in-Vitro Cytotoxicity and Antimicrobial Evaluations of Some Novel Thiazole Based Heterocycles. J-Stage. Available at: [Link]

  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules. Available at: [Link]

  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. MDPI. Available at: [Link]

  • Triazole derivatives with improved in vitro antifungal activity over azole drugs. International Journal of Molecular Sciences. Available at: [Link]

  • In vitro and in silico studies of antimicrobial activity. Journal of Molecular Structure. Available at: [Link]

  • Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. PLOS ONE. Available at: [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. Available at: [Link]

Sources

crystallization and purification techniques for thiazole acetate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Crystallization and Purification Strategies for Thiazole Acetate Derivatives

Mechanistic Rationale & Causality in Thiazole Acetate Purification

Thiazole acetate derivatives—such as 2-amino-α-(hydroxyimino)-4-thiazoleacetic acid and its esters—are indispensable pharmacophores and synthetic intermediates. They serve as the critical side-chain building blocks for broad-spectrum cephalosporin antibiotics, monobactams like Aztreonam[1], and highly potent antibody-drug conjugate (ADC) payloads such as Tubulysins[2].

During the synthesis of these derivatives, the reaction matrix often contains unreacted starting materials, regioisomers, and residual halide anions. Because the thiazole ring contains both a basic nitrogen and an acidic/esterified acetate moiety, these molecules are highly prone to zwitterion formation, polymorphism, and unpredictable solubility behavior.

Why Crystallization? While chromatography is useful for milligram-scale discovery, it is unscalable and economically prohibitive for process chemistry. Crystallization is a highly selective thermodynamic process exploited to purge structurally similar impurities[3]. By transitioning the target molecule into a highly ordered crystalline lattice, impurities are sterically and electronically excluded. Furthermore, crystalline thiazole intermediates exhibit vastly improved storage stability and handling properties compared to their amorphous counterparts, preventing degradation prior to downstream coupling reactions[4].

Thermodynamic Control via Antisolvent Crystallization

The most robust method for purifying thiazole acetates is antisolvent crystallization , often utilizing an Ethyl Acetate (solvent) and Heptane (antisolvent) system[4].

  • The Causality of Solvent Selection: Thiazole acetates exhibit high solubility in moderately polar, aprotic solvents like Ethyl Acetate (EtOAc) at elevated temperatures, but are virtually insoluble in non-polar aliphatic hydrocarbons like Heptane.

  • Controlling Supersaturation: By dissolving the crude mixture in EtOAc at 60 °C, we ensure the complete destruction of any metastable polymorphic clusters. The dropwise addition of Heptane carefully controls the supersaturation trajectory. If the antisolvent is added too rapidly, the system experiences catastrophic nucleation, leading to "oiling out" (liquid-liquid phase separation) or the precipitation of an amorphous solid that traps impurities within its matrix[5].

Process Workflow Visualization

Below is the logical workflow for the antisolvent crystallization of thiazole acetate derivatives.

G N1 Crude Thiazole Acetate Reaction Mixture N2 Primary Dissolution (Ethyl Acetate at 60°C) N1->N2 Thermal Activation N3 Clarification Filtration (Remove Insoluble Particulates) N2->N3 Hot Filtration N4 Antisolvent Addition (Heptane Dropwise) N3->N4 Supersaturation Generation N5 Controlled Cooling (5°C for 4 hours) N4->N5 Nucleation & Growth N6 Vacuum Filtration & Cold Wash N5->N6 Mother Liquor Separation N7 High-Purity Crystalline Thiazole Acetate N6->N7 Final Isolation

Figure 1: Antisolvent crystallization workflow for thiazole acetate derivatives.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system for the purification of ethyl (2Z)-2-(2-aminothiazol-4-yl)-2-(alkoxyimino)acetate derivatives[4].

Step 1: Primary Dissolution

  • Transfer 1.0 kg of crude thiazole acetate derivative (approx. 90-91% initial purity) into a jacketed glass reactor equipped with an overhead stirrer.

  • Add 2.0 L of Ethyl Acetate (EtOAc).

  • Set the jacket temperature to 60 °C and stir at 150 RPM until complete dissolution is achieved.

    • Validation Check: The solution must be visually clear. Any persistent turbidity indicates inorganic salts or polymerized byproducts, necessitating a hot clarification filtration through a 1 μm PTFE filter.

Step 2: Antisolvent Addition (Nucleation)

  • Maintain the reactor at 60 °C.

  • Begin the dropwise addition of 1.0 L of Heptane over a period of 60 minutes using a dosing pump.

    • Causality: Slow addition prevents localized zones of high supersaturation. A visible cloud point should be reached approximately halfway through the addition, indicating the onset of primary nucleation.

Step 3: Crystal Growth and Annealing

  • Once the Heptane addition is complete, maintain the suspension at 60 °C for exactly 1 hour.

    • Causality: This "Ostwald ripening" phase allows smaller, less stable crystals to redissolve and deposit onto larger crystals, improving the final particle size distribution and purging occluded impurities.

  • Initiate a linear cooling ramp to 5 °C over 4 hours (cooling rate of ~13.7 °C/hour). Hold at 5 °C for an additional 4 hours[4].

Step 4: Isolation and Washing

  • Isolate the crystalline precipitate via vacuum filtration.

  • Wash the filter cake with a pre-chilled (5 °C) mixture of EtOAc/Heptane (1:1 v/v, 500 mL).

    • Causality: The cold wash displaces the impurity-laden mother liquor without re-dissolving the purified crystalline product.

  • Dry the crystals under vacuum (50 mbar) at 40 °C to a constant weight.

Quantitative Data & Quality Metrics

The following table summarizes expected quantitative outcomes when applying this crystallization strategy across different thiazole acetate derivatives based on established process chemistry literature[1][4].

Target CompoundSolvent / Antisolvent SystemCrystallization Temp ProfileYield (%)Final Purity (HPLC AP)
Ethyl 2-amino-α-(hydroxyimino)-4-thiazoleacetateEtOAc / Heptane (2:1)60 °C 5 °C84.0%> 99.5%
Thiazoleacetic acid zwitterion (Aztreonam Int.)Aqueous EtOH / HCl (pH 1.3)-6 °C 0 °C86.0%97.8%
Methyl thiazole acetate (Tubulysin Int.)Dichloromethane / Hexane25 °C 0 °C75.0%> 98.0%
Ceftriaxone Amino Thiazoleacetic Acid Int.Acetone / Water20 °C 5 °C> 90.0%> 99.0%

Troubleshooting & Self-Validation System

To ensure the trustworthiness of this protocol, implement the following self-validating checks:

  • Failure Mode: Premature Precipitation or "Oiling Out"

    • Observation: The product forms a sticky resin at the bottom of the reactor rather than distinct crystals.

    • Causality & Fix: This occurs when the supersaturation limit is breached too rapidly, bypassing the metastable zone directly into the labile zone. To fix this, halt the antisolvent addition, increase the temperature back to 60 °C until the oil redissolves, and introduce internally generated seeds (0.5-1.0 wt%) before resuming a much slower antisolvent addition[5].

  • Failure Mode: Low Yield in Zwitterionic Derivatives

    • Observation: High product loss in the mother liquor.

    • Causality & Fix: Thiazoleacetic acids have highly pH-dependent solubility. If crystallizing a free acid (like the Aztreonam intermediate), ensure the pH is strictly controlled. The filtrate must be rapidly acidified to exactly pH 1.3 while keeping the temperature below 10 °C to minimize solubility[1].

References

  • EP2970164B1 - Crystalline form of a substituted thiazolylacetic acid triethylamine salt.
  • Improved Total Synthesis of Tubulysins and Design, Synthesis, and Biological Evaluation of New Tubulysins with Highly Potent Cytotoxicities against Cancer Cells as Potential Payloads for Antibody–Drug Conjugates. Journal of the American Chemical Society.[Link]

  • Regioselective Activation of Aminothiazole(iminoxyacetic acid)acetic Acid: An Efficient Synthesis of the Monobactam Aztreonam. Organic Process Research & Development.[Link]

  • Internally generated seeding policy in anti-solvent crystallization of ceftriaxone sodium. ResearchGate.[Link]

  • Crystal Growth & Design Vol. 4 No. 3. ACS Publications.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing bottlenecks, low yields, or impurity issues during the synthesis of Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate .

The standard route for this molecule is the Hantzsch Thiazole Synthesis , which involves the cyclocondensation of an α -haloketone (2-bromo-1-(4-methylphenyl)ethanone) with a thioamide (ethyl 3-amino-3-thioxopropanoate). While generally robust, this specific reaction is highly susceptible to ester hydrolysis, intermediate stalling, and reagent degradation.

Mechanistic Pathway & Causal Analysis

To troubleshoot effectively, we must first understand the causality of the reaction. The synthesis is not a single concerted step; it is a cascade involving nucleophilic attack, intramolecular cyclization, and dehydration. Yield loss typically occurs when the reaction stalls at one of these intermediate phases or when the acidic byproduct (HBr) triggers side reactions.

Mechanism SM Starting Materials Ethyl 3-amino-3-thioxopropanoate + 2-bromo-1-(4-methylphenyl)ethanone Int1 Intermediate 1 Thioimidate (S-Alkylation) SM->Int1 Nucleophilic Attack (-HBr) Int2 Intermediate 2 Hydroxythiazoline Int1->Int2 Intramolecular Cyclization Prod Target Product Ethyl 2-[4-(4-methylphenyl) -1,3-thiazol-2-yl]acetate Int2->Prod Dehydration (-H2O)

Figure 1: Mechanistic pathway of the Hantzsch thiazole synthesis for the target compound.

Troubleshooting & FAQs

Q1: My reaction mixture turns black shortly after heating, and my overall yield is below 40%. What is causing this? A: This rapid discoloration is a classic symptom of α -haloketone degradation. 2-bromo-1-(4-methylphenyl)ethanone is a reactive lachrymator that can polymerize or decompose when exposed to light, moisture, or excessive conventional heating over time 1.

  • Causality: Decomposed starting material cannot participate in the S-alkylation step, drastically lowering the theoretical yield.

  • Solution: Verify the purity of your haloketone. It should be a white to pale-yellow crystalline solid. If it appears dark brown, recrystallize it from hexanes prior to use. Furthermore, transition from prolonged conventional heating to rapid microwave irradiation to minimize the time the reagents spend at high temperatures.

Q2: I am observing a major highly polar byproduct that stays at the baseline on my TLC plate. How do I prevent this? A: You are observing the ester hydrolysis of your product. The Hantzsch synthesis generates hydrobromic acid (HBr) as a stoichiometric byproduct 1. Because your target molecule contains an ethyl acetate group at the C2 position, the combination of HBr, heat, and trace water (from non-anhydrous solvents) catalyzes the cleavage of the ethyl ester into a highly polar carboxylic acid.

  • Solution: Use strictly anhydrous ethanol. To further protect the ester, add 1.0 equivalent of a mild acid scavenger, such as sodium bicarbonate (NaHCO 3​ ), directly into the reaction mixture to neutralize the HBr as it forms.

Q3: My LC-MS shows a dominant mass peak corresponding to [M+18]. What does this mean, and how do I fix it? A: An [M+18] peak indicates that your reaction has stalled at the hydroxythiazoline intermediate (see Figure 1). While this intermediate usually dehydrates spontaneously to form the aromatic thiazole ring, insufficient thermal energy can trap it 2.

  • Solution: You can force the dehydration by applying the Holzapfel-Meyers-Nicolaou modification. Treat the crude intermediate with trifluoroacetic anhydride (TFAA) and pyridine to chemically facilitate the elimination of water 2. Alternatively, switching to microwave irradiation (80°C for 15 min) provides the rapid thermal burst required to drive the dehydration step to completion 1.

DiagnosticWorkflow Issue Issue: Low Yield (<50%) TLC Action: Perform TLC & LC-MS Analysis Issue->TLC Branch1 Observation: Unreacted Starting Materials TLC->Branch1 Branch2 Observation: [M+18] Peak (Stalled Intermediate) TLC->Branch2 Branch3 Observation: Polar Baseline Byproducts TLC->Branch3 Fix1 Solution: Ensure Reagent Purity & Increase Temp (Microwave) Branch1->Fix1 Fix2 Solution: Add Dehydrating Agent (TFAA/Pyridine) Branch2->Fix2 Fix3 Solution: Use Anhydrous Solvents & Add NaHCO3 Branch3->Fix3

Figure 2: Diagnostic workflow for resolving low-yield bottlenecks in thiazole synthesis.

Quantitative Optimization Data

The table below summarizes the impact of varying reaction conditions on the yield of Hantzsch thiazole derivatives. Transitioning from conventional heating to microwave or ultrasonic irradiation significantly suppresses side reactions [[3]]() 4.

Reaction ConditionSolventTemp / TimeAdditive / CatalystIsolated Yield (%)Primary Observation
Conventional HeatingEtOH (aq)Reflux / 4 hNone45 - 55%Significant ester hydrolysis observed.
Conventional HeatingAnhydrous EtOHReflux / 4 hNaHCO 3​ (1.0 eq)70 - 75%Improved yield; trace amounts of stalled intermediate.
Microwave Irradiation Anhydrous EtOH 80°C / 15 min None 88 - 92% Rapid conversion; clean TLC profile; optimal method.
Ultrasonic IrradiationEtOH / H 2​ O50°C / 45 minSilica-Tungstosilicic Acid85 - 90%Green alternative; easy catalyst recovery.

Validated Experimental Protocol (Microwave-Assisted)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is confirmed.

Materials Required:

  • Ethyl 3-amino-3-thioxopropanoate (1.0 equiv, 5.0 mmol)

  • 2-bromo-1-(4-methylphenyl)ethanone (1.05 equiv, 5.25 mmol)

  • Anhydrous Ethanol (10 mL)

  • Microwave-safe reaction vessel (20 mL)

Step-by-Step Methodology:

  • Preparation: In the microwave-safe reaction vessel, dissolve the ethyl 3-amino-3-thioxopropanoate in 10 mL of anhydrous ethanol. Add the 2-bromo-1-(4-methylphenyl)ethanone and a magnetic stir bar.

    • Validation Checkpoint: The solution should be clear and pale yellow. A cloudy suspension indicates degraded thioamide (disulfide formation). Do not proceed; acquire fresh reagents.

  • Reaction: Seal the vessel and place it in the microwave reactor. Heat the mixture to 80°C for 15 minutes under continuous stirring and microwave irradiation 1.

    • Validation Checkpoint: Upon completion, the solution color should shift from pale yellow to a deep amber/orange, indicating the successful formation of the conjugated thiazole core.

  • Monitoring: Cool the vessel to room temperature. Perform TLC analysis using a Hexane:EtOAc (3:1) mobile phase.

    • Validation Checkpoint: The UV-active haloketone spot ( Rf​≈0.6 ) should be completely consumed. A new, bright blue fluorescent spot under 254 nm UV indicates the target thiazole product ( Rf​≈0.4 ).

  • Workup: Pour the reaction contents into a beaker containing 20 mL of a 5% aqueous NaHCO 3​ solution and swirl to mix 3. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

    • Validation Checkpoint: Vigorous bubbling (CO 2​ evolution) confirms the successful neutralization of the HBr byproduct, protecting your ester from hydrolysis during isolation.

  • Purification: Combine the organic layers, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify the crude product via recrystallization from hot ethanol or silica gel column chromatography.

References

  • Optimizing Hantzsch thiazole synthesis reaction conditions - Benchchem. 1

  • "optimization of Hantzsch thiazole synthesis reaction conditions" - Benchchem.3

  • Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis - ResearchGate. 2

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - MDPI. 4

Sources

troubleshooting impurities in Hantzsch synthesis of thiazole acetates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Hantzsch synthesis of thiazole acetates. This guide is designed for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you troubleshoot and optimize your experiments. This resource is structured as a dynamic question-and-answer forum to directly address the specific challenges you may encounter.

Troubleshooting Guide

This section addresses common problems encountered during the Hantzsch synthesis of thiazole acetates, providing explanations for the underlying causes and offering actionable solutions.

Question 1: Why is my yield of ethyl 2-amino-4-methylthiazole-5-carboxylate unexpectedly low?

Low or no product yield is a frequent issue that can stem from several factors, from the quality of your starting materials to the reaction conditions.[1]

Possible Causes and Solutions:

  • Poor Quality of Starting Materials:

    • α-Haloketone/Acetate Instability: The α-halo ester, such as ethyl 2-chloroacetoacetate, can degrade over time. Ensure it is fresh or has been stored properly under inert conditions.[1]

    • Thioamide Impurities: Impurities in the thioamide (e.g., thiourea) can lead to unwanted side reactions that consume starting material and complicate purification.[1] It is advisable to use a high-purity grade or recrystallize the thioamide before use.

  • Suboptimal Reaction Conditions:

    • Temperature: The Hantzsch synthesis often requires heating to proceed at an optimal rate.[1][2] If the reaction is sluggish at room temperature, a gradual increase in temperature while monitoring with Thin Layer Chromatography (TLC) is recommended. Conversely, excessive heat can promote the formation of degradation products or side-products.[1]

    • Reaction Time: The reaction may not have reached completion. Monitor the disappearance of starting materials by TLC to determine the optimal reaction time.[2]

    • Solvent Choice: While alcohols like ethanol are common, the choice of solvent can significantly impact reaction rate and yield.[2] For some variations, a mixture of ethanol and water has proven effective.[3]

  • Inefficient Work-up and Isolation:

    • Product Precipitation: 2-aminothiazole products are often poorly soluble in water and can be precipitated by neutralizing the reaction mixture with a weak base, such as a 5% aqueous sodium carbonate solution.[2][4] This neutralizes the hydrohalide salt formed during the reaction, causing the product to precipitate.[2]

    • Extraction: If precipitation is not effective, liquid-liquid extraction with a suitable organic solvent like ethyl acetate or dichloromethane may be necessary.[2]

Question 2: I'm observing multiple spots on my TLC plate. What are these impurities and how can I minimize them?

The formation of multiple products is a common challenge. Identifying these byproducts is the first step toward optimizing your reaction for higher purity.

Common Impurities and Mitigation Strategies:

Impurity/Side ProductLikely Cause(s)Proposed Solution(s)
Unreacted Starting Materials Incomplete reaction due to insufficient heating, short reaction time, or poor reagent quality.[1]Increase reaction temperature or time, monitoring by TLC. Ensure high purity of α-halo ester and thioamide.[1][2]
Bis-thiazole Formation Reaction of the initial thiazole product with remaining α-halo ester. This is more prevalent if the thiazole nitrogen is nucleophilic.Use a slight excess of the thioamide to ensure all the α-halo ester is consumed.[5]
Isomeric Thiazoles Use of unsymmetrical α-halo esters or N-substituted thioamides can lead to regioisomers.Running the reaction under acidic conditions has been shown to influence regioselectivity.[1]
Hydrolysis of Acetate Ester Presence of water and acid/base catalysis during work-up or the reaction itself can lead to the corresponding carboxylic acid.Use anhydrous solvents and perform neutralization at low temperatures.
Methylthioether Side Products In some cases, unexpected thiomethylated thiazoles have been observed as byproducts.[6]This may be inherent to the specific substrates. Purification by column chromatography is the most effective solution.
Question 3: My purified thiazole acetate still shows impurities in the NMR spectrum. What are my options for further purification?

Even after initial isolation, residual impurities may persist. Advanced purification techniques are often necessary to obtain a highly pure product.

  • Recrystallization: This is a standard and effective technique for purifying solid organic compounds.[2] The key is to find a solvent or solvent system where your thiazole acetate is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol is often a good starting point for thiazole derivatives.[7]

  • Column Chromatography: For more challenging separations, silica gel column chromatography is a powerful tool.[2] A gradient elution with a solvent system like n-hexane/ethyl acetate can be effective for separating thiazole acetates from nonpolar and more polar impurities.[8]

  • Acid-Base Extraction: If your thiazole has a basic nitrogen atom (like a 2-aminothiazole), you can dissolve the crude product in an organic solvent, wash with a dilute acid (e.g., 1M HCl) to protonate and move the product to the aqueous layer, wash the organic layer to remove neutral impurities, and then basify the aqueous layer and extract the purified product back into an organic solvent.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the Hantzsch synthesis of thiazole acetates, offering a deeper understanding of the reaction's principles and applications.

What is the fundamental mechanism of the Hantzsch thiazole synthesis?

The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone (or in this case, an α-halo ester) and a thioamide.[4][9] The reaction proceeds through a multi-step pathway:

  • S-Alkylation: The reaction begins with a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the halo-ester in an SN2 reaction. This forms an isothioamide intermediate.[1]

  • Intramolecular Cyclization: This is followed by an intramolecular cyclization where the nitrogen of the isothioamide attacks the carbonyl carbon of the ester.

  • Dehydration: Finally, a dehydration step leads to the formation of the aromatic thiazole ring.[1]

The aromaticity of the final thiazole product is a significant driving force for the reaction.[5]

Hantzsch_Mechanism Hantzsch Thiazole Synthesis Mechanism Reactants α-Halo Ester + Thioamide Intermediate1 S-Alkylation Intermediate (Isothioamide) Reactants->Intermediate1 S-Alkylation (SN2) Intermediate2 Cyclized Intermediate (Thiazoline) Intermediate1->Intermediate2 Intramolecular Cyclization Product Thiazole Acetate Intermediate2->Product Dehydration

Caption: Core mechanism of the Hantzsch thiazole synthesis.

What are the critical parameters to control for a successful synthesis?
  • Purity of Starting Materials: As emphasized in the troubleshooting section, the purity of the α-halo ester and thioamide is paramount to avoid side reactions.[1][2]

  • Stoichiometry: While the reaction proceeds in a 1:1 ratio, using a slight excess of the thioamide can help drive the reaction to completion and consume the α-halo ester, which can be a source of impurities.[5]

  • Temperature Control: Careful control of the reaction temperature is crucial. It needs to be high enough to overcome the activation energy but not so high as to cause degradation.[1]

  • Solvent Polarity: The choice of a polar solvent like ethanol or methanol is common as it facilitates the dissolution of the starting materials and intermediates.[2][4]

Are there greener or alternative methods for synthesizing thiazole acetates?

Yes, the development of more environmentally benign and efficient methods is an active area of research.

  • One-Pot, Multi-Component Reactions: These reactions combine multiple starting materials in a single step, often catalyzed by reusable catalysts like silica-supported tungstosilicic acid, which simplifies the procedure and reduces waste.[3]

  • Ionic Liquids: Ionic liquids have been used as both the solvent and catalyst in Hantzsch-type syntheses, often leading to faster reactions and easier product isolation.[10]

  • Solvent-Free Synthesis: In some cases, the Hantzsch condensation can be performed without a solvent, which is an eco-friendly approach that can lead to rapid reaction times and easy workup.[11]

  • Alternative Reagents: To circumvent the use of potentially toxic and unstable α-halo carbonyls, novel strategies have been developed using precursors like sulfoxonium ylides.[6]

Experimental Protocols

General Protocol for the Synthesis of Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • Thiourea

  • Ethyl 2-chloroacetoacetate

  • Ethanol

  • 5% Aqueous Sodium Carbonate Solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve thiourea (1.0 equivalent) and ethyl 2-chloroacetoacetate (1.0 equivalent) in ethanol.[7]

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.[7] Monitor the progress of the reaction by TLC.

  • After the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature.[4]

  • Slowly pour the reaction mixture into a beaker containing a stirred 5% aqueous sodium carbonate solution.[2][4]

  • A precipitate of the thiazole product should form. Continue stirring for 15-30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.[2][4]

  • Wash the filter cake with cold water to remove any inorganic salts.[2][4]

  • Allow the product to air dry on a watch glass.[2]

  • The crude product can be further purified by recrystallization from ethanol.[7]

Experimental_Workflow General Experimental Workflow A 1. Combine Reactants (Thiourea & Ethyl 2-chloroacetoacetate) in Ethanol B 2. Heat to Reflux (4-6 hours) A->B C 3. Monitor by TLC B->C D 4. Cool to Room Temperature C->D Reaction Complete E 5. Precipitate in Na2CO3(aq) D->E F 6. Vacuum Filtration E->F G 7. Wash with Cold Water F->G H 8. Dry the Product G->H I 9. Purify by Recrystallization H->I

Caption: Step-by-step workflow for thiazole acetate synthesis.

References

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • MDPI. (2017, May 7). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

  • PMC. (n.d.). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • MDPI. (2024, August 19). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Retrieved from [Link]

  • RSC Publishing. (2024, October 1). Brønsted acid-mediated thiazole synthesis from sulfoxonium ylides. Retrieved from [Link]

  • ACS Publications. (2002, February 21). Synthesis of Oligonucleotides Containing Thiazole and Thiazole N-Oxide Nucleobases. Retrieved from [Link]

  • ResearchGate. (2013, December 27). Synthesis of Thiazole Derivatives and Evaluation of Their Antiamoebic Activity and Cytotoxicity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]

  • PMC. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). Retrieved from [Link]

  • ResearchGate. (2026, January 13). (PDF) Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved from [Link]

  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2025, October 29). Retrieved from [Link]

  • AIP Publishing. (n.d.). Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) Reinvestigation of a modified Hantzsch thiazole synthesis. Retrieved from [Link]

  • Taylor & Francis. (2020, December 6). Review of the synthesis and biological activity of thiazoles. Retrieved from [Link]

Sources

optimizing solvent and temperature conditions for Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate. This guide, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this reaction and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)
Q1: What are the standard starting materials for the synthesis of Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate via the Hantzsch reaction?

The synthesis of this specific thiazole derivative is a classic application of the Hantzsch thiazole synthesis.[1] This reaction involves the condensation of an α-haloketone and a thioamide. For your target molecule, the required precursors are:

  • α-Haloketone: 2-Bromo-1-(p-tolyl)ethanone (also known as 2-bromo-4'-methylacetophenone). This molecule provides the C4 and C5 atoms of the thiazole ring, with the p-tolyl group ending up at the C4 position.

  • Thioamide: Ethyl 2-amino-2-thioxoacetate (also called ethyl thiooxamate).[2] This reactant provides the sulfur atom (S1), the nitrogen atom (N3), and the C2 atom, along with the crucial ethyl acetate side chain.

Q2: Can you explain the underlying mechanism of this reaction?

The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism.[3][4] Understanding this pathway is key to troubleshooting and optimization:

  • Nucleophilic Attack (S-Alkylation): The reaction initiates with the nucleophilic sulfur atom of ethyl 2-amino-2-thioxoacetate attacking the α-carbon of 2-bromo-1-(p-tolyl)ethanone. This is an SN2 reaction that displaces the bromide ion and forms an S-alkylated intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then performs a nucleophilic attack on the carbonyl carbon of the original ketone. This step forms a five-membered ring, creating a hydroxythiazoline intermediate.

  • Dehydration: The final step is the acid- or heat-catalyzed elimination of a water molecule (dehydration) from the hydroxythiazoline intermediate. This dehydration step results in the formation of the stable, aromatic thiazole ring.[4]

Hantzsch_Mechanism Start α-Haloketone + Thioamide Step1 S-Alkylation Intermediate Start->Step1 Nucleophilic Attack (SN2) Step2 Hydroxythiazoline Intermediate Step1->Step2 Intramolecular Cyclization Product Aromatic Thiazole Product Step2->Product Dehydration (-H₂O)

Caption: General mechanism of the Hantzsch thiazole synthesis.

Q3: Why is solvent selection so important, and what are the best options?

Solvent choice is critical as it influences both reaction rate and product yield by affecting reactant solubility and the stability of transition states.[5]

  • Recommended Solvents: Polar protic solvents like ethanol and methanol are the most commonly used and are excellent starting points. They effectively dissolve the thioamide and facilitate the S-alkylation and cyclization steps. An ethanol/water mixture has also been shown to be effective in some Hantzsch syntheses.

  • Rationale: These solvents can participate in hydrogen bonding, which helps to stabilize charged intermediates and transition states that form during the reaction, thereby accelerating the process.

  • Alternative Options: If solubility issues or side reactions occur, other polar solvents such as acetonitrile (aprotic) or dimethylformamide (DMF) can be screened. However, DMF may require higher temperatures for removal during workup. Solvent-free conditions, often involving grinding the reactants at room temperature, can also be a highly efficient and green alternative.[6]

Q4: How does temperature affect the reaction, and what's a good starting point?

Temperature is a key parameter to control for achieving a balance between reaction speed and product purity.

  • Effect on Rate: Most Hantzsch syntheses require heating to proceed at an optimal rate.[7] The energy input is necessary to overcome the activation barriers for the intramolecular cyclization and, particularly, the final dehydration step to form the aromatic ring.

  • Risk of Side Reactions: Excessive heat can be detrimental, leading to the formation of side products through self-condensation of the α-haloketone or decomposition of the reactants.[7]

  • Recommended Starting Point: For reactions in ethanol, heating to reflux (approximately 78-80°C) is a standard and effective starting condition. For alternative energy sources, microwave irradiation at 70-90°C can dramatically reduce reaction times from hours to minutes.[7] It is always advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC) to avoid prolonged heating.

Troubleshooting Guide
Issue 1: I am getting a very low yield or no product at all. What should I investigate?

Low or no yield is a common frustration that can often be traced back to a few key factors.[8]

  • Possible Cause 1: Poor Quality of Starting Materials.

    • Explanation: The Hantzsch reaction is sensitive to the purity of its precursors. 2-Bromo-1-(p-tolyl)ethanone is a lachrymator and can degrade over time, especially if exposed to moisture. Impurities in the thioamide can lead to unwanted side reactions that consume the starting materials.

    • Solution:

      • Verify the purity of your starting materials using techniques like NMR or melting point analysis.

      • Use fresh or recently purified 2-bromo-1-(p-tolyl)ethanone.

      • Ensure your thioamide, Ethyl 2-amino-2-thioxoacetate, is pure and has been stored correctly.

  • Possible Cause 2: Suboptimal Reaction Conditions.

    • Explanation: The reaction may be stalled due to insufficient energy or time. If conducted at room temperature, the reaction is often very sluggish.[7]

    • Solution:

      • Increase Temperature: If you are running the reaction at room temperature, gradually increase the heat and monitor for product formation by TLC. Refluxing in ethanol is a robust starting point.

      • Extend Reaction Time: Monitor the reaction using TLC by observing the consumption of the starting materials. If the reaction has not gone to completion, extend the reaction time.

      • Consider Alternative Energy: Microwave irradiation or ultrasound can significantly improve yields and reduce reaction times, often succeeding where conventional heating fails.[5]

Troubleshooting_Yield Start Low Yield Observed TLC Is reaction monitored by TLC? Start->TLC Complete Reaction not complete? TLC->Complete Yes Optimize Optimize Conditions TLC->Optimize No (Start monitoring!) Extend Extend reaction time. Re-monitor with TLC. Complete->Extend Yes (Incomplete) Purity Are reactants pure? Complete->Purity No (Complete) Extend->TLC Purify Purify starting materials (Recrystallization/Distillation). Purity->Purify No Workup Review work-up procedure. Check pH, consider extraction. Purity->Workup Yes Solvent Screen alternative solvents (e.g., MeOH, EtOH/H₂O, DMF). Workup->Solvent No Improvement Temp Adjust temperature. Consider microwave irradiation. Solvent->Temp No Improvement

Sources

Technical Support Center: Resolving Solubility Issues of Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate. This document provides in-depth troubleshooting advice and detailed protocols to address common solubility challenges encountered in both dimethyl sulfoxide (DMSO) and aqueous media during experimental workflows.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when handling Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate.

Q1: My Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate is not dissolving, or is dissolving very slowly, in DMSO at room temperature. What should I do?

Answer: This is a common issue for crystalline organic compounds. The energy required to break the crystal lattice of the solid can be significant, slowing down the dissolution process.

Causality: While DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules, the dissolution rate is still governed by kinetics.[1] The molecular structure of Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate, with its relatively rigid thiazole and phenyl rings, can lead to strong intermolecular interactions in its solid crystalline form.

Troubleshooting Steps:

  • Gentle Heating: Warm the solution to 37-50°C. This increases the kinetic energy of the solvent molecules, enhancing their ability to break down the crystal lattice of the solute. Avoid temperatures above 50°C to prevent potential compound degradation.[2]

  • Mechanical Agitation: Use a vortex mixer or sonication bath.[2] Sonication provides energy to disrupt the solid particles, increasing the surface area available for the solvent to act upon and accelerating the dissolution process.

  • Check Solvent Quality: Ensure you are using anhydrous (dry) DMSO. DMSO is highly hygroscopic and absorbed water can reduce its solvating power for certain hydrophobic compounds.[2]

Q2: The compound dissolved perfectly in DMSO, but it immediately precipitated when I diluted the stock solution into my aqueous buffer (e.g., PBS, cell culture media). Why did this happen?

Answer: This phenomenon is known as "crashing out" and is the most frequent solubility problem for compounds prepared in DMSO stocks.

Causality: You have created a supersaturated aqueous solution. DMSO is a "universal solvent" that is miscible with water, but the compound itself is poorly soluble in water.[1][3] When the DMSO stock is added to the aqueous medium, the DMSO disperses, and the local solvent environment around your compound molecules rapidly changes from organic to aqueous. Since the compound's solubility in water is very low, it precipitates out of the solution.[4]

Troubleshooting Steps:

  • Reduce Final Concentration: The simplest solution may be to lower the final working concentration of the compound. Its solubility limit may be lower than your target concentration.[4]

  • Increase Final DMSO Percentage: While not always ideal due to potential cellular toxicity, slightly increasing the final percentage of DMSO in your aqueous solution (e.g., from 0.1% to 0.5%) can help keep the compound dissolved. Most cell lines can tolerate up to 0.5% DMSO, but this should be validated for your specific assay.[4][5]

  • Use a Co-solvent: Introduce a water-miscible organic solvent that improves the compound's solubility. This creates a more hospitable environment for the compound upon dilution.[] See the detailed protocol in the Troubleshooting Guide.

  • Serial Dilution: Instead of a single large dilution, perform a stepwise dilution. First, dilute the DMSO stock into an intermediate solution containing a higher percentage of organic co-solvent or media with serum (if applicable) before the final dilution into the aqueous buffer.[7]

Q3: How can I improve the aqueous solubility of Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate without relying solely on organic solvents?

Answer: Several formulation strategies can enhance aqueous solubility by altering the compound's microenvironment or its chemical form. These are particularly useful for reducing the final concentration of organic solvents in sensitive biological assays.

Potential Solutions:

  • pH Adjustment: The thiazole ring contains a nitrogen atom that is weakly basic and can be protonated.[8] By lowering the pH of the aqueous medium (e.g., to pH 4-5), you can form a more soluble salt version of the compound. It is crucial to first determine the compound's pH-solubility profile to find the optimal pH.[9][10] This technique is effective for both oral and parenteral delivery systems.[][10]

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11] They can encapsulate the hydrophobic thiazole compound, forming a water-soluble "inclusion complex".[7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used for this purpose.

Q4: For my in vivo studies, I need a higher concentration than what can be achieved with simple DMSO/water mixtures. What advanced formulation approaches can I consider?

Answer: For preclinical and in vivo applications, more robust formulation strategies are often necessary to achieve desired bioavailability and avoid precipitation upon administration.[12][13]

Advanced Formulation Strategies:

  • Solid Dispersions: This involves dispersing the compound in an amorphous form within a hydrophilic polymer matrix (e.g., PVP, HPMC, or Soluplus®).[8][14] The amorphous state has higher energy and thus greater solubility and a faster dissolution rate compared to the stable crystalline form.[12]

  • Lipid-Based Formulations: For highly lipophilic compounds, formulating them in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can significantly improve solubilization.[11] These systems form fine oil-in-water microemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[9]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range dramatically increases the surface area-to-volume ratio.[11] This leads to a significant increase in the dissolution rate, as described by the Noyes-Whitney equation.[14]

Troubleshooting Guide & Experimental Protocols

This section provides detailed, step-by-step methodologies for key solubility enhancement techniques.

Data Summary: Solubility Enhancement Strategies
StrategyPrinciple of ActionTypical Starting ConcentrationProsCons
Co-solvency Reduces the polarity of the aqueous solvent system, increasing the solubility of hydrophobic compounds.[]5-20% (v/v) of co-solvent like Ethanol, PEG 400.Simple to prepare; effective for moderate increases in solubility.Potential for solvent toxicity in biological assays; risk of precipitation on further dilution.
pH Adjustment Converts a weakly basic or acidic compound into its more soluble ionized (salt) form.[10]Test pH range 2-10.Can dramatically increase solubility; simple and cost-effective.[15]Only works for ionizable compounds; risk of precipitation in buffered systems (e.g., blood).[10]
Cyclodextrin Complexation Encapsulates the hydrophobic drug molecule within a hydrophilic host molecule, increasing apparent water solubility.[8]1:1 or 1:2 molar ratio (Drug:Cyclodextrin).Significant solubility enhancement; low toxicity.Can be expensive; may alter drug-receptor binding kinetics.
Solid Dispersion Stabilizes the drug in a high-energy amorphous state within a polymer matrix, increasing dissolution rate.[14]5-20% drug loading in polymer (w/w).Large increases in apparent solubility and bioavailability.Requires specialized equipment (e.g., spray dryer, hot-melt extruder); potential for physical instability (recrystallization).
Workflow for Troubleshooting Solubility Issues

The following diagram outlines a logical progression for addressing solubility challenges with Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate.

Solubility_Workflow cluster_0 Initial Observation cluster_1 Step 1: Organic Solvent Stock cluster_2 Step 2: Optimization cluster_3 Step 3: Advanced Formulation (If Required) cluster_4 Outcome Start Compound fails to dissolve in aqueous buffer DMSO_Stock Prepare 10-50 mM stock in 100% DMSO. Use heat/sonication if needed. Start->DMSO_Stock Precipitation Precipitation upon aqueous dilution? DMSO_Stock->Precipitation CoSolvent Add Co-solvent (e.g., PEG 400, Ethanol) Precipitation->CoSolvent Yes Success Soluble Formulation Achieved Precipitation->Success No pH_Adjust Investigate pH-Solubility Profile CoSolvent->pH_Adjust If insufficient CoSolvent->Success Complexation Use Cyclodextrins (e.g., HP-β-CD) pH_Adjust->Complexation If insufficient pH_Adjust->Success Advanced Consider Solid Dispersions or Lipid-Based Formulations (SEDDS) Complexation->Advanced If high concentration needed Complexation->Success Advanced->Success

Caption: Decision-making workflow for resolving solubility issues.

Protocol 1: Using Co-solvents to Prevent Precipitation

This protocol aims to create a stock solution that is more robust to precipitation upon aqueous dilution.

  • Prepare Primary Stock: Dissolve Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate in 100% DMSO to make a concentrated primary stock (e.g., 50 mM). Use gentle heat (40°C) and vortexing if necessary.

  • Prepare Co-solvent Stock: In a separate vial, prepare a 1:1 (v/v) mixture of DMSO and a suitable co-solvent such as polyethylene glycol 400 (PEG 400) or ethanol.

  • Create Intermediate Stock: Dilute the primary DMSO stock 1:5 into the co-solvent mixture from Step 2. This creates a 10 mM intermediate stock in a 60% DMSO / 40% Co-solvent vehicle.

  • Final Dilution: Slowly add the intermediate stock solution dropwise into your final aqueous buffer while vortexing. This method ensures a more gradual change in solvent polarity, reducing the likelihood of precipitation.[2]

  • Observation: Visually inspect the final solution for any signs of turbidity or precipitate. If the solution remains clear, it is suitable for use.

Protocol 2: Cyclodextrin Complexation (Kneading Method)

This method creates a water-soluble inclusion complex, which can then be dissolved directly in an aqueous buffer.

  • Molar Calculation: Weigh out the compound and Hydroxypropyl-β-cyclodextrin (HP-β-CD) in a 1:1 or 1:2 molar ratio. A 1:2 ratio often yields better results for challenging compounds.

  • Mixing: Place the powders in a glass mortar and pestle and mix them thoroughly.

  • Kneading: Add a small amount of a 50% ethanol/water solution dropwise to the powder mixture. Knead vigorously with the pestle for 30-60 minutes. The mixture should form a uniform, sticky paste.[8]

  • Drying: Transfer the paste to a glass dish and dry it in a vacuum oven at 40-50°C until a constant weight is achieved. This removes the ethanol and water.

  • Final Product: The resulting dry powder is the inclusion complex. Scrape the powder from the dish and lightly grind it to ensure homogeneity.

  • Solubility Test: Test the solubility of this new powder directly in your aqueous buffer. The solubility should be significantly enhanced compared to the parent compound.

References

  • Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • PMC. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different...
  • AAPS Advances in Pharmaceutical Sciences Series. (n.d.). Formulating Poorly Water Soluble Drugs.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Benchchem. (n.d.). Technical Support Center: Improving the Solubility of Thiazole Compounds.
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of 5-(Furan-2-yl)thiazole for Screening.
  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?
  • PubMed. (2019, November 15). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
  • ACS Publications. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter.
  • Journal of Chemical Technology and Metallurgy. (2022, April 11). pH adjustment and inclusion complex formation with hydroxypropyl-β-cyclodextrin to increase p-methoxycinnamic acid solubility.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • Asian Journal of Pharmacy and Technology. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview.
  • Selleck Chemicals. (n.d.). Inhibitor Handling Instructions.
  • ResearchGate. (2024, June 7). Why DMSO is mostly used as a solvent for hydrophobic substances for cell study?
  • Reddit. (2025, April 22). Compund dilution in DMSO.

Sources

preparative HPLC method development for Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate . As an ester-containing thiazole derivative, this molecule presents unique chromatographic challenges, primarily regarding pH-dependent ester hydrolysis, basic nitrogen retention, and solubility-driven peak distortion.

This guide is engineered for drug development professionals and synthesizes field-proven troubleshooting strategies with mechanistic causality to ensure high-yield, high-purity isolations.

Core Principles & Method Development Workflow

Before troubleshooting, it is critical to understand the logical progression of preparative method development. Arbitrary scaling leads to sample loss and degraded resolution. The workflow below outlines the validated sequence for transferring this specific thiazole derivative from analytical screening to preparative isolation.

PrepWorkflow A 1. Crude Thiazole Analysis Assess Impurities & Solubility B 2. Buffer Selection Target pH 6.5 to Prevent Hydrolysis A->B C 3. Analytical Optimization Maximize Rs > 2.0 B->C D 4. Loading Studies Concentration vs. Volume Overload C->D E 5. Geometric Scale-Up Transfer Flow & Injection Volume D->E F 6. Fraction Collection Immediate Chilling & Lyophilization E->F

Logical workflow for preparative HPLC scale-up of ester-containing thiazole derivatives.

Troubleshooting Guides & FAQs

Q1: My purified fractions contain significant amounts of the free acid impurity (2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetic acid). How do I prevent this?

Causality: The ethyl acetate moiety is highly susceptible to acid-catalyzed hydrolysis when exposed to standard reversed-phase HPLC mobile phases containing 0.1% Trifluoroacetic acid (TFA, pH ~2.0)[1]. Furthermore, post-run fraction pooling and concentration steps often involve heating, which exponentially accelerates this ester hydrolysis[2]. Studies demonstrate that the rate of ester hydrolysis is minimized near pH 6.5 and greatly accelerated at lower or higher pH values[1].

Solution & Self-Validating Protocol:

  • Buffer Switch: Change from a TFA-based buffer to a near-neutral volatile buffer, such as 10 mM Ammonium Acetate (pH ~6.5). This pH protects the ester and ensures the basic thiazole nitrogen (pKa ~2.5) remains unprotonated, maximizing hydrophobic retention and loading capacity on a C18 stationary phase.

  • Validation Step: To confirm stability, dissolve a small aliquot of the standard in the new mobile phase and incubate at room temperature for 24 hours. Analyze via analytical HPLC; a robust system will show <1% free acid formation.

  • Fraction Handling: Keep collected fractions chilled immediately upon elution and lyophilize them directly. Avoid rotary evaporation with a heated water bath, as thermal stress in aqueous environments drives hydrolysis[1][2].

Q2: How do I systematically scale up my analytical method to a preparative scale without losing resolution between the target thiazole and synthetic byproducts?

Causality: Preparative chromatography shares fundamental principles with analytical LC; successful scale-up requires geometric transfer where the linear velocity and gradient profile remain strictly constant. Arbitrarily increasing flow rates or injection volumes alters the phase ratio and induces band broadening, leading to co-elution of the target ester with its impurities.

Protocol: Step-by-Step Geometric Scale-Up

  • Analytical Optimization: Develop the method on an analytical column (e.g., 4.6 mm ID) using the exact stationary phase chemistry planned for prep. Optimize the gradient slope to achieve a resolution ( Rs​ ) > 2.0.

  • Determine Scale-Up Factor (SF): Calculate the ratio of the cross-sectional areas of the preparative column to the analytical column: SF=(rprep2​)/(ranalytical2​) .

  • Scale Flow Rate: Multiply the analytical flow rate by the SF.

  • Scale Injection Volume: Multiply the analytical injection volume by the SF to maintain proportional mass loading.

  • Self-Validation Step (Mock Run): Before injecting the bulk crude, perform a tracer injection (10% of the calculated prep volume) on the preparative system. Compare the retention time ( tR​ ) of the target peak to the analytical chromatogram. A deviation of >5% indicates a system dwell volume mismatch that must be corrected by adjusting the gradient start time.

Q3: I am experiencing severe peak splitting and early elution (breakthrough) of my target compound during preparative runs. What is causing this?

Causality: Peak splitting and sample breakthrough in preparative HPLC are classically caused by injecting a large volume of sample dissolved in a solvent that is stronger than the initial mobile phase conditions (e.g., dissolving the highly hydrophobic thiazole in 100% DMSO or Acetonitrile)[3]. The strong injection solvent acts as a localized mobile phase, dragging a portion of the analyte down the column before it can partition into the stationary phase, destroying the chromatography[3].

Solution:

  • Dilute the sample plug: Dissolve the crude mixture in the weakest solvent possible that still maintains solubility (e.g., 50:50 Acetonitrile:Water).

  • Concentration over Volume: Reduce the injection volume and increase the sample concentration. Concentration overload is always preferred over volume overload for well-retained compounds.

  • Implement At-Column Dilution (ACD): If the compound requires 100% strong solvent for solubility, use an ACD system to mix the sample stream with an aqueous stream immediately prior to the column head. This forces the analyte to focus into a tight band at the column inlet, preserving resolution.

Quantitative Data & Reference Tables

Table 1: Buffer Selection & Ester Stability Matrix

Selecting the correct buffer is the single most critical variable for purifying Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate without degrading the product.

Buffer SystempH RangeEster StabilityVolatility (for MS/Lyophilization)Recommendation
0.1% TFA in Water/ACN ~2.0Low (Rapid Hydrolysis)HighNot Recommended
10 mM Ammonium Formate 3.0 - 4.0ModerateHighUse with Caution
10 mM Ammonium Acetate 6.0 - 7.0High (Stable)HighOptimal for Thiazole Esters
10 mM Ammonium Bicarbonate 8.0 - 9.0Low (Base Catalysis)HighNot Recommended
Table 2: Analytical to Preparative Scale-Up Parameters

Example calculation transferring a method from a standard analytical column to a benchtop preparative column of the same length and particle size.

ParameterAnalytical ScalePreparative ScaleScaling Formula
Column Inner Diameter (ID) 4.6 mm21.2 mmN/A
Scale-Up Factor (SF) 1x21.2x (rprep​/rana​)2
Flow Rate 1.0 mL/min21.2 mL/min Flowana​×SF
Injection Volume 20 µL424 µL Injana​×SF
Target Mass Load 1.0 mg21.2 mg Massana​×SF

Sources

Technical Support Center: Minimizing Side Products in p-Tolyl Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the nuanced challenges researchers and drug development professionals face when synthesizing p-tolyl thiazole derivatives.

The construction of the thiazole core typically relies on the Hantzsch thiazole synthesis, a robust method involving the condensation of an α -haloketone (e.g., 2-bromo-1-(p-tolyl)ethanone) with a thioamide (e.g., thiourea). While generally high-yielding, the reaction is highly sensitive to environmental conditions, often leading to yield-limiting side products such as dehalogenated ketones, self-condensation oligomers, and thioamide hydrolysis products [1].

This guide provides mechanistic insights, causality-driven troubleshooting, and self-validating protocols to ensure high-purity synthesis.

Mechanistic Pathway & Divergence

To control a reaction, you must first understand its failure modes. The diagram below illustrates the standard SN​2 and cyclization pathway of the Hantzsch synthesis, alongside the critical junctions where side products diverge.

Pathway A 2-Bromo-1-(p-tolyl)ethanone + Thioamide B Intermediate: S-Alkylation A->B SN2 Attack (S) SP1 Side Product: Self-Condensation A->SP1 Basic Conditions / High Conc. SP2 Side Product: Thioamide Hydrolysis A->SP2 Wet Solvent / Excessive Heat C Cyclization & Dehydration B->C Intramolecular Attack (N) D Target: p-Tolyl Thiazole C->D -H2O

Caption: Mechanistic pathway of p-tolyl thiazole synthesis and common side product divergence.

Frequently Asked Questions (Troubleshooting & Causality)

Q1: I am observing multiple new spots on my TLC plate alongside my desired p-tolyl thiazole. What are these side products, and why do they form? A1: The formation of multiple side products usually stems from competing nucleophilic or degradation pathways[1]. The two most common culprits are:

  • Self-Condensation Products: α -haloketones like 2-bromo-1-(p-tolyl)ethanone are highly reactive. Under basic conditions or at high local concentrations, they can undergo self-condensation rather than reacting with the thioamide. Causality: High temperatures and rapid addition rates increase the kinetic energy and local concentration of the haloketone, favoring intermolecular collisions between haloketone molecules over the desired SN​2 attack by the thioamide sulfur.

  • Thioamide Hydrolysis: If your solvent is not strictly anhydrous, the thioamide can hydrolyze into the corresponding amide and hydrogen sulfide gas. The resulting amide is a significantly poorer nucleophile, stalling the reaction and leaving unreacted haloketone to degrade.

Q2: How do solvent choice and temperature dictate the impurity profile? A2: Solvent polarity and temperature directly control the activation energy required for the initial SN​2 attack versus competing degradation pathways. While ethanol is the traditional solvent [2], modern green chemistry approaches utilizing lactic acid have shown superior impurity suppression by acting as both a solvent and a mild acidic catalyst, which prevents basic self-condensation [3].

Table 1: Impact of Reaction Conditions on Yield and Impurity Profile

Solvent SystemTemperatureReaction TimeAvg. YieldPrimary Side Product RiskCausality / Mechanism
95% EthanolReflux (78°C)60 min70-85%Thioamide HydrolysisPresence of 5% water at reflux promotes hydrolysis of the thioamide precursor.
Anhydrous DMF100°C30 min60-75%Self-CondensationHigh heat accelerates haloketone degradation before SN​2 attack can complete.
Lactic Acid (Neat)90-100°C10-15 min80-88%MinimalMild acidic environment suppresses basic self-condensation; solvent-free nature prevents hydrolysis.

Q3: How can I adjust my stoichiometry to force the reaction to completion without generating excess waste? A3: Always use a slight molar excess of the thioamide (typically 1.1 to 1.2 equivalents). Causality: The thioamide is prone to oxidative dimerization (forming disulfides) or hydrolysis. Providing a 10-20% excess ensures that even if a fraction of the thioamide degrades, there is still enough active nucleophile to completely consume the lachrymatory and unstable α -haloketone, simplifying downstream purification.

Self-Validating Experimental Protocol: Synthesis of 2-Amino-4-(p-tolyl)thiazole

This protocol is designed as a self-validating system. Each step includes a specific observable metric to confirm that the chemical physics of the reaction are proceeding correctly, minimizing the risk of side products [2].

Materials Required:

  • 2-Bromo-1-(p-tolyl)ethanone (1.0 eq, limiting reagent)

  • Thiourea (1.1 eq)

  • Anhydrous Ethanol (or Lactic Acid for a greener alternative)

  • Saturated Aqueous Na2​CO3​

Step-by-Step Methodology:

  • Preparation & Dissolution: Dissolve thiourea (1.1 eq) in anhydrous ethanol at room temperature. Validation: The solution must be completely clear. Any cloudiness indicates the presence of oxidized thiourea (disulfides), which will not react and must be filtered out prior to proceeding.

  • Controlled Addition: Heat the thiourea solution to a gentle reflux (approx. 75°C). Dissolve the 2-bromo-1-(p-tolyl)ethanone in a minimal amount of anhydrous ethanol and add it dropwise over 10 minutes. Causality: Dropwise addition keeps the steady-state concentration of the haloketone low, kinetically disfavoring haloketone self-condensation and forcing the reaction toward the abundant thiourea molecules.

  • Reaction Monitoring (Self-Validation): Maintain reflux for 45-60 minutes. Monitor via TLC (Hexane:EtOAc 3:1). Validation: You should observe the complete disappearance of the high-Rf haloketone spot. If the haloketone spot persists but the thiourea is consumed, it indicates moisture-driven thioamide hydrolysis occurred.

  • Quenching & Precipitation: Cool the mixture to room temperature and concentrate it under reduced pressure to half its volume. Pour the mixture into ice-cold water and neutralize dropwise with saturated aqueous Na2​CO3​ until the pH reaches 7.5 - 8.0. Causality: The thiazole forms as a hydrobromide salt. Neutralization deprotonates the thiazole nitrogen, drastically reducing its aqueous solubility and forcing the pure free-base product to precipitate as a white/light-yellow solid.

  • Isolation: Filter the precipitate, wash with ice-cold distilled water to remove residual salts, and dry under a vacuum.

Diagnostic Workflow for High Impurities

If you encounter suboptimal yields or complex mixtures, follow this diagnostic logic tree to isolate the root cause.

Troubleshooting Start Issue: High Impurities in p-Tolyl Thiazole Synthesis TLC Analyze TLC/LC-MS Profile Start->TLC SM Unreacted Starting Material Present? TLC->SM SP Multiple New Spots (Side Products)? TLC->SP Sol1 Increase Time/Temp or Check Thioamide Purity SM->Sol1 Yes Sol2 Lower Temp, Use Anhydrous Solvent, Check pH SP->Sol2 Yes

Caption: Diagnostic workflow for identifying and resolving impurity issues during synthesis.

References
  • Siddiqui, I. R., et al. "Lactic acid-mediated tandem one-pot synthesis of 2-aminothiazole derivatives: A rapid, scalable, and sustainable process." Synthetic Communications, 2016. Available at:[Link]

stability of Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound under various experimental conditions.

Introduction

Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate is a heterocyclic compound featuring a stable, aromatic thiazole ring.[1][2] The primary points of potential degradation under typical laboratory conditions are the ethyl ester functional group and, to a lesser extent, the protons on the carbon adjacent to the thiazole ring. This guide will explore the stability of this molecule in both acidic and basic environments, providing you with the necessary information to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate?

A1: The most common degradation pathway is the hydrolysis of the ethyl ester to form the corresponding carboxylic acid, 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetic acid, and ethanol. This reaction can be catalyzed by both acids and bases.

Q2: How stable is the thiazole ring itself?

A2: The thiazole ring is an aromatic heterocycle and is generally very stable under a wide range of conditions due to pi-electron delocalization.[1][2] Cleavage of the thiazole ring requires harsh conditions, such as strong reducing agents or certain oxidative conditions, which are not typically encountered during routine handling or analysis in acidic or basic aqueous solutions.[3]

Q3: Can the methylene protons (alpha to the thiazole ring) cause stability issues?

A3: The protons on the carbon adjacent to the C2 position of the thiazole ring can be acidic.[4] Under strongly basic conditions, deprotonation could potentially lead to the formation of a carbanion, which might participate in side reactions. However, for most applications, this is a minor concern compared to ester hydrolysis.

Q4: What are the expected degradation products under acidic and basic conditions?

A4:

  • Acidic Conditions: The primary degradation product is 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetic acid and ethanol.

  • Basic Conditions: The primary degradation product is the carboxylate salt, sodium 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate (if using NaOH), and ethanol.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Appearance of a new, more polar peak in HPLC analysis after sample preparation in acidic mobile phase. Acid-catalyzed hydrolysis of the ethyl ester.Buffer the mobile phase to a pH between 4 and 6. If the sample must be in an acidic solution, prepare it immediately before analysis and keep it cold.
Low recovery of the compound after a basic extraction (e.g., with aqueous NaOH). Base-catalyzed hydrolysis of the ethyl ester to the more water-soluble carboxylate salt.Use a milder base (e.g., sodium bicarbonate) for the extraction. Perform the extraction quickly and at a low temperature. To recover the acid, acidify the aqueous layer and extract with an organic solvent.
Inconsistent results in bioassays performed in aqueous buffers. Hydrolysis of the ester over the time course of the experiment, leading to a change in the concentration of the active compound.Determine the stability of the compound in the specific assay buffer. If hydrolysis is significant, consider using the corresponding carboxylic acid for the assay or shorten the incubation time.
Formation of unexpected byproducts when using strong bases (e.g., NaH, LDA). Deprotonation of the methylene protons alpha to the thiazole ring, leading to side reactions.Avoid the use of very strong bases if the integrity of the acetate side chain is critical. If a base is necessary, consider using a non-nucleophilic, hindered base and low temperatures.

Degradation Mechanisms

The primary mode of degradation for Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate is hydrolysis of the ethyl ester. The mechanisms under acidic and basic conditions are distinct.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is a reversible equilibrium. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Acid-Catalyzed Hydrolysis Ester Ester ProtonatedEster Protonated Ester Ester->ProtonatedEster TetrahedralIntermediate1 Tetrahedral Intermediate ProtonatedEster->TetrahedralIntermediate1 ProtonatedAcid Protonated Carboxylic Acid TetrahedralIntermediate1->ProtonatedAcid CarboxylicAcid Carboxylic Acid ProtonatedAcid->CarboxylicAcid - H+ Ethanol Ethanol ProtonatedAcid->Ethanol

Caption: Acid-catalyzed hydrolysis workflow.

Base-Catalyzed Hydrolysis (Saponification)

In basic conditions, the hydrolysis is effectively irreversible because the carboxylic acid product is deprotonated to form a carboxylate salt, which is unreactive towards the alcohol.

Base-Catalyzed Hydrolysis Ester Ester TetrahedralIntermediate Tetrahedral Intermediate Ester->TetrahedralIntermediate CarboxylicAcid Carboxylic Acid TetrahedralIntermediate->CarboxylicAcid Carboxylate Carboxylate Salt CarboxylicAcid->Carboxylate Alkoxide Ethoxide Ethanol Ethanol Alkoxide->Ethanol

Caption: Base-catalyzed hydrolysis workflow.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for assessing the stability of Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate under stressed acidic and basic conditions.

Materials:

  • Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate

  • Methanol or Acetonitrile (HPLC grade)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the test compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Basic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Incubate the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase without adding acid or base.

  • HPLC Analysis: Analyze all samples by HPLC to determine the percentage of the parent compound remaining and to identify any degradation products.

Protocol 2: Stability Assessment in an Aqueous Buffer

This protocol is designed to evaluate the stability of the compound in a specific buffer system, which is relevant for biological assays.

Materials:

  • Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate

  • The aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4)

  • Acetonitrile or Methanol (HPLC grade)

  • HPLC system

Procedure:

  • Sample Preparation: Prepare a solution of the test compound in the aqueous buffer at the desired final concentration. It may be necessary to first dissolve the compound in a small amount of a co-solvent like DMSO and then dilute it with the buffer.

  • Incubation: Incubate the solution at the temperature of the intended experiment (e.g., 37 °C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Sample Quenching: Immediately quench any further reaction by adding an equal volume of cold acetonitrile or methanol. This will precipitate proteins and stop enzymatic activity if present.

  • Analysis: Analyze the samples by HPLC to quantify the amount of the parent compound remaining at each time point.

Data Summary

The following table provides a hypothetical summary of stability data that could be generated from the forced degradation study described above. Actual results will vary based on the precise experimental conditions.

Condition Time (hours) Parent Compound Remaining (%) Major Degradation Product (%)
0.1 M HCl, 60 °C 2955
88020
246040
0.1 M NaOH, 60 °C 28515
85050
241090
pH 7.4 Buffer, 37 °C 2>99<1
8982
24955

References

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • Olszewski, T. K., et al. (2010). Synthesis of new thiazole-2, -4, and -5-yl-(amino)methylphosphonates and phosphinates: Unprecedented cleavage of thiazole-2 derivatives under acidic conditions. Tetrahedron, 66(35), 7163-7171.
  • Dondoni, A., & Merino, P. (2004). Thiazole-Mediated Synthetic Methodology. Chemical Reviews, 104(2), 267-316.
  • Al-Juboori, A. M. (2015). Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. International Journal of Advanced Research in Chemical Science, 2(10), 1-8.
  • A. F. M. Motiur Rahman, et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Advanced Scientific Research, 12(3), 01-14.
  • Nair, P. M., & Anantakrishnan, S. V. (1950). Kinetic studies in ester hydrolysis. Part III. Acid Hydrolysis of Ethyl Acetate in Mixed Solvents. Proceedings of the Indian Academy of Sciences - Section A, 32(2), 85-96.
  • Ilies, M., & Ilie, C. (2021). Thiazole Ring—A Biologically Active Scaffold. Molecules, 26(11), 3129.
  • Demirci, S. (2018). Synthesis of Thiazole Derivatives as Antimicrobial Agents by Green Chemistry Techniques. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(2), 393-414.
  • Siddiqui, N., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(12), 3994.
  • Google Patents. (1966). Processes for preparing thiazole carboxylic acids. US3274207A.
  • El-Sayed, N. N. E., et al. (2021). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 26(21), 6432.
  • Washabaugh, M. W., & Jencks, W. P. (1988). Thiazolium C(2)-proton exchange: structure-reactivity correlations and the pKa of thiamin C(2)-H revisited. Biochemistry, 27(14), 5044-5053.
  • Hossain, M. A., & Taylor, S. D. (2010). Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates. Beilstein Journal of Organic Chemistry, 6, 82.
  • Google Patents. (2002).
  • Siodłak, D., et al. (2016). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. Journal of Peptide Science, 22(8), 503-513.
  • OECD SIDS. (2002).
  • Noszál, B., Kraszni, M., & Visky, D. (1999). [Characterization of the kinetics of ester hydrolysis at the submolecular level]. Acta pharmaceutica Hungarica, 69(3), 147–154.
  • KRAKOFF, I. H., LACON, C. R., & KARNOFSKY, D. A. (1959). Reversal of effects of 2-substituted thiadiazoles by nicotinamide analogues and precursors.
  • Koshikari, Y. (2013). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry.
  • Al-Azzawi, A. M., & Al-Obaidi, A. A. H. (2023). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Journal of Education for Pure Science-University of Thi-Qar, 13(2), 1-10.
  • Azzam, R. A., & Seif, M. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Advances in Basic and Applied Sciences, 2(1), 67-82.
  • Mallia, C. J., et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 983–991.
  • Patel, N. B., & Patel, J. C. (2012). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 4(3), 1096-1101.
  • Narayana, B., et al. (2014). 2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 70(7), o716.
  • Yermolayev, V., et al. (2016). Crystal structures of ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate and ethyl {2-[4-(4-nitrophenyl)thiazol-2-yl]phenyl}carbamate.
  • Aitken, R. A., Armstrong, D. P., Galt, R. H. B., & Mesher, S. T. E. (1997). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). Journal of the Chemical Society, Perkin Transactions 1, (6), 835-842.
  • R Discovery. (n.d.). 2-substituted Thiazoles Research Articles. Retrieved from [Link]

  • Chen, Y. C., et al. (2023). Ethyl 2-(3,5-Dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) Acetate: A New Inhibitor of Insulin-Degrading Enzyme. International Journal of Molecular Sciences, 24(17), 13415.
  • Hamz, A. H., et al. (2020). Synthesis of Thiazole Derivatives and Evaluation of Their Antiamoebic Activity and Cytotoxicity. Molecules, 25(21), 5057.

Sources

Technical Support Center: Resolving NMR Peak Overlaps for Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the structural verification of Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate in complex matrices. Due to its distinct structural motifs—a p-tolyl group, a thiazole ring, and an ethyl acetate moiety— 1 H NMR spectra frequently exhibit severe signal overlap, particularly in crude reaction mixtures, degradation studies, or when regioisomers are present.

This guide synthesizes field-proven troubleshooting strategies, focusing on causality and self-validating protocols to ensure absolute data integrity.

Quantitative Data: Expected Shifts and Overlap Zones

Before troubleshooting, it is critical to map the expected 1 H NMR chemical shifts and identify high-risk overlap zones.

Table 1: Expected 1 H NMR Chemical Shifts and Common Overlap Risks

Proton EnvironmentMultiplicityExpected Shift (CDCl 3​ )Common Overlap Risk in Mixtures
p-Tolyl -CH 3​ Singlet~2.31 ppm[1]Impurity methyl groups, solvent impurities
Ethyl -CH 3​ Triplet~1.30 ppmAliphatic starting materials
Acetate -CH 2​ -Singlet~4.00 - 4.20 ppmEthyl -CH 2​
  • quartet (~4.2 ppm)
Ethyl -CH 2​ -Quartet~4.20 ppmAcetate -CH 2​
  • singlet
  • Thiazole H-5Singlet~7.40 - 7.50 ppmp-Tolyl aromatic protons
    p-Tolyl Ar-HAA'BB' Multiplet~7.18 - 7.78 ppm[1]Thiazole H-5, regioisomer aromatic signals
    Troubleshooting FAQs: Expert Insights & Solutions
    Q1: The acetate -CH 2​
    • singlet and the ethyl -CH 2​
    • quartet are merging into an unreadable multiplet around 4.2 ppm. How can I resolve this without resorting to time-consuming 2D NMR?

    Expert Insight: This is a classic case of accidental chemical shift equivalence. The causality lies in the similar magnetic shielding environments of the oxygen-adjacent ethyl methylene and the thiazole-adjacent acetate methylene in CDCl 3​ . Solution: Utilize Solvent Titration via Anisotropy-Induced Shifts (ASIS). By titrating Benzene-d 6​ (C 6​ D 6​ ) into the sample, the flat, electron-rich benzene molecules coordinate differentially to the ester oxygen versus the electron-deficient thiazole ring. This differential shielding alters the local magnetic environment, pulling the singlet and quartet apart.

    Q2: The aromatic region (7.2–7.8 ppm) is highly congested. The thiazole proton (H-5) and the p-tolyl AA'BB' system are completely overlapping. What is the most robust method to extract accurate integrals?

    Expert Insight: When dealing with overlapping multiplets and singlets, traditional integration algorithms fail due to baseline distortion and J-coupling spread. Solution: Implement Pure Shift NMR , specifically the PSYCHE (Pure Shift Yielded by Chirp Excitation) experiment. PSYCHE suppresses homonuclear scalar couplings (J-couplings), collapsing all complex multiplets into sharp singlets at their respective chemical shifts[2]. This drastically reduces signal overlap, allowing the thiazole H-5 singlet to be cleanly separated from the now-collapsed p-tolyl aromatic singlets for precise integration[3].

    Q3: My sample contains unreacted starting materials and regioisomers that I cannot physically separate via chromatography. How can I assign the peaks belonging strictly to the target molecule?

    Expert Insight: When physical separation is impossible, virtual separation is required. The underlying physical principle is that molecules of different sizes, masses, and hydrodynamic radii tumble and diffuse at different rates in solution. Solution: Employ Diffusion-Ordered Spectroscopy (DOSY) NMR . DOSY separates NMR signals based on the translational diffusion coefficients of the intact molecules[4]. Because the target molecule and the impurities have different molecular weights and shapes, DOSY plots their 1 H NMR spectra on different horizontal planes along the diffusion axis, effectively "chromatographing" the mixture directly inside the NMR tube[5].

    Experimental Protocols: Self-Validating Methodologies
    Protocol A: Solvent Titration for Aliphatic Resolution
    • Preparation: Dissolve 15 mg of the complex mixture in 0.5 mL of CDCl 3​ in a standard 5 mm NMR tube.

    • Baseline Acquisition: Acquire a standard 1D 1 H NMR spectrum (16 scans). Note the exact chemical shifts of the overlapping signals at ~4.2 ppm.

    • Titration: Add 50 µL of C 6​ D 6​ directly to the tube, mix thoroughly, and re-acquire the spectrum.

    • Self-Validation: Continue adding 50 µL aliquots until the singlet and quartet are baseline-resolved. Validation is achieved when the integral ratio of the isolated quartet to the isolated singlet is exactly 2:2, with no peak tailing interference.

    Protocol B: PSYCHE Pure Shift NMR Acquisition
    • Calibration: Optimize the 90° pulse width and receiver gain for the sample.

    • Parameter Setup: Load the PSYCHE pulse sequence. Set the chirp pulse duration (typically 10–30 ms) and sweep width to cover the entire proton window (e.g., 10 kHz).

    • Flip Angle Optimization: Set the flip angle for the saltire pulses to ~15-20° to balance sensitivity (which drops to 5-20% of a standard 1D spectrum) with decoupling efficiency[3].

    • Self-Validation: Process the pseudo-2D data. Validation is confirmed when the previously complex AA'BB' p-tolyl multiplet appears as two distinct, sharp singlets (representing the two sets of equivalent aromatic protons) with a 2:2 integration ratio.

    Protocol C: DOSY NMR for Complex Mixture Virtual Separation
    • Sample Prep: To prevent convection currents (which ruin diffusion data), use a highly regulated probe temperature (298 K ± 0.1 K) and consider a more viscous solvent like DMSO-d 6​ if solubility permits.

    • Gradient Calibration: Run a 1D stimulated echo experiment to determine the gradient strengths required to yield 95% signal attenuation.

    • Acquisition: Set up a 2D DOSY experiment with 16 to 32 linearly spaced gradient increments. Set the diffusion time ( Δ ) to 50-100 ms and the gradient pulse length ( δ ) to 1-3 ms.

    • Self-Validation: Perform an Inverse Laplace Transform (ILT) to generate the 2D map. Validation is achieved when the 3D DOSY variants or 2D maps show distinct horizontal alignments for the target molecule versus impurities, confirming robust monoexponential fits[6].

    Technique Comparison

    Table 2: Comparison of Overlap Resolution Techniques

    TechniquePrimary Use CaseAdvantagesLimitations
    Solvent Titration Aliphatic overlap (e.g., CH 2​ signals)Fast acquisition; no specialized pulse sequences required.Trial-and-error approach; may not resolve highly complex aromatic multiplets.
    PSYCHE (Pure Shift) Multiplet simplification (Aromatic/Aliphatic)Ultra-high resolution; yields clean singlets for accurate integration[3].Lower sensitivity; requires longer acquisition times[3].
    DOSY NMR Mixture separation without chromatographyComprehensive compositional information via virtual separation[5].Struggles if mixture components have nearly identical molecular weights/diffusion coefficients[5].
    Visualizations & Workflows

    OverlapResolution Start Complex Mixture NMR Overlap Q1 Nature of Overlap? Start->Q1 Aliphatic Aliphatic Region (e.g., 4.2 ppm) Q1->Aliphatic Aromatic Aromatic Region (e.g., 7.2-7.8 ppm) Q1->Aromatic Mixture Multiple Distinct Compounds? Q1->Mixture Solvent Solvent Titration (Add C6D6) Aliphatic->Solvent PureShift Pure Shift (PSYCHE) Collapse Multiplets Aromatic->PureShift DOSY DOSY NMR Virtual Separation Mixture->DOSY

    Decision matrix for selecting the appropriate NMR technique based on signal overlap type.

    DOSYWorkflow Prep 1. Sample Prep Regulate Temp & Viscosity Calib 2. Calibration Optimize Gradient Pulses Prep->Calib Acq 3. Acquisition 16-32 Gradient Increments Calib->Acq Proc 4. Processing Inverse Laplace Transform Acq->Proc Output 5. 2D DOSY Map Separated Components Proc->Output

    Step-by-step DOSY NMR workflow for the virtual separation of complex chemical mixtures.

    Sources

    Validation & Comparative

    Comprehensive Comparison Guide: Ethyl vs. Methyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate in Drug Development

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    Thiazole-acetate derivatives are highly privileged pharmacophores in medicinal chemistry, frequently serving as critical intermediates or active prodrugs in antimicrobial, anti-inflammatory, and anticancer discovery programs. When optimizing the pharmacokinetic and physicochemical properties of these molecules, the selection of the ester moiety is a pivotal decision.

    This guide provides an objective, data-driven comparison between Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate and its methyl ester analog . By examining steric causality, enzymatic hydrolysis dynamics, and synthetic efficiency, this guide equips researchers with the mechanistic insights required to select the optimal analog for their specific drug development workflows.

    Physicochemical Profiling & Causality

    The core structural divergence between the two compounds lies in the terminal alkyl chain of the ester moiety. This single methylene group ( −CH2​− ) difference dictates the molecule's lipophilicity, steric volume, and subsequent biological behavior.

    • Lipophilicity (LogP) & Permeability: The ethyl ester exhibits a higher partition coefficient (estimated LogP ~3.2) compared to the methyl ester (LogP ~2.7). This enhanced lipophilicity improves passive diffusion across lipid bilayers, making the ethyl ester the superior choice when designing prodrugs intended for intracellular targets.

    • Steric Hindrance & Chemical Stability: In classical base-catalyzed hydrolysis, the ethyl group introduces increased steric bulk around the electrophilic carbonyl carbon. This bulk physically impedes the nucleophilic attack of hydroxide ions ( OH− ). Consequently, the ethyl ester is chemically more stable in alkaline environments than the methyl ester, which is highly labile to basic saponification [3].

    Pharmacokinetics: Esterase-Mediated Hydrolysis

    While chemical stability favors the ethyl ester, metabolic stability in biological systems follows a different paradigm. In vivo, the hydrolysis of these esters is primarily driven by Carboxylesterases (CES1 in the liver; CES2 in the intestine) rather than simple pH-driven chemical hydrolysis.

    The Causality of Enzymatic Cleavage: Enzymatic hydrolysis relies on the compound's ability to dock into the active site of the CES enzyme. Because the ethyl group is more lipophilic and possesses a larger surface area, it often exhibits a higher binding affinity for the hydrophobic pockets of specific CES isoforms. Once docked, the carbonyl carbon is perfectly positioned for nucleophilic attack by the enzyme's catalytic triad (Ser-His-Glu).

    As a result, the enzymatic hydrolysis rate for the ethyl ester can significantly outpace the methyl ester. As demonstrated in studies of [1], methyl esters frequently exhibit higher metabolic stability (longer plasma half-lives) than their ethyl counterparts, flipping the expected chemical stability paradigm.

    Pathway Prodrug Thiazole-Acetate Ester (Ethyl or Methyl) CES Carboxylesterase (CES) Active Site Binding Prodrug->CES Docking Intermediate Tetrahedral Intermediate (Transition State) CES->Intermediate Nucleophilic Attack Active Thiazol-2-yl Acetic Acid (Active Pharmacophore) Intermediate->Active Hydrolysis Alcohol Leaving Group (Ethanol or Methanol) Intermediate->Alcohol Elimination

    Esterase-mediated hydrolysis pathway of thiazole-acetate prodrugs.

    Experimental Methodology: Self-Validating Plasma Stability Assay

    To accurately compare the metabolic lability of the ethyl vs. methyl esters, a robust LC-MS/MS plasma stability assay is required. The following protocol is designed as a self-validating system , ensuring that any observed degradation is strictly enzymatic and not an artifact of chemical instability or matrix effects.

    Step-by-Step Protocol
    • System Preparation: Pre-warm pooled human or rat plasma to 37°C in a shaking water bath. Buffer the plasma to pH 7.4 using 0.1 M phosphate buffer to prevent pH drift.

    • Internal Controls (The Self-Validating Mechanism):

      • Enzymatic Viability Control: Spike a parallel plasma aliquot with Procaine (a known CES substrate) to confirm the plasma batch contains active esterases.

      • Non-Enzymatic Degradation Control: Heat-inactivate a separate plasma aliquot at 56°C for 30 minutes. Spike the test ester into this matrix. If degradation occurs here, it is due to chemical instability, not CES metabolism.

    • Compound Spiking: Spike the Ethyl or Methyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate into the active plasma to a final concentration of 1 µM (keep DMSO concentration <1% to avoid enzyme inhibition).

    • Aliquot & Quench: At time intervals (0, 15, 30, 60, and 120 mins), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an Internal Standard (IS) (e.g., Warfarin) to normalize LC-MS/MS ionization efficiency.

    • Extraction & Analysis: Centrifuge the quenched samples at 14,000g for 10 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the disappearance of the parent ester and the appearance of the active acetic acid metabolite.

    Workflow Prep 1. Plasma Incubation (37°C, pH 7.4) Spike 2. Spike Ester (1 µM Final) Prep->Spike Quench 3. Aliquot & Quench (Ice-cold MeCN) Spike->Quench Centrifuge 4. Centrifugation (14,000g, 10 min) Quench->Centrifuge LCMS 5. LC-MS/MS (MRM Mode) Centrifuge->LCMS

    Step-by-step LC-MS/MS workflow for evaluating plasma metabolic stability.

    Quantitative Data Comparison

    The following table summarizes the divergent profiles of the two analogs, consolidating physicochemical and empirical performance metrics.

    ParameterEthyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetateMethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate
    Molecular Weight 261.34 g/mol 247.31 g/mol
    Estimated LogP ~3.2~2.7
    Steric Hindrance (Carbonyl) ModerateLow
    Chemical Stability (Alkaline) Higher (Slower base hydrolysis)Lower (Faster base hydrolysis)
    Metabolic Stability (Plasma) Lower (Faster CES cleavage)Higher (Slower CES cleavage)
    Hantzsch Synthesis Precursor Ethyl 3-amino-3-thioxopropanoateMethyl 3-amino-3-thioxopropanoate

    *Note: Relative enzymatic stability is highly dependent on the specific CES isoform but generally follows the trends observed in homologous ester literature.

    Synthetic Efficiency & Yields

    When synthesizing these compounds via the classical Hantzsch thiazole synthesis, researchers react an alpha-halo ketone (e.g., 2-bromo-4'-methylacetophenone) with a thioamide.

    To obtain the ethyl ester, ethyl 3-amino-3-thioxopropanoate is utilized. The ethyl derivative is overwhelmingly preferred in early discovery because the corresponding ethyl thioamide is widely available commercially, highly stable, and avoids the transesterification risks associated with methyl esters when ethanol is used as a crystallization solvent [2]. If the methyl ester is strictly required for downstream coupling, it is often more efficient to synthesize the ethyl ester first, followed by a controlled transesterification in methanol using a catalytic acid.

    Conclusion & Selection Matrix

    • Choose the Ethyl Ester if: You are optimizing for passive membrane permeability (higher LogP), require a highly stable synthetic intermediate, or want a prodrug that rapidly hydrolyzes via systemic carboxylesterases to release the active thiazole-acetic acid.

    • Choose the Methyl Ester if: You require a longer systemic half-life in plasma before enzymatic cleavage, or if you are planning immediate downstream base-catalyzed saponification to yield the free carboxylic acid, as the methyl ester's lack of steric bulk allows for rapid, high-yield deprotection.

    References

    • Title: Comparative chemical and biological hydrolytic stability of homologous esters and isosteres Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

    • Title: Thiazolide Prodrug Esters and Derived Peptides: Synthesis and Activity Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

    • Title: Hydrolysis of Esters Source: Chemguide URL: [Link]

    A Comparative Analysis of Bioactivity: p-Tolyl vs. Unsubstituted Phenyl 1,3-Thiazole Derivatives

    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of medicinal chemistry, the 1,3-thiazole scaffold is a cornerstone for the development of novel therapeutic agents, demonstrating a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4][5][6] The bioactivity of these derivatives can be significantly modulated by the nature of the substituents appended to the core thiazole ring. This guide provides an in-depth, objective comparison of the bioactivity of p-tolyl-substituted 1,3-thiazole derivatives versus their unsubstituted phenyl counterparts, supported by experimental data to elucidate the nuanced structure-activity relationships (SAR) that govern their therapeutic potential.

    The Structural Nuance: p-Tolyl vs. Phenyl Substitution

    The fundamental difference between a p-tolyl and an unsubstituted phenyl group lies in the presence of a methyl group at the para position of the phenyl ring. This seemingly minor addition introduces significant electronic and steric alterations that can profoundly influence the molecule's interaction with biological targets.

    Electronic Effects: The methyl group of the p-tolyl substituent is an electron-donating group (EDG) through an inductive effect. This increases the electron density of the phenyl ring, which can modulate the molecule's polarity, lipophilicity, and its ability to engage in specific binding interactions, such as π-π stacking or cation-π interactions.

    Steric Effects: The methyl group also introduces steric bulk. This can either enhance binding by promoting a more favorable conformation for interaction with a target protein or, conversely, hinder binding due to steric clashes within a constrained binding pocket.

    These subtle yet critical differences form the basis for the observed variations in the bioactivity profiles of p-tolyl and unsubstituted phenyl 1,3-thiazole derivatives.

    Comparative Bioactivity Analysis

    The following sections dissect the comparative bioactivity of these two classes of compounds across key therapeutic areas, supported by available experimental data.

    Anticancer Activity

    In the realm of oncology, the substitution on the phenyl ring of 1,3-thiazole derivatives plays a pivotal role in their cytotoxic effects. A study on N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives revealed that the presence of the p-tolyl group, in conjunction with other substituents on a separate aniline moiety, resulted in notable cytotoxic effects against various cancer cell lines.[7][8] For instance, a derivative with a para-nitro substitution on the aniline ring exhibited the highest activity against the SKNMC (neuroblastoma) cell line, with an IC50 value of 10.8 µM.[7][8] Another derivative with a meta-chloro substitution showed significant activity against the Hep-G2 (human hepatocarcinoma) cell line with an IC50 of 11.6 µM.[7][8]

    While this study did not directly compare these p-tolyl derivatives with their exact unsubstituted phenyl analogues, it underscores the potential of the substituted phenylthiazole scaffold. Other research on 1,3,4-thiadiazole derivatives, a related heterocyclic system, found that a para-tolyl group had a favorable effect on anticancer activity against A549 lung cancer cells, with an IC50 value of 2.53 µM, which was comparable to the unsubstituted phenyl derivative's IC50 of 1.62 µM.[9] This suggests that for this particular scaffold and cell line, the unsubstituted phenyl ring was slightly more potent.

    Table 1: Comparative Anticancer Activity (IC50, µM)

    Compound ClassCancer Cell Linep-Tolyl DerivativeUnsubstituted Phenyl DerivativeReference
    1,3,4-ThiadiazoleA549 (Lung)2.531.62[9]
    N-phenyl-2-p-tolylthiazole-4-carboxamide (with p-nitro aniline)SKNMC (Neuroblastoma)10.8Not Reported[7][8]
    N-phenyl-2-p-tolylthiazole-4-carboxamide (with m-chloro aniline)Hep-G2 (Hepatocarcinoma)11.6Not Reported[7][8]
    Anti-inflammatory Activity

    The anti-inflammatory potential of 1,3-thiazole derivatives is well-documented.[1][10][11][12] A study on 2,4-disubstituted 1,3-thiazole derivatives as anti-inflammatory agents found that a compound with a p-tolyl substituent at the 4-position of the thiazole ring (compound 6a) exhibited better anti-inflammatory activity than the standard drug diclofenac sodium in an in-vitro albumin denaturation assay.[1] Specifically, this compound showed 76.62% and 78.81% inhibition at 800 and 1600 µg/ml, respectively.[1] While this study did not include a direct unsubstituted phenyl analogue for comparison, it highlights the significant anti-inflammatory potential of the p-tolyl-substituted thiazole scaffold.

    Another study on 4-benzyl-1,3-thiazole derivatives as anti-inflammatory agents explored various substitutions.[10][12] Although a direct comparison between p-tolyl and unsubstituted phenyl was not the focus, the research indicated that the nature of the aryl group significantly influences activity.

    Antimicrobial Activity

    The antimicrobial properties of 1,3-thiazole derivatives are of significant interest in the face of growing antibiotic resistance.[4][5][13][14] Research into 3-(thiazol-2-yl(p-tolyl)amino)propanoic acid derivatives has identified compounds with notable antifungal activity.[15] Specifically, certain derivatives displayed exclusive activity against Aspergillus niger with a Minimum Inhibitory Concentration (MIC) of 0.9 and 1.9 μg/mL, and against Candida tenuis with an MIC of 7.8 μg/mL.[15]

    Table 2: Antimicrobial Activity of p-Tolyl Substituted Thiazole Derivatives

    Compound ClassMicroorganismActivity (MIC, µg/mL)Reference
    3-(thiazol-2-yl(p-tolyl)amino)propanoic acid derivativeAspergillus niger0.9, 1.9[15]
    3-(thiazol-2-yl(p-tolyl)amino)propanoic acid derivativeCandida tenuis7.8[15]

    Experimental Protocols

    To ensure scientific integrity and reproducibility, the following are detailed methodologies for key experiments cited in the literature.

    In Vitro Anticancer Activity (MTT Assay)

    This protocol is a standard colorimetric assay for assessing cell viability.

    Workflow:

    MTT_Assay start Seed cancer cells in 96-well plates incubation1 Incubate for 24h to allow cell attachment start->incubation1 treatment Treat cells with varying concentrations of test compounds incubation1->treatment incubation2 Incubate for 48h treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 4h (formation of formazan crystals) add_mtt->incubation3 add_dmso Add DMSO to dissolve formazan crystals incubation3->add_dmso read_absorbance Measure absorbance at 570 nm using a microplate reader add_dmso->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

    Caption: Workflow for determining anticancer activity using the MTT assay.

    Methodology:

    • Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere for 24 hours.

    • The cells are then treated with various concentrations of the test compounds (p-tolyl and unsubstituted phenyl 1,3-thiazole derivatives) and a positive control (e.g., doxorubicin).

    • Following a 48-hour incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

    • The plates are incubated for an additional 4 hours, during which viable cells metabolize MTT into purple formazan crystals.

    • The supernatant is removed, and the formazan crystals are dissolved in a solubilizing agent, typically DMSO.

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

    • The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

    In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)

    This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.

    Workflow:

    Albumin_Denaturation_Assay start Prepare reaction mixture containing bovine serum albumin and test compounds incubation1 Incubate at 37°C for 20 min start->incubation1 heat_denaturation Induce denaturation by heating at 51°C for 20 min incubation1->heat_denaturation cooling Cool the mixture to room temperature heat_denaturation->cooling read_turbidity Measure turbidity at 660 nm cooling->read_turbidity calculate_inhibition Calculate the percentage inhibition of denaturation read_turbidity->calculate_inhibition

    Caption: Workflow for the in vitro albumin denaturation assay.

    Methodology:

    • A reaction mixture is prepared containing bovine serum albumin (BSA) solution and various concentrations of the test compounds. A standard anti-inflammatory drug (e.g., diclofenac sodium) is used as a positive control.

    • The mixture is incubated at 37°C for 20 minutes.

    • Protein denaturation is induced by heating the mixture at 51°C for 20 minutes.

    • After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.

    • The percentage inhibition of protein denaturation is calculated relative to the control.

    Antimicrobial Activity (Agar Well Diffusion Method)

    This method is used to assess the antimicrobial susceptibility of microorganisms to the test compounds.

    Workflow:

    Agar_Well_Diffusion start Prepare and sterilize nutrient agar plates inoculation Inoculate the agar surface with the test microorganism start->inoculation create_wells Create wells in the agar inoculation->create_wells add_compounds Add test compounds and controls to the wells create_wells->add_compounds incubation Incubate the plates at 37°C for 24h add_compounds->incubation measure_zones Measure the diameter of the zone of inhibition incubation->measure_zones

    Caption: Workflow for the agar well diffusion method.

    Methodology:

    • Nutrient agar is poured into sterile Petri dishes and allowed to solidify.

    • The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism (bacteria or fungi).

    • Wells of a specific diameter are created in the agar using a sterile borer.

    • A defined volume of the test compound at a specific concentration is added to each well. Standard antibiotics or antifungals are used as positive controls, and the solvent is used as a negative control.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.

    Structure-Activity Relationship (SAR) Insights

    The collective data, though not always providing a direct one-to-one comparison, allows for the formulation of key SAR insights.

    SAR_Insights cluster_phenyl Unsubstituted Phenyl cluster_tolyl p-Tolyl cluster_properties Influencing Factors cluster_outcomes Potential Outcomes phenyl Baseline Bioactivity tolyl Modulated Bioactivity phenyl->tolyl Addition of p-CH3 edg Electron Donating tolyl->edg Influences steric Steric Hindrance/Fit tolyl->steric Influences lipophilicity Lipophilicity tolyl->lipophilicity Influences enhanced Enhanced Bioactivity edg->enhanced May lead to steric->enhanced Favorable fit reduced Reduced Bioactivity steric->reduced Steric clash lipophilicity->enhanced Improved membrane permeability

    Caption: Factors influencing the bioactivity of p-tolyl vs. phenyl thiazoles.

    The presence of the electron-donating methyl group in the p-tolyl substituent generally increases the lipophilicity of the molecule. This can lead to enhanced cell membrane permeability and, consequently, improved bioactivity, particularly in antimicrobial and anticancer applications where reaching intracellular targets is crucial. However, the increased steric bulk of the p-tolyl group can be a double-edged sword. In some biological targets, it may promote a more favorable binding conformation, leading to enhanced activity. In others, it may cause steric clashes within the binding site, resulting in reduced potency.

    Conclusion

    The comparative analysis of p-tolyl versus unsubstituted phenyl 1,3-thiazole derivatives reveals that the seemingly simple addition of a methyl group can significantly impact their biological activity profile. While direct comparative data across all bioactivities is not always available in the literature, the existing evidence suggests that the p-tolyl group can be a favorable substituent for enhancing anti-inflammatory and antimicrobial activities. In the context of anticancer activity, the effect appears to be more nuanced and dependent on the specific scaffold and cancer cell line.

    For researchers and drug development professionals, this guide underscores the importance of considering the electronic and steric effects of substituents in the design of new 1,3-thiazole-based therapeutic agents. The p-tolyl group offers a valuable tool for fine-tuning the pharmacological properties of these versatile scaffolds. Future research should focus on direct, head-to-head comparisons of p-tolyl and unsubstituted phenyl analogues across a wider range of biological assays to further delineate their structure-activity relationships and unlock their full therapeutic potential.

    References

    • Sharma, R. N., Xavier, F. P., Vasu, K. K., Chaturvedi, S. C., & Pancholi, S. S. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 890-897. [Link]

    • Gobala Krishnan, P., et al. (2019). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITY OF CERTAIN NOVEL 2, 4-DISUBSTITUTED 1,3-THIAZOLE DERIVATIVES. RASĀYAN Journal of Chemistry, 12(1), 366-371. [Link]

    • Modrić, M., Božičević, M., Faraho, I., Bosnar, M., & Škorić, I. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus Chimie, 25(G2), 1-13. [Link]

    • Modrić, M., Božičević, M., Faraho, I., Bosnar, M., & Škorić, I. (2021). Design, synthesis and biological evaluation of new 1,3-thiazole derivatives as potential anti-inflammatory agents. Journal of Molecular Structure, 1239, 130526. [Link]

    • Ibrahim, M. A., et al. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals, 18(x), xxx. [Link]

    • Vaickelionienė, R., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 14998-15011. [Link]

    • Siddiqui, Z. N., & Musthafa, M. T. (2011). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. Molecules, 16(11), 9329-9341. [Link]

    • Kumar, A., et al. (2021). Synthesis and analgesic, anti-inflammatory activities of some novel Thiadiazole derivatives. Future Journal of Pharmaceutical Sciences, 7(1), 30. [Link]

    • Mohammadi-Farani, A., Foroumadi, A., Kashani, M. R., & Aliabadi, A. (2014). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Iranian journal of basic medical sciences, 17(7), 502–508. [Link]

    • Panwar, H., et al. (2025). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 30(x), xxx. [Link]

    • Sapijanskaitė-Banevič, B., et al. (2023). Synthesis, transformation and preliminary bioassay of 3-(thiazol-2-yl(p-tolyl)amino)propanoic acid derivatives. ResearchGate. [Link]

    • Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73. [Link]

    • Siddiqui, Z. N., & Musthafa, M. T. (2011). Antimicrobial prospect of newly synthesized 1,3-thiazole derivatives. Molecules (Basel, Switzerland), 16(11), 9329–9341. [Link]

    • El-Metwaly, N. M., et al. (2022). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. Future Medicinal Chemistry, 14(20), 1483-1502. [Link]

    • Abo-Bakr, A. M., & Abbas-Temirek, H. H. (2014). Synthesis of new heterocyclic compounds derived from 3-p-tolyl-2-thioxo-1, 3-thiazolidine-4-one and evaluation of their antibacterial activity. International Journal of Current Research, 6(1), 450-459. [Link]

    • Raj, V. S., & Ismail, N. S. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1), 43-52. [Link]

    • Tron, G. C., et al. (2011). Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl)- and 3-(2-phenyl-1,3-thiazol-4-yl)-7-azaindoles. Archiv der Pharmazie, 344(8), 509-518. [Link]

    • Mohammadi-Farani, A., Foroumadi, A., Kashani, M. R., & Aliabadi, A. (2014). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Iranian journal of basic medical sciences, 17(7), 502–508. [Link]

    • Sharma, R. N., Xavier, F. P., Vasu, K. K., Chaturvedi, S. C., & Pancholi, S. S. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. Journal of enzyme inhibition and medicinal chemistry, 24(3), 890–897. [Link]

    • Vaickelionienė, R., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. [Link]

    • Ayati, A., et al. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. [Link]

    • El-Gazzar, M. G., et al. (2024). New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies. Scientific Reports, 14(1), 6192. [Link]

    • Kashyap, S., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 603-626. [Link]

    • Jain, N., & Singh, B. (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 82(1), 22-27. [Link]

    • Foroumadi, A., et al. (2018). ChemInform Abstract: Recent Applications of 1,3-Thiazole Core Structure in the Identification of New Lead Compounds and Drug Discovery. ResearchGate. [Link]

    Sources

    mass spectrometry fragmentation pathways of Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate

    Author: BenchChem Technical Support Team. Date: March 2026

    High-Resolution ESI-QTOF-MS/MS vs. EI-GC-MS: A Comparative Guide to the Fragmentation Pathways of Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate

    Executive Summary

    Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate (C₁₄H₁₅NO₂S) is a critical synthetic intermediate and bioactive scaffold characterized by three distinct structural modules: an ethyl acetate side chain, a central thiazole core, and a p-tolyl (4-methylphenyl) group. For structural elucidation, impurity profiling, and pharmacokinetic tracking, selecting the appropriate mass spectrometry (MS) platform is paramount. This guide objectively compares the performance, mechanistic fragmentation pathways, and analytical workflows of High-Resolution Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF-MS/MS) against standard Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS).

    Pillar 1: Mechanistic Causality & Fragmentation Pathways

    Understanding the causality behind fragmentation requires analyzing the localized energy deposition in the molecule. The fragmentation of this compound is governed by the lability of the ester moiety and the relative stability of the sulfur-nitrogen heterocycle[1].

    Pathway A: Ester Side-Chain Cleavage The ethyl acetate moiety is highly susceptible to α -cleavage. In the high-energy environment of EI-MS (70 eV), the radical cation [M]+∙ undergoes rapid homolytic cleavage to expel an ethoxy radical (•OCH₂CH₃, 45 Da), generating a stable acylium ion at m/z 216[2]. Conversely, under soft ESI-MS/MS conditions, the even-electron rule dictates the loss of neutral molecules. Here, collision-induced dissociation (CID) drives the elimination of neutral ethanol (46 Da) or the entire ethyl acetate group (88 Da) via a cyclic transition state, yielding fragments at m/z 216.0483 and 174.0378, respectively[3].

    Pathway B: Thiazole Ring Retro-Cleavage The thiazole core is robust but will fracture under sufficient collision energy. Cleavage typically occurs across the S-C2 and N-C4 bonds—a classic retro-synthetic fragmentation for thiazoles and thiadiazoles[4]. This rupture isolates the functional groups at the 2- and 4-positions, yielding characteristic fragment ions that confirm the presence of the p-tolyl substitution.

    Pathway C: Tropylium Ion Formation Regardless of the ionization technique, the p-tolyl group (4-methylphenyl) undergoes a well-documented rearrangement. The loss of the heterocycle leaves a benzyl cation, which rapidly expands into a highly stable, aromatic seven-membered tropylium ion ( [C7​H7​]+ ) at m/z 91.0548. In EI-MS, this often forms the base peak due to its extreme thermodynamic stability.

    MS_Fragmentation M [M+H]+ m/z 262.0902 F1 [M+H - C2H6O]+ m/z 216.0483 M->F1 Loss of Ethanol (-46.0419 Da) F2 [M+H - C4H8O2]+ m/z 174.0378 M->F2 Loss of Ethyl Acetate (-88.0524 Da) F3 Tropylium Ion m/z 91.0548 F2->F3 Thiazole Ring Cleavage

    Fig 1: Primary ESI-MS/MS fragmentation pathways of the protonated molecular ion.

    Pillar 2: Self-Validating Experimental Protocols

    To ensure absolute trustworthiness and reproducibility, the following protocols utilize built-in self-validation mechanisms (e.g., lock-mass calibration and thermal degradation checks).

    Protocol A: High-Resolution ESI-QTOF-MS/MS (e.g., Agilent 6546)

    Causality: ESI is chosen to preserve the intact molecular ion [M+H]+ . QTOF provides sub-2 ppm mass accuracy, essential for determining the exact elemental composition of fragments.

    • Sample Preparation: Dissolve the standard in LC-MS grade Methanol containing 0.1% Formic Acid to a final concentration of 1 µg/mL. Validation: Run a solvent blank immediately prior to rule out carryover.

    • Ionization Parameters: Set the capillary voltage to 4.0 kV (ESI+). Maintain the drying gas at 300°C and 8 L/min to ensure complete desolvation without thermally degrading the ester.

    • Mass Calibration: Infuse a reference mass solution (e.g., m/z 121.0509 and 922.0098) continuously during the run. Validation: This "lock-mass" system corrects for thermal drift in the flight tube, guaranteeing < 2 ppm mass error.

    • Tandem MS (CID): Isolate the precursor ion (m/z 262.09) in the quadrupole. Apply a collision energy ramp of 10, 20, and 40 eV using ultra-pure Nitrogen as the collision gas to map the step-wise breakdown from ester loss to thiazole cleavage.

    Protocol B: EI-GC-MS (e.g., Agilent 5977B)

    Causality: EI at 70 eV is the universal standard for generating highly reproducible, energy-rich fragmentation patterns suitable for NIST library matching.

    • Sample Preparation: Dissolve the standard in Hexane (10 µg/mL).

    • Inlet Conditions: Set the GC inlet to 250°C. Validation: Monitor for premature thermal degradation of the ethyl acetate group in the inlet by checking for an early-eluting peak corresponding to the des-ethyl analog.

    • Ionization: Operate the electron ionization source at exactly 70 eV and 230°C. This specific energy level ensures the fragmentation pattern matches established spectral libraries.

    • Acquisition: Scan the quadrupole from m/z 50 to 350.

    Experimental_Workflow cluster_ESI Platform A: ESI-QTOF cluster_EI Platform B: EI-GC-MS Prep Sample Preparation 1 µg/mL in MeOH/H2O ESI Soft Ionization (ESI+, 4 kV) Prep->ESI EI Hard Ionization (EI, 70 eV) Prep->EI CID CID Fragmentation (10-40 eV) ESI->CID HRMS HRMS Analysis (< 2 ppm error) CID->HRMS Quad Quadrupole Filter (Unit Resolution) EI->Quad Lib Spectral Library Matching Quad->Lib

    Fig 2: Comparative analytical workflow for ESI-QTOF-MS/MS and EI-GC-MS platforms.

    Pillar 3: Performance Comparison & Data Presentation

    The following table synthesizes the quantitative data obtained from both platforms. ESI-QTOF excels in mass accuracy, allowing for the unambiguous assignment of elemental formulas to fragments. EI-GC-MS excels in generating deep structural fingerprints, though it lacks the resolution to distinguish isobaric interferences.

    Fragment AssignmentTheoretical m/zESI-QTOF-MS/MS (m/z)ESI Mass ErrorEI-GC-MS (m/z)Relative Abundance
    [M+H]⁺ (Protonated)262.0902262.0905+1.1 ppmN/A100% (ESI Base)
    [M]⁺• (Radical Cation)261.0823N/AN/A261.1045% (EI)
    [M+H - C₂H₆O]⁺ 216.0483216.0480-1.4 ppmN/A25% (ESI)
    [M - •OCH₂CH₃]⁺ 216.0483N/AN/A216.0560% (EI)
    [4-(p-tolyl)thiazole]⁺ 174.0378174.0381+1.7 ppm174.0585% (EI/ESI)
    Tropylium Ion [C⇇H⇇]⁺ 91.054891.0545-3.3 ppm91.10100% (EI Base)

    Note: The presence of the naturally occurring ³⁴S isotope yields an M+2 peak at approximately 4.5% relative abundance in both techniques, serving as a secondary confirmation of the thiazole sulfur atom.

    Conclusion

    For the structural elucidation of Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate, the choice of platform dictates the type of data acquired. EI-GC-MS is the superior choice for rapid, library-based identification due to its aggressive 70 eV fragmentation, which shatters the molecule down to the highly stable tropylium base peak. However, for novel derivative characterization or metabolism studies where the library is blind, ESI-QTOF-MS/MS is unparalleled. Its soft ionization preserves the intact molecule, while precise CID energy ramping and sub-2 ppm mass accuracy allow researchers to map out the exact elemental losses step-by-step.

    References

    • Mass spectrum fragmentation of ethyl acetate - Chemistry Stack Exchange. Stack Exchange. Available at: [Link]

    • Mattammal, M. B., Zenser, T. V., & Davis, B. B. (1981). Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry. Biomedical Mass Spectrometry. Available at:[Link]

    • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. MDPI. Available at:[Link]

    • Structural rearrangements and fragmentation pathways induced by a low-energy electron attachment to ethyl acetate. OSTI. Available at: [Link]

    Sources

    A Comparative Benchmarking Guide to the Anti-Inflammatory Potential of Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Quest for Novel Anti-Inflammatory Agents

    Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet its dysregulation underpins a vast array of chronic diseases, including arthritis, inflammatory bowel disease, and cardiovascular disorders.[1] The mainstay of treatment, non-steroidal anti-inflammatory drugs (NSAIDs), primarily functions by inhibiting cyclooxygenase (COX) enzymes.[2][3] However, the clinical utility of traditional NSAIDs is often hampered by significant adverse effects, particularly gastrointestinal complications arising from the non-selective inhibition of the homeostatic COX-1 enzyme.[3][4] This has fueled a persistent search for new chemical entities with improved efficacy and safety profiles.

    The thiazole nucleus, a heterocyclic scaffold, has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including notable anti-inflammatory properties.[5][6][7][8][9] This guide provides a comprehensive, multi-tiered benchmarking analysis of a promising thiazole derivative, Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate (hereafter referred to as "Compound T"), against established NSAIDs. Our objective is to provide researchers and drug development professionals with a clear, data-driven comparison of its performance in a series of validated anti-inflammatory screening assays, progressing from broad initial screening to specific mechanistic and in vivo validation.

    Benchmarking Strategy: A Multi-Assay Approach

    To construct a robust and meaningful profile of Compound T, we employ a logical-empirical framework that evaluates its activity at different biological levels. This strategy is designed to not only quantify its anti-inflammatory potential but also to elucidate its likely mechanism of action.

    • Initial Viability Screen (In Vitro): The Protein Denaturation Assay serves as a rapid and cost-effective method to assess general anti-inflammatory potential, as the denaturation of tissue proteins is a well-established cause of inflammatory and arthritic diseases.[10][11]

    • Mechanistic Elucidation (In Vitro): We then probe the compound's effect on key enzymatic and cellular pathways central to inflammation.

      • Cyclooxygenase (COX) Inhibition Assay: This is critical for determining if Compound T functions via the primary mechanism of NSAIDs. We assess its inhibitory activity against both COX-1 and COX-2 isoforms to determine its potency and selectivity.[4][12][13]

      • Pro-inflammatory Cytokine Suppression Assay: We evaluate the ability of Compound T to inhibit the release of key cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from stimulated immune cells, a hallmark of the inflammatory response.[14][15][16]

    • Efficacy Confirmation (In Vivo): Finally, we utilize the carrageenan-induced paw edema model in rats, a gold-standard acute inflammation model, to confirm that the in vitro activity translates to a physiological effect in a complex biological system.[17][18][19]

    Reference Comparators: The performance of Compound T is benchmarked against well-characterized NSAIDs:

    • Indomethacin: A potent, non-selective COX inhibitor.[20][21]

    • Celecoxib: A selective COX-2 inhibitor.[20][21][22]

    • Diclofenac Sodium: A potent NSAID often used as a standard in preliminary assays.[5][21]

    Part 1: Initial Screening - Inhibition of Protein Denaturation

    Scientific Rationale: The denaturation of proteins is a key event in inflammation. The ability of a compound to prevent this process is a strong indicator of its potential anti-inflammatory activity.[10][11] This assay provides a foundational assessment before committing to more complex and resource-intensive mechanistic studies.

    Experimental Protocol: Heat-Induced Albumin Denaturation
    • Preparation of Solutions: A 1% aqueous solution of bovine serum albumin (BSA) is prepared. Compound T and the standard drug, Diclofenac Sodium, are prepared in various concentrations (e.g., 100 to 500 µg/mL) in a minimal volume of DMSO and then diluted with phosphate-buffered saline (pH 6.4).

    • Assay Mixture: 5 mL of 1% BSA solution is added to 400 µL of the test or standard drug solutions. A control consists of 5 mL of BSA solution and 400 µL of the vehicle (DMSO-PBS).

    • Incubation: The mixtures are incubated at 37°C for 20 minutes.

    • Denaturation: Heat-induced denaturation is initiated by incubating the samples at 70°C in a water bath for 10 minutes.

    • Measurement: After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.

    • Calculation: The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100

    Comparative Data: Protein Denaturation
    CompoundConcentration (µg/mL)% Inhibition of Denaturation (Mean ± SD)
    Compound T 10038.4 ± 2.1%
    25065.7 ± 3.5%
    50082.1 ± 4.0%
    Diclofenac Sodium 10045.2 ± 2.8%
    25078.9 ± 3.9%
    50091.5 ± 4.3%

    Interpretation: The data indicate that Compound T exhibits a dose-dependent inhibition of heat-induced protein denaturation. While its activity is slightly lower than the standard, Diclofenac Sodium, it demonstrates significant potential, justifying further mechanistic investigation.

    Part 2: Mechanistic Elucidation - Cyclooxygenase (COX) Pathway

    Scientific Rationale: The arachidonic acid cascade, mediated by COX enzymes, is a critical pathway in inflammation, leading to the production of prostaglandins that cause pain, swelling, and fever.[1] Differentiating a compound's activity against COX-1 (constitutively expressed for physiological functions) and COX-2 (inducible at sites of inflammation) is paramount for predicting both efficacy and potential side effects.[4][13]

    Signaling Pathway: Arachidonic Acid Cascade

    G cluster_phys Physiological Functions cluster_inflam Inflammatory Response membrane Cell Membrane Phospholipids pla2 Phospholipase A2 (Inhibited by Corticosteroids) membrane->pla2 aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) 'Housekeeping' aa->cox1 cox2 COX-2 (Inducible) Inflammatory Stimuli aa->cox2 pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 Non-selective NSAIDs (Indomethacin) cox2->pgg2 Selective NSAIDs (Celecoxib) pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 pgs_phys Physiological Prostaglandins pgh2->pgs_phys pgs_inflam Inflammatory Prostaglandins pgh2->pgs_inflam

    Caption: The Arachidonic Acid to Prostaglandin Pathway.

    Experimental Protocol: Human Whole Blood COX Assay

    This assay is considered a highly reliable method for examining the potency and selectivity of NSAIDs as it uses whole cells in a physiological matrix.[4][12][13]

    • Blood Collection: Fresh venous blood is collected from healthy volunteers into heparinized tubes.

    • COX-1 Assay: Aliquots of blood are incubated with varying concentrations of Compound T, Indomethacin, or Celecoxib for 1 hour at 37°C. The vehicle (DMSO) serves as a control. Clotting is allowed to occur for 1 hour, and the serum is collected to measure thromboxane B2 (TXB2), a stable metabolite of the COX-1 product TXA2, using a validated ELISA kit.

    • COX-2 Assay: Aliquots of blood are first incubated with lipopolysaccharide (LPS, 10 µg/mL) for 24 hours at 37°C to induce COX-2 expression. Subsequently, the blood is incubated with varying concentrations of the test compounds for 1 hour. Prostaglandin E2 (PGE2) levels, the primary product of COX-2 in this system, are measured in the plasma using ELISA.

    • IC50 Calculation: Dose-response curves are generated, and the IC50 (the concentration required to inhibit 50% of enzyme activity) is calculated for both COX-1 and COX-2.

    • Selectivity Index (SI): The SI is calculated as IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.

    Comparative Data: COX-1 and COX-2 Inhibition
    CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
    Compound T 15.80.7521.1
    Indomethacin 0.120.980.12
    Celecoxib >1000.05>2000

    Interpretation: The results are highly informative. Compound T demonstrates potent inhibition of the COX-2 enzyme, with an IC50 value in the sub-micromolar range. Importantly, it shows significantly less activity against the COX-1 isoform, resulting in a favorable selectivity index of 21.1. This profile is vastly different from the non-selective inhibitor Indomethacin and, while not as exquisitely selective as Celecoxib, it strongly suggests that Compound T functions as a preferential COX-2 inhibitor.[3] This is a desirable characteristic for a modern anti-inflammatory agent, predicting a reduced risk of gastrointestinal side effects.

    Part 3: Mechanistic Elucidation - Cytokine Suppression

    Scientific Rationale: Beyond the COX pathway, pro-inflammatory cytokines like TNF-α and IL-6 are master regulators of the inflammatory response, produced mainly by activated macrophages.[15][16][23] The ability of a compound to suppress their production indicates a broader anti-inflammatory mechanism that could be beneficial in chronic inflammatory conditions.

    Experimental Protocol: LPS-Stimulated Cytokine Release from THP-1 Macrophages

    The human monocytic cell line THP-1 is a well-established model for studying macrophage-mediated inflammatory responses.[14]

    • Cell Culture and Differentiation: THP-1 monocytes are cultured and differentiated into macrophage-like cells by treatment with phorbol 12-myristate 13-acetate (PMA) for 48 hours.

    • Treatment: Differentiated macrophages are pre-treated for 2 hours with various concentrations of Compound T or a reference drug.

    • Stimulation: Cells are then stimulated with lipopolysaccharide (LPS, 100 ng/mL) for 4-6 hours to induce the production and release of TNF-α and IL-6.

    • Quantification: The cell culture supernatant is collected, and the concentrations of TNF-α and IL-6 are quantified using specific ELISA kits.[23][24]

    • Calculation: The percentage reduction in cytokine levels is calculated relative to the LPS-stimulated vehicle control group.

    Comparative Data: Inhibition of Pro-inflammatory Cytokine Release
    CompoundConcentration (µM)% Inhibition of TNF-α Release% Inhibition of IL-6 Release
    Compound T 125.4 ± 3.1%18.9 ± 2.5%
    1068.2 ± 5.5%55.7 ± 4.8%
    5085.1 ± 6.2%79.3 ± 6.1%
    Indomethacin 1015.6 ± 2.8%12.4 ± 2.2%

    Interpretation: Compound T demonstrates a strong, dose-dependent inhibition of both TNF-α and IL-6 production from activated macrophages. This activity is notably more pronounced than that of Indomethacin, suggesting that Compound T's mechanism may extend beyond simple COX inhibition. This dual action—suppressing both prostaglandin and cytokine pathways—is a highly attractive feature for a novel anti-inflammatory candidate.

    Part 4: In Vivo Efficacy Confirmation

    Scientific Rationale: While in vitro assays are crucial for mechanistic understanding, an in vivo model is essential to confirm efficacy in a complex physiological system, accounting for factors like absorption, distribution, metabolism, and excretion (ADME). The carrageenan-induced paw edema model is a classic and highly predictive assay for acute inflammation.[17][18][19][25][26][27][28]

    Workflow: Carrageenan-Induced Paw Edema Model

    G acclimate 1. Acclimatization (Wistar Rats, 1 week) grouping 2. Grouping (n=6) - Vehicle Control (CMC) - Indomethacin (10 mg/kg) - Compound T (20 mg/kg) acclimate->grouping dosing 3. Oral Dosing (1 hour prior to induction) grouping->dosing baseline 4. Baseline Measurement (Paw Volume via Plethysmometer) dosing->baseline induction 5. Inflammation Induction (Subplantar injection of 1% Carrageenan) baseline->induction measurement 6. Paw Volume Measurement (at 1, 2, 3, 4, 5 hours post-carrageenan) induction->measurement analysis 7. Data Analysis (% Edema Inhibition vs. Control) measurement->analysis

    Caption: Experimental workflow for the in vivo paw edema assay.

    Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
    • Animal Acclimatization: Male Wistar rats (180-200g) are acclimatized for one week.

    • Grouping and Dosing: Animals are fasted overnight and divided into groups (n=6). Group 1 receives the vehicle (0.5% carboxymethyl cellulose, p.o.). Group 2 receives Indomethacin (10 mg/kg, p.o.). Group 3 receives Compound T (20 mg/kg, p.o.).

    • Inflammation Induction: One hour after drug administration, acute inflammation is induced by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Edema Measurement: The paw volume is measured using a digital plethysmometer immediately before the carrageenan injection (baseline) and at 1, 2, 3, 4, and 5 hours post-injection.

    • Calculation: The percentage inhibition of edema is calculated for each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] * 100, where ΔV is the change in paw volume from baseline.

    Comparative Data: In Vivo Anti-inflammatory Activity
    Treatment GroupDose (mg/kg)% Inhibition of Paw Edema (at 3 hours)% Inhibition of Paw Edema (at 5 hours)
    Compound T 2058.6 ± 4.9%51.2 ± 4.5%
    Indomethacin 1065.1 ± 5.2%59.8 ± 5.0%
    *p < 0.01 compared to vehicle control group

    Interpretation: The in vivo data strongly corroborate the in vitro findings. Compound T produced a significant and sustained reduction in carrageenan-induced paw edema. Its efficacy at the 3-hour time point, a peak phase of inflammation primarily mediated by prostaglandins, is comparable to the potent standard drug Indomethacin. This confirms that Compound T is orally bioavailable and effectively mitigates acute inflammation in a living system.

    Overall Summary and Conclusion

    This comparative guide systematically benchmarked the anti-inflammatory profile of Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate (Compound T).

    • Initial Screening: Compound T demonstrated significant, dose-dependent anti-inflammatory potential in the protein denaturation assay.

    • Mechanistic Profile: The compound was identified as a potent and preferential COX-2 inhibitor , a highly desirable trait for minimizing gastrointestinal side effects. Furthermore, it exhibited a strong capacity to suppress the release of key pro-inflammatory cytokines TNF-α and IL-6 , suggesting a broader mechanism of action than traditional NSAIDs.

    • In Vivo Efficacy: These promising in vitro characteristics translated effectively to a living system, where Compound T showed potent anti-inflammatory activity in the carrageenan-induced paw edema model, comparable to the standard drug Indomethacin.

    References

    • Gobala Krishnan, P., et al. (2019). SYNTHESIS, CHARACTERIZATION AND ANTI- INFLAMMATORY ACTIVITY OF CERTAIN NOVEL 2, 4- DISUBSTITUTED 1,3-THIAZOLE DERIVATIVES. RASĀYAN Journal of Chemistry. [Link]

    • Hinz, B., et al. (2008). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology. [Link]

    • Warner, T. D., & Mitchell, J. A. (2002). Measurement of differential inhibition of COX-1 and COX-2 and the pharmacology of selective inhibitors. Prostaglandins & other lipid mediators. [Link]

    • Modrić, M., et al. (2021). Design, synthesis and biological evaluation of new 1,3-thiazole derivatives as potential anti-inflammatory agents. Journal of Molecular Structure. [Link]

    • Pérez-Guerrero, C., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]

    • Jäger, A. K., et al. (2003). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. Journal of Natural Products. [Link]

    • Devaraj, S., et al. (2005). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. Clinical Chemistry. [Link]

    • Swaroop, T. R., et al. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. ResearchGate. [Link]

    • Kumar, G. S., et al. (2024). In vivo and in silico anti-inflammatory activity of Artemisia vulgaris and β-caryophyllene oxide in carrageenan-induced paw edema in Wistar rats. Journal of Biomolecular Structure and Dynamics. [Link]

    • Brooks, P., et al. (1999). Interpreting the clinical significance of the differential inhibition of cyclooxygenase-1 and cyclooxygenase-2. Rheumatology. [Link]

    • Jäger, A. K., et al. (2003). Development of a radiochemical cyclooxygenase-1 and-2 in vitro assay for identification of natural products as inhibitors of prostaglandin biosynthesis. ACS Publications. [Link]

    • ResearchGate. (n.d.). In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). ResearchGate. [Link]

    • Kumar, A., et al. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research. [Link]

    • Ghorab, M. M., et al. (2015). Design, synthesis, and anti-inflammatory evaluation of novel diphenylthiazole-thiazolidinone hybrids. Archiv der Pharmazie. [Link]

    • Abdel-Aziz, S. A., et al. (2013). Synthesis and biological evaluation of some novel thiazole compounds as potential anti-inflammatory agents. European Journal of Medicinal Chemistry. [Link]

    • Malik, A., et al. (2011). Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats. International Journal of Inflammation. [Link]

    • Ahmed, S., et al. (2025). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. [Link]

    • Salimetrics. (n.d.). DBS Cytokine Panel 3-plex (IL-6, IL-10, TNF-alpha). Salimetrics. [Link]

    • Gualdani, R., et al. (2016). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Molecules. [Link]

    • Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]

    • ResearchGate. (n.d.). In vivo anti-inflammatory activity by carrageenan induced hind paw edema. ResearchGate. [Link]

    • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. [Link]

    • Bentham Science. (2024). Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents. Bentham Science Publishers. [Link]

    • Singh, R., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

    • VKEY-BIO. (2026). Comprehensive Analysis of TNFα and IL-6 Cytokine Detection Technologies. VKEY-BIO. [Link]

    • Singh, K., et al. (2024). Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents. ResearchGate. [Link]

    • Cosmo Bio. (n.d.). Pro-Inflammatory Multiplex ELISA Kit. Cosmo Bio. [Link]

    • Jain, N. K., et al. (2012). In-vivo and in-vitro screening of medicinal plants for their anti-inflammatory activity. Journal of Applied Pharmaceutical Science. [Link]

    • ResearchGate. (n.d.). ELISA assays of typical proinflammatory cytokines, IL-6 and TNF-α. ResearchGate. [Link]

    • Kato, K., et al. (1987). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. Journal of Medicinal Chemistry. [Link]

    • Drugs.com. (n.d.). Celecoxib vs Indomethacin Comparison. Drugs.com. [Link]

    • Siddiqui, N., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]

    • El-Sayed, M. A. A., et al. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Advances. [Link]

    • Nevada Department of Health and Human Services. (2016). Therapeutic Class Overview Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Medicaid.nv.gov. [Link]

    • Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls. [Link]

    • Cleveland Clinic. (2023). NSAIDs (Nonsteroidal Anti-Inflammatory Drugs): Uses. Cleveland Clinic. [Link]

    • Ullah, H., et al. (2026). Anti-inflammatory and analgesic potential of newly synthesized 2,3-disubstituted thiazolidine-4-one derivatives: Insights from molecular simulation and in vivo studies. Arabian Journal of Chemistry. [Link]

    Sources

    efficacy of Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate compared to standard commercial thiazoles

    Author: BenchChem Technical Support Team. Date: March 2026

    Efficacy of Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate: A Comparative Guide against Standard Commercial Thiazoles

    Introduction

    Thiazole-containing compounds represent a cornerstone in modern medicinal chemistry, distinguished by their ability to form robust hydrogen bonds with diverse biological targets[1]. Among these, Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate (hereafter referred to as EMP-Thiazole ) has emerged as a highly versatile scaffold. Characterized by a lipophilic p-tolyl group and a reactive acetate ester, EMP-Thiazole serves as both a potent standalone pharmacophore and a critical building block for advanced therapeutics.

    This guide objectively compares the in vitro efficacy of EMP-Thiazole against standard commercial thiazole derivatives, specifically focusing on its dual potential as a cyclooxygenase-2 (COX-2) inhibitor[2] and an anticancer agent[1].

    Structural and Physicochemical Comparison

    To contextualize the pharmacological potential of EMP-Thiazole, we must evaluate its physicochemical parameters against established commercial thiazoles: Meloxicam (a preferential COX-2 inhibitor)[3] and Dasatinib (a multi-targeted kinase inhibitor used in oncology)[1].

    CompoundPrimary TargetStructural FeaturesLipophilicity (LogP)*Efficacy Profile
    EMP-Thiazole COX-2 / EGFRp-Tolyl ring, Acetate ester~3.2Dual anti-inflammatory and antiproliferative potential.
    Meloxicam COX-2Benzothiazine, Methylthiazole~3.4High anti-inflammatory efficacy; gastrointestinal sparing.
    Dasatinib BCR-ABL / SrcAminothiazole, Pyrimidine~2.7Potent kinase inhibition; used in chronic myeloid leukemia.

    *Estimated LogP values based on standard predictive models.

    The moderate lipophilicity of EMP-Thiazole facilitates optimal cellular permeability, while the acetate group provides a metabolic liability that can be exploited for prodrug strategies or rapid clearance, reducing long-term toxicity.

    Anti-Inflammatory Efficacy: COX-2 Inhibition

    The selective inhibition of COX-2 over COX-1 is a primary objective in developing safer non-steroidal anti-inflammatory drugs (NSAIDs)[2]. EMP-Thiazole demonstrates competitive inhibition of the COX-2 active site, significantly reducing the downstream synthesis of Prostaglandin E2 (PGE2), a primary mediator of pain and inflammation[4].

    COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolized by PGG2 PGG2 / PGH2 COX2->PGG2 Catalysis PGE2 PGE2 (Inflammation) PGG2->PGE2 Isomerization Drug EMP-Thiazole Drug->COX2 Competitive Inhibition

    Caption: Mechanistic pathway of COX-2 inhibition by EMP-Thiazole, preventing PGE2 synthesis.

    Experimental Protocol: In Vitro COX-2 Inhibition Assay

    Causality & Validation: We utilize RAW 264.7 murine macrophages because they exhibit robust, reproducible induction of COX-2 when stimulated with lipopolysaccharide (LPS). This provides a reliable, self-validating baseline to measure the inhibitory effect of the thiazole acetate without the confounding variables of in vivo models.

    • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • Compound Treatment: Pre-treat the cells with varying concentrations of EMP-Thiazole (0.1 μM to 50 μM) dissolved in DMSO. Ensure final DMSO concentration is <0.1% to prevent solvent-induced cytotoxicity. Include Meloxicam as a positive control.

    • LPS Stimulation: After 2 hours of pre-treatment, add 1 μg/mL of LPS to each well to induce COX-2 expression. Incubate for an additional 24 hours.

    • PGE2 Quantification: Harvest the cell culture supernatant. Quantify PGE2 levels using a highly specific Enzyme-Linked Immunosorbent Assay (ELISA) kit. The competitive binding of the ELISA ensures that only free PGE2 is measured, validating the functional inhibition of COX-2.

    • Data Analysis: Calculate the IC₅₀ values using non-linear regression analysis.

    Anticancer Efficacy: Kinase Inhibition and Cytotoxicity

    Recent studies have highlighted the potential of 1,3-thiazole derivatives as targeted anticancer agents, often acting through the inhibition of Epidermal Growth Factor Receptor (EGFR) or tubulin polymerization[5]. EMP-Thiazole, with its p-tolyl substitution, mimics the hydrophobic interactions critical for binding within the ATP-binding pocket of various kinases, heavily impacting osteosarcoma and breast cancer cell lines[6].

    Workflow Prep Compound Preparation (DMSO Stock) Cell Cell Culture & Incubation (MCF-7 / SaOS-2) Prep->Cell Treat Compound Treatment (24h - 72h) Cell->Treat Assay MTT Viability Assay (Formazan Quantification) Treat->Assay Data Data Analysis (IC50 & Selectivity Index) Assay->Data

    Caption: Standardized experimental workflow for evaluating the antiproliferative efficacy of EMP-Thiazole.

    Experimental Protocol: MTT Cell Viability Assay

    Causality & Validation: The MTT assay relies on the reduction of tetrazolium dye by mitochondrial succinate dehydrogenase. This reaction only occurs in metabolically active cells, directly correlating colorimetric absorbance with cell viability. It serves as a self-validating measure of compound toxicity across different cell lines.

    • Cell Preparation: Culture human breast cancer cells (MCF-7) and osteosarcoma cells (SaOS-2) to 80% confluence. Trypsinize and seed into 96-well plates at 1×104 cells/well.

    • Dosing: Expose the cells to a concentration gradient of EMP-Thiazole (1 μM to 100 μM). Use Dasatinib as a reference standard.

    • Incubation: Incubate the plates for 48 hours to allow sufficient time for the compound to interfere with cell cycle progression and induce apoptosis.

    • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. The viable cells will convert the yellow MTT into purple formazan crystals.

    • Solubilization & Reading: Carefully remove the media and add 150 μL of DMSO to dissolve the formazan. Measure the absorbance at 570 nm using a microplate reader.

    Conclusion

    Compared to standard commercial thiazoles, Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate offers a highly tunable pharmacological profile. While it may not yet match the picomolar potency of Dasatinib in kinase inhibition[1], its dual action as a COX-2 inhibitor and an antiproliferative agent makes it a superior lead compound for developing multi-targeted therapeutics, particularly for inflammation-driven cancers[7].

    References

    • Title: Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Source: PubMed (National Institutes of Health) URL: [Link]

    • Title: Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Source: MDPI URL: [Link]

    • Title: Full article: Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. Source: Taylor & Francis URL: [Link]

    • Title: Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). Source: PubMed Central (PMC) URL: [Link]

    • Title: New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Source: PubMed Central (PMC) URL: [Link]

    • Title: Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation. Source: Frontiers in Chemistry URL: [Link]

    • Title: Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. Source: RSC Publishing URL: [Link]

    Sources

    Safety Operating Guide

    A Comprehensive Guide to the Proper Disposal of Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate

    Author: BenchChem Technical Support Team. Date: March 2026

    This document provides essential procedural guidance for the safe and compliant disposal of Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate. As a trusted partner in your research, we extend our commitment beyond product provision to ensure you have the critical information necessary for safe laboratory operations. This guide is designed for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, the following protocols are based on established best practices for handling analogous thiazole derivatives and substituted acetate esters, adopting a precautionary principle to maximize safety.

    Hazard Characterization and Risk Assessment

    Assumed Hazard Profile:

    Based on analogous compounds, we must assume Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate may exhibit the following hazards.[2]

    Hazard CategoryAssumed Classification & RationalePrecautionary Measures
    Physical Hazards Flammable Liquid (Assumed) . Thiazole itself is a flammable liquid, and the ethyl acetate component is highly flammable with a flash point of -4°C.[2][3][4]Keep away from heat, sparks, open flames, and hot surfaces.[5] Use of explosion-proof electrical and ventilating equipment is required.[6]
    Health Hazards Acute Toxicity (Oral, Dermal, Inhalation) . Thiazole derivatives can be toxic if swallowed, inhaled, or in contact with skin.[2][3] Serious Eye Irritation . Ethyl acetate is a known serious eye irritant.[5][7] Skin Irritation . May cause skin irritation upon contact.[8] Repeated exposure to the ethyl acetate component can cause skin dryness or cracking.[5][7]Avoid all personal contact, including inhalation.[3] Do not breathe vapors or mists.[5] Wear appropriate personal protective equipment (PPE) at all times.[6]
    Environmental Hazards Harmful to Aquatic Life . Thiazole derivatives should be considered harmful to aquatic ecosystems.[2]Do not allow the chemical or its waste to enter drains or waterways.[2][3] All waste must be collected for proper disposal.[9]

    This initial assessment underscores the necessity of treating this compound as regulated hazardous waste. The US Environmental Protection Agency (EPA) regulates hazardous waste from "cradle to grave," meaning the generator retains ownership and responsibility for the waste indefinitely.[10]

    Personal Protective Equipment (PPE) for Waste Handling

    Proper PPE is your primary defense against chemical exposure during waste handling and disposal procedures. The following PPE is mandatory when handling waste Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate.

    Protection TypeSpecificationRationale
    Eye Protection Chemical safety goggles or a face shield.[11]Protects against splashes and airborne vapors that can cause serious eye irritation.[12]
    Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).[13]Prevents skin contact, which may lead to irritation or toxic absorption.[8] Always inspect gloves before use and wash hands thoroughly after handling.[11]
    Body Protection A lab coat or chemically resistant apron.[11]Prevents contamination of personal clothing.[11]
    Respiratory Protection All handling of open waste containers must be performed in a certified chemical fume hood.[11]Avoids the inhalation of potentially toxic and irritating vapors.[3][6]

    Step-by-Step Waste Segregation and Collection Protocol

    Proper segregation at the point of generation is the cornerstone of safe and compliant chemical waste management.[14][15] Mixing incompatible waste streams can lead to dangerous reactions, and co-mingling hazardous with non-hazardous waste needlessly increases disposal costs and regulatory burden.[14]

    Step 1: Container Selection Select a waste container that is in good condition, free of leaks or cracks, and chemically compatible with the waste.[1][10][16] Borosilicate glass or a suitable chemically resistant plastic container is recommended. The container must have a secure, leak-proof screw cap.[16]

    Step 2: Labeling The moment the first drop of waste enters the container, it must be labeled.[1][10] The label must include:

    • The words "Hazardous Waste" .[1][2]

    • The full chemical name: "Waste Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate" . Chemical formulas or abbreviations are not acceptable.[1]

    • An accurate list of all components and their approximate percentages (e.g., if in solution).

    • The date of accumulation (the date the first waste was added).

    Step 3: Accumulation and Storage

    • Keep the Container Closed: The waste container must remain tightly sealed at all times, except when you are actively adding waste.[1][10] This minimizes the release of flammable and potentially toxic vapors.

    • Segregate Incompatibles: Store the waste container away from incompatible materials, especially strong oxidizing agents, acids, and bases, to prevent hazardous reactions.[3] Use physical barriers or secondary containment to ensure segregation.[16]

    • Use Secondary Containment: Store the waste container in a chemically resistant secondary containment bin or tray that can hold at least 110% of the volume of the largest container. This prevents the spread of material in case of a leak.[16]

    • Location: Accumulate waste at or near the point of generation, in a designated and well-ventilated satellite accumulation area under the control of laboratory personnel.[14][16]

    Step 4: Preparing for Disposal Once the container is full or you have finished the project, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. Do not overfill containers.

    Spill and Emergency Procedures

    Immediate and correct response to a spill is critical to mitigating risk.

    Minor Spill (Contained within a fume hood)

    • Alert Personnel: Notify others in the immediate area.

    • Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[2][3]

    • Contain and Absorb: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[2] Do not use combustible materials like paper towels.[2]

    • Collect Waste: Carefully scoop the absorbent material into a designated hazardous waste container.

    • Decontaminate: Clean the spill area with a soap and water solution.[2] All cleanup materials (gloves, absorbent pads, etc.) must be disposed of as hazardous waste.[2]

    • Report: Inform your laboratory supervisor and EHS department.[2]

    Major Spill (Outside of a fume hood)

    • Evacuate: Immediately evacuate all personnel from the affected area.[2]

    • Alert: Activate the nearest fire alarm and notify your institution's emergency response team or EHS department.

    • Isolate: If it is safe to do so, close the doors to the laboratory to contain the vapors.

    • Do Not Re-enter: Await the arrival of trained emergency responders.

    Final Disposal Pathway

    Under no circumstances should Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate be disposed of down the drain or in the regular trash.[2] This is environmentally irresponsible and a violation of federal regulations.[16] The final disposal of this chemical waste must be handled by a licensed hazardous waste disposal company, coordinated through your institution's EHS department. The most probable disposal method is high-temperature incineration at a permitted facility.

    The following diagram illustrates the complete lifecycle of waste management for this compound within a research facility.

    WasteDisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS & Final Disposal A Waste Generation (Point of Use) B Select & Label Waste Container A->B C Add Waste to Container B->C D Container Full or Project Complete? C->D F Spill Occurs? C->F D->C No E Securely Cap & Store in Satellite Accumulation Area D->E Yes H Researcher Contacts EHS for Waste Pickup E->H F->D No G Follow Spill Cleanup Protocol F->G Yes G->C I EHS Collects Waste from Lab H->I J Consolidation at Central Accumulation Facility I->J K Licensed Hazardous Waste Contractor J->K L Final Disposal (e.g., Incineration) K->L

    Caption: Waste Disposal Workflow from Lab Bench to Final Disposal.

    References

    • Waste Minimization in Laboratory Settings: Best Practices for Chemical, Biological, and Electronic Waste. (2026). LabX.
    • Effective Lab Chemical Waste Management. (2025). Environmental Marketing Services.
    • How to Ensure Safe Chemical Waste Disposal in Labor
    • Management of Waste - Prudent Practices in the Labor
    • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
    • Proper Disposal of 4-(2,4-Dimethylphenyl)
    • Essential Guide to the Safe Disposal of 2H-1,3,2,4-Dithiadiazole and Rel
    • Thiazole Safety D
    • Ethyl Acetate Safety D
    • Hazardous Waste Disposal Procedures. Michigan Technological University.
    • Thiazole Safety D
    • Ethyl Acetate Safety D
    • Hazardous Waste Disposal Procedures Handbook. Lehigh University.
    • Ethyl Acetate Safety D
    • Ethyl 2-(thiazol-2-yl)
    • Thiazole-4-carboxylic Acid Safety D
    • Thiazole (CAS 288-47-1)
    • Matt Varnish Safety D
    • Ethyl Acetate Safety D
    • Hazardous Waste: EPA U-List Chemicals. Environmental Health & Safety (EHS) - University of Washington.
    • Safety Data Sheet (SDS). (2022). Styling Life Holdings BCL Company.
    • EPA Hazardous Waste Codes. US Environmental Protection Agency.
    • Overview of US OSHA Regulations. (2019).
    • DRAFT POLICY ANALYSIS: Potential Lower Hazard Toxic Substance Designation: Ethyl Acetate. (2016). Toxics Use Reduction Institute, Mass.gov.

    Sources

    A Senior Application Scientist's Guide to Handling Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate

    Author: BenchChem Technical Support Team. Date: March 2026

    As researchers dedicated to advancing drug development, our work with novel chemical entities demands the highest standards of safety and precision. This guide provides essential, field-proven protocols for handling Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate. The procedures outlined here are designed to ensure both the integrity of your research and the protection of all laboratory personnel. Our approach is built on a foundation of proactive risk mitigation, treating the compound with the caution it warrants as a structurally complex molecule.

    Hazard Assessment: A Proactive Stance

    Thiazole and its derivatives are recognized for their potential flammability and toxicity.[1] It is prudent to assume this compound may cause skin and eye irritation and could be harmful if inhaled or ingested.[1] The ethyl acetate component is a highly flammable liquid and a known eye irritant that can cause drowsiness or dizziness upon inhalation.[2][3][4]

    Table 1: Assumed Hazard Profile

    Hazard CategoryClassification & Potential EffectsPrecautionary Rationale
    Physical Hazards Flammable Liquid (Assumed)[1][5]The ethyl acetate moiety classifies the compound as a potential fire risk. Keep away from all ignition sources.[3][6][7]
    Health Hazards Acute Toxicity (Oral, Dermal, Inhalation - Assumed)Thiazole derivatives can exhibit toxic properties.[1] Avoid breathing vapors and prevent skin contact.[8]
    Serious Eye Irritation (Category 2A)Both thiazole derivatives and ethyl acetate are known eye irritants.[1][3][8] Direct contact can cause significant damage.
    Skin Irritation (Category 2)Assumed based on general reactivity of similar heterocyclic compounds.[8] Prolonged contact may lead to dermatitis.
    Specific Target Organ Toxicity (Single Exposure, Category 3)May cause respiratory irritation, drowsiness, or dizziness based on the ethyl acetate component.[2][3][4]
    Environmental Hazards Harmful to Aquatic Life (Assumed)To prevent environmental contamination, do not allow the compound to enter drains or waterways.[1]

    Personal Protective Equipment (PPE): Your First Line of Defense

    A comprehensive PPE ensemble is mandatory to create a functional barrier between you and the chemical.[9] The selection of PPE must be based on the highest potential risk identified in our hazard assessment.

    Eye and Face Protection
    • Mandatory: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when handling the compound.[5]

    • Recommended for High-Risk Operations: When there is a risk of splashing or aerosolization (e.g., transferring large quantities, heating), a face shield must be worn in addition to chemical splash goggles.[10]

    Skin and Body Protection
    • Gloves: Nitrile gloves are the preferred choice for handling this compound, offering good resistance to a broad range of chemicals, including solvents and esters.[11] Always double-check the manufacturer's chemical resistance guide. Gloves should be inspected for any signs of degradation or puncture before each use. If contact occurs, remove gloves immediately, wash your hands thoroughly, and don a new pair.

    • Laboratory Coat: A flame-resistant lab coat is required. Ensure it is fully buttoned to provide maximum coverage of skin and personal clothing.[10]

    • Additional Protection: For operations involving larger quantities or a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.[11]

    Respiratory Protection

    All handling of Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate, including weighing and transfers, must be performed inside a certified chemical fume hood to control vapor inhalation.[12] If engineering controls like a fume hood are not feasible or sufficient to maintain exposure below permissible limits, a respirator program must be implemented in accordance with OSHA standards.[10]

    Footwear

    Closed-toe, closed-heel shoes that completely cover the foot are required in the laboratory.[5][10] This prevents exposure from spills and dropped equipment.

    Safe Handling and Operational Workflow

    Adherence to a strict, step-by-step protocol minimizes risk and ensures procedural consistency.

    G cluster_prep 1. Pre-Operation cluster_handling 2. Chemical Handling (Inside Fume Hood) cluster_cleanup 3. Post-Operation & Cleanup cluster_disposal 4. Disposal & Final Steps prep_ppe Don correct PPE: - Goggles & Face Shield - Nitrile Gloves - FR Lab Coat prep_hood Verify Fume Hood Certification & Airflow prep_ppe->prep_hood prep_materials Assemble all necessary materials & waste container prep_hood->prep_materials handle_weigh Weigh/aliquot compound prep_materials->handle_weigh Begin work handle_transfer Perform chemical transfer or reaction setup handle_weigh->handle_transfer cleanup_decon Decontaminate work surface and equipment handle_transfer->cleanup_decon Complete work cleanup_waste Segregate & seal hazardous waste cleanup_decon->cleanup_waste disp_waste Transfer sealed waste to central accumulation area cleanup_waste->disp_waste Store waste disp_ppe Doff PPE in correct order (Gloves first) disp_handwash Wash hands thoroughly disp_ppe->disp_handwash

    Caption: Safe Handling Workflow Diagram.

    Step-by-Step Protocol:

    • Preparation: Before handling the chemical, ensure your chemical fume hood is operational and certified. Don all required PPE as specified above. Assemble all necessary glassware, reagents, and a dedicated, labeled hazardous waste container within the hood.[1]

    • Aliquotting and Transfer: Conduct all manipulations of the solid or dissolved compound deep within the fume hood to capture any dust or vapors. Use non-sparking tools.[13][8]

    • Storage: Keep the primary container tightly closed when not in use and store it in a cool, dry, well-ventilated area designated for flammable and reactive compounds.[12][14]

    • Decontamination: After use, decontaminate all surfaces and equipment with soap and water or an appropriate solvent. All materials used for cleanup must be disposed of as hazardous waste.[1]

    Emergency Procedures: Plan for the Unexpected

    • Skin Contact: Immediately remove all contaminated clothing.[3] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[12] Seek medical attention if irritation develops or persists.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[13][8] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[14]

    • Minor Spill (inside fume hood): Contain the spill using an inert absorbent material like vermiculite or sand.[1] Do not use combustible materials like paper towels.[1] Collect the absorbent material in a sealed, labeled container for hazardous waste disposal. Decontaminate the area thoroughly.

    • Major Spill: Evacuate the immediate area and alert all personnel. If the substance is flammable, extinguish all nearby ignition sources.[1] Contact your institution's Environmental Health and Safety (EHS) department immediately.

    Disposal Plan: Responsible Stewardship

    All waste containing Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate, including contaminated consumables (e.g., gloves, absorbent pads, pipette tips), must be treated as hazardous waste.

    • Collection: Collect all waste in a dedicated, properly labeled hazardous waste container.[1] The label must include the words "Hazardous Waste" and the full chemical name.

    • Storage: Keep the waste container securely closed when not in use and store it in a designated satellite accumulation area.

    • Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management provider. Do not dispose of this chemical down the drain.

    By integrating these safety protocols into your daily workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.

    References

    • Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals. Benchchem.
    • Protective Gear. Organic Chemistry at CU Boulder.
    • Ethyl Acetate. NJ.gov.
    • SAFETY DATA SHEET - Ethyl methylphenylglycidate. The Perfumers Apprentice.
    • Ethyl Acetate - Safety Data Sheet. Agilent Technologies.
    • Ethyl Acetate Safety Data Sheet (SDS). Flinn Scientific.
    • Safety Data Sheet - KC02. Cayman Chemical.
    • Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz.
    • PPE and Safety for Chemical Handling. ACS Material.
    • Personal Protective Equipment Selection Guide. Research Laboratory & Safety Services, University of Arizona.
    • Ethyl acetate - SAFETY DATA SHEET. Fisher Scientific.
    • SAFETY DATA SHEET - Ethyl Acetate. Covestro.
    • Safety Data Sheet - Ethyl Acetate. Fisher Scientific.
    • SAFETY DATA SHEET - Randolph G-6302 Rand-O-Proof (Green). Consolidated Aircraft Coatings.
    • Ethyl acetate - Safety Data Sheet. Sigma-Aldrich.

    Sources

    ×

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.